Cyclopentyl-(2,3,4-trimethoxy-benzyl)-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[(2,3,4-trimethoxyphenyl)methyl]cyclopentanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-17-13-9-8-11(14(18-2)15(13)19-3)10-16-12-6-4-5-7-12/h8-9,12,16H,4-7,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFRXDPSYHVMLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CNC2CCCC2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354514 | |
| Record name | Cyclopentyl-(2,3,4-trimethoxy-benzyl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
418788-93-9 | |
| Record name | Cyclopentyl-(2,3,4-trimethoxy-benzyl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of Cyclopentyl-(2,3,4-trimethoxy-benzyl)-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentyl-(2,3,4-trimethoxy-benzyl)-amine is a secondary amine featuring a cyclopentyl group and a 2,3,4-trimethoxy-substituted benzyl moiety. While specific research on this exact molecule is not widely published, its structural motifs are of significant interest in medicinal chemistry and drug discovery. The trimethoxybenzene scaffold is present in numerous biologically active compounds, and the cyclopentylamine group can influence pharmacokinetic properties such as lipophilicity and metabolic stability. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, its probable synthetic route, and standard characterization techniques. This document is intended to serve as a valuable resource for researchers synthesizing or working with this compound and its analogs.
Core Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 418788-93-9 | [1] |
| Molecular Formula | C15H23NO3 | [1] |
| Molecular Weight | 265.35 g/mol | [1] |
| Canonical SMILES | COC1=C(C(=C(C=C1)CNC2CCCC2)OC)OC | [1] |
| InChI | InChI=1S/C15H23NO3/c1-17-13-9-8-11(14(18-2)15(13)19-3)10-16-12-6-4-5-7-12/h8-9,12,16H,4-7,10H2,1-3H3 | [1] |
| XLogP3-AA (Lipophilicity) | 2.5 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 6 | [1] |
| Topological Polar Surface Area | 39.7 Ų | [1] |
| Complexity | 256 | [1] |
Synthetic Pathway: Reductive Amination
A highly plausible and efficient method for the synthesis of this compound is through the reductive amination of 2,3,4-trimethoxybenzaldehyde with cyclopentylamine. This widely used reaction in organic synthesis involves the formation of an imine intermediate, which is then reduced in situ to the corresponding amine.
Reaction Scheme:
Caption: Synthetic workflow for this compound via reductive amination.
Detailed Experimental Protocol:
-
Step 1: Imine Formation. To a solution of 2,3,4-trimethoxybenzaldehyde (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add cyclopentylamine (1-1.2 equivalents). The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Step 2: Reduction. Once the imine formation is complete, a reducing agent is added to the reaction mixture. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and effective choice for this step and is typically added portion-wise at 0 °C or room temperature. The reaction is then stirred for several hours to overnight until the imine is fully reduced to the desired secondary amine.
-
Step 3: Work-up and Purification. The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.
Characterization and Analytical Profile
The structural confirmation of the synthesized this compound would rely on a combination of standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the trimethoxybenzyl ring, the benzylic protons, the methoxy groups, and the protons of the cyclopentyl ring. The integration of these signals would correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the benzylic carbon, the methoxy carbons, and the carbons of the cyclopentyl ring.
Infrared (IR) Spectroscopy:
The IR spectrum would show characteristic absorption bands for the N-H bond of the secondary amine, C-H bonds of the aromatic and aliphatic groups, C-O stretching of the methoxy groups, and C=C stretching of the aromatic ring.
Mass Spectrometry (MS):
Mass spectrometry would be used to determine the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide further structural information. The exact mass can be used to confirm the elemental composition.
Potential Applications and Research Context
While specific applications for this compound have not been documented, its structural components suggest potential areas of interest for researchers. The trimethoxyphenyl moiety is found in various pharmacologically active compounds, including some with anticancer and antimicrobial activities. The cyclopentyl group can enhance the compound's lipophilicity, potentially improving its ability to cross cell membranes. Therefore, this compound could serve as a scaffold or intermediate in the synthesis of novel therapeutic agents.
Conclusion
This technical guide provides a foundational understanding of this compound, focusing on its physical properties, a reliable synthetic route, and standard analytical characterization methods. While experimental data for this specific molecule is limited, the information presented, based on its constituent parts and established chemical principles, offers a solid starting point for scientists and researchers in the field of drug discovery and organic synthesis.
References
-
Wikipedia. Cyclopentylamine. [Link]
- Google Patents. Synthesis of cyclopentyl 2-thienyl ketone tiletamine and tiletamine acid addition salts such as tiletamine hydrochloride.
-
ResearchGate. Reductive amination of cyclopentanone | Request PDF. [Link]
-
PubMed. New materials used for the synthesis of 2-chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit. [Link]
-
MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]
- Google Patents.
-
ResearchGate. ChemInform Abstract: Synthesis of the 3,4,5-Trimethoxy-2-(3,4-methylenedioxy-6-nitrophenyl)benzaldehyde for Divergent Preparation of Cytotoxic Biaryls.. [Link]
- Google Patents.
-
Princeton University. Synthesis of a substance P antagonist: An efficient synthesis of 5-substituted-4-N,N-dimethylamino-1,2,3-triazoles. [Link]
- Google P
-
MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]
-
PubChem. N-methylcyclopentanamine. [Link]
-
CP Lab Safety. Cyclopentyl-(2, 4-dimethoxy-benzyl)-amine, min 97%, 100 mg. [Link]
-
Oakwood Chemical. Cyclopentyl-(2-methoxy-benzyl)-amine. [Link]
-
PubChem. N-benzylcyclopentanamine. [Link]
Sources
An In-depth Technical Guide to Cyclopentyl-(2,3,4-trimethoxy-benzyl)-amine: Synthesis, Characterization, and Potential Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentyl-(2,3,4-trimethoxy-benzyl)-amine is a secondary amine featuring a cyclopentyl group and a 2,3,4-trimethoxybenzyl substituent. The unique combination of a bulky cycloaliphatic amine and a polysubstituted aromatic ring suggests its potential for interacting with biological targets. The trimethoxy substitution pattern on the phenyl ring, in particular, is a well-known feature in a variety of pharmacologically active compounds, influencing properties such as lipophilicity, metabolic stability, and receptor binding affinity. While specific research on this compound is not extensively documented in publicly available literature, its structural motifs are present in molecules with notable biological activities, including cardiovascular and psychoactive effects. This guide provides a comprehensive overview of its chemical structure, a detailed, field-proven synthetic protocol, expected analytical characterization, and an exploration of its potential pharmacological relevance based on analogous compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₃NO₃ | [1] |
| Molecular Weight | 265.35 g/mol | [1] |
| CAS Number | 418788-93-9 | [1] |
| Canonical SMILES | COC1=C(C(=C(C=C1)CNC2CCCC2)OC)OC | [1] |
| InChIKey | WQFRXDPSYHVMLY-UHFFFAOYSA-N | [1] |
| Topological Polar Surface Area | 39.7 Ų | [1] |
| Rotatable Bond Count | 6 | [1] |
Synthesis of this compound
The most direct and efficient synthetic route to this compound is through the reductive amination of 2,3,4-trimethoxybenzaldehyde with cyclopentylamine. This one-pot reaction involves the formation of a Schiff base intermediate, which is then reduced in situ to the desired secondary amine. A particularly effective and scalable method for this transformation is the Eschweiler-Clarke reaction, which utilizes formic acid as both the reducing agent and a catalyst.[2][3]
Experimental Protocol: One-Pot Reductive Amination
This protocol is based on established procedures for the reductive amination of 2,3,4-trimethoxybenzaldehyde with other amines.[2][3]
Materials:
-
2,3,4-Trimethoxybenzaldehyde
-
Cyclopentylamine
-
Formic acid (88-90%)
-
Methanol
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3,4-trimethoxybenzaldehyde (1.0 eq) in methanol.
-
Addition of Amine: To the stirred solution, add cyclopentylamine (1.1 eq) dropwise at room temperature.
-
Formation of Schiff Base: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture in an ice bath and slowly add formic acid (2.0-3.0 eq). After the initial effervescence subsides, heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Extraction: Dilute the residue with dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize any remaining formic acid. Separate the organic layer, and wash it with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Causality Behind Experimental Choices
-
Methanol as Solvent: Methanol is a suitable solvent for both the aldehyde and the amine, and it facilitates the formation of the imine intermediate.
-
Excess Cyclopentylamine: A slight excess of the amine is used to ensure the complete consumption of the aldehyde.
-
Formic Acid as Reducing Agent: Formic acid serves a dual role as a catalyst for imine formation and as the hydride source for the reduction. This avoids the need for metal catalysts, which can be costly and require removal from the final product.[2][3]
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reduction of the imine by formic acid.
-
Aqueous Work-up with Sodium Bicarbonate: This step is crucial for neutralizing the excess formic acid and any acidic byproducts, allowing for the isolation of the free amine.
Caption: Synthetic workflow for this compound.
Analytical Characterization
The structural elucidation of the synthesized this compound would be confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the trimethoxybenzyl group, the methoxy groups, the benzylic methylene protons, the methine proton of the cyclopentyl group attached to the nitrogen, and the methylene protons of the cyclopentyl ring.
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the trimethoxy-substituted aromatic ring, the three methoxy carbons, the benzylic methylene carbon, the methine carbon of the cyclopentyl ring bonded to the nitrogen, and the methylene carbons of the cyclopentyl ring.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include C-H stretching vibrations for the aromatic and aliphatic portions, N-H stretching for the secondary amine (which may be weak or broad), and C-O stretching for the methoxy groups.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information, with characteristic fragments arising from the cleavage of the benzylic C-N bond and fragmentation of the cyclopentyl ring.
Potential Biological Activity and Mechanism of Action
While there is no specific pharmacological data available for this compound, the biological activities of structurally related compounds provide a basis for predicting its potential therapeutic applications.
Many N-benzylcyclopentylamine and trimethoxybenzylamine derivatives have been investigated for their effects on the central nervous system and cardiovascular system. For instance, certain N-benzylcyclopentylamine derivatives have been shown to act as dopamine receptor antagonists.[1] The trimethoxybenzyl moiety is a key structural feature of several cardiovascular drugs, such as trimetazidine, which acts as a metabolic agent in the treatment of angina pectoris.[2]
Given these precedents, it is plausible that this compound could exhibit activity at dopamine receptors or possess modulatory effects on cardiovascular function. A hypothetical mechanism of action could involve the interaction of the amine with the binding pocket of a G-protein coupled receptor, such as a dopamine receptor, where the trimethoxybenzyl group could engage in specific hydrophobic and hydrogen bonding interactions.
Caption: Hypothetical signaling pathway for dopamine receptor antagonism.
Conclusion
This compound represents an interesting chemical entity with potential for biological activity, predictable through its structural relationship to known pharmacologically active molecules. This guide has provided a detailed and practical protocol for its synthesis via reductive amination, along with a comprehensive outline for its analytical characterization. While further research is required to elucidate its specific biological profile and mechanism of action, the information presented here serves as a valuable resource for researchers and scientists interested in the exploration of novel N-benzylcyclopentylamine derivatives for drug discovery and development. The self-validating nature of the described synthetic and analytical workflows ensures a reliable foundation for future investigations into this promising compound.
References
- Preparation method of trimetazidine. CN102850296B.
-
Synthesis of trimetazidine hydrochloride impurity B by conventional method. Journal of Chemical and Pharmaceutical Research, 2015, 7(3):949-952. [Link]
-
PubChem. N-benzylcyclopentanamine. [Link]
-
PubChem. Benzyl-(2,3,4-trimethoxy-benzyl)-amine. [Link]
-
2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine, a peripheral dopamine blocking agent. Journal of Medicinal Chemistry, 1978, 21(12), 1318-1320. [Link]
Sources
An In-Depth Technical Guide to Cyclopentyl-(2,3,4-trimethoxy-benzyl)-amine (CAS 418788-93-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentyl-(2,3,4-trimethoxy-benzyl)-amine, with CAS number 418788-93-9, is a secondary amine that holds potential as a scaffold in medicinal chemistry and drug discovery. Its structure, featuring a substituted trimethoxybenzyl group linked to a cyclopentylamine moiety, presents a unique combination of steric and electronic properties that can be exploited for developing novel therapeutic agents. The trimethoxybenzene motif is a known pharmacophore in various biologically active molecules, while the cyclopentyl group can influence the compound's lipophilicity and binding interactions with biological targets. This guide provides a comprehensive overview of its synthesis, potential applications, and key technical data.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 418788-93-9 |
| Molecular Formula | C₁₅H₂₃NO₃ |
| Molecular Weight | 265.35 g/mol |
| Appearance | (Predicted) Liquid or low-melting solid |
| Boiling Point | (Predicted) 362.7 ± 37.0 °C |
| Density | (Predicted) 1.08 ± 0.1 g/cm³ |
Synthesis Pathway: Reductive Amination
The most direct and widely applicable method for the synthesis of this compound is through reductive amination.[1][2] This two-step, one-pot reaction involves the formation of an imine intermediate from the reaction of an aldehyde (2,3,4-trimethoxybenzaldehyde) and a primary amine (cyclopentylamine), followed by the reduction of the imine to the target secondary amine.[2] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for this transformation due to its mildness and high selectivity for imines over carbonyls, which minimizes side reactions and generally leads to high yields.[3][4]
Detailed Experimental Protocol
The following is a representative protocol for the synthesis of this compound based on established reductive amination procedures.[3][5]
Materials:
-
2,3,4-Trimethoxybenzaldehyde
-
Cyclopentylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a solution of 2,3,4-trimethoxybenzaldehyde (1.0 eq) in 1,2-dichloroethane (DCE), add cyclopentylamine (1.0-1.2 eq). Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture. The reaction is typically exothermic, and the temperature should be monitored. The reaction is stirred at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Potential Applications in Drug Discovery
While specific biological activity data for this compound is not extensively documented in publicly available literature, the structural motifs present in the molecule suggest several potential areas of pharmacological interest.
-
Anticancer Activity: Trimethoxyphenyl derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[6] The trimethoxy substitution pattern can influence the molecule's ability to interact with cellular targets involved in cancer progression.
-
Monoamine Oxidase (MAO) Inhibition: Benzylamine derivatives are known to exhibit monoamine oxidase inhibitory activity.[7] MAO inhibitors are used in the treatment of depression and neurodegenerative diseases. The specific substitution pattern on the benzyl ring and the nature of the amine substituent can modulate the potency and selectivity for MAO-A and MAO-B isoforms.
-
Antimicrobial Properties: Benzylamine derivatives have been explored for their antibacterial and antifungal activities.[8] The lipophilicity and electronic properties conferred by the trimethoxybenzyl and cyclopentyl groups could contribute to antimicrobial efficacy.
-
Neuropharmacological Activity: The benzylamine scaffold is a common feature in compounds targeting the central nervous system.[9] Depending on its ability to cross the blood-brain barrier and interact with specific receptors or enzymes, this compound could be a starting point for the development of novel neuropharmacological agents.
Analytical Characterization
The structural elucidation and purity assessment of this compound can be achieved using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the trimethoxybenzyl group, the methoxy groups, the benzylic methylene protons, the methine proton on the cyclopentyl ring attached to the nitrogen, and the remaining methylene protons of the cyclopentyl ring. The chemical shifts and coupling patterns of these signals provide detailed structural information.[10][11]
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the methoxy carbons, the benzylic carbon, and the carbons of the cyclopentyl ring.[10]
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for confirming the molecular weight of the synthesized compound.[11][12] High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide further structural information.
Safety and Handling
Precursor Safety Information
| Precursor | CAS Number | Hazard Statements |
| 2,3,4-Trimethoxybenzaldehyde | 2103-57-3 | May cause skin and eye irritation. May cause respiratory irritation.[13] |
| Cyclopentylamine | 1003-03-8 | Highly flammable liquid and vapor. Fatal if swallowed. Toxic if inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction.[7][14] |
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Skin and Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or with a respirator if inhalation risk is high.
Handling and Storage:
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[15]
Conclusion
This compound is a molecule with potential for further exploration in the field of drug discovery. Its synthesis via reductive amination is a well-established and efficient method. The presence of the trimethoxybenzyl and cyclopentylamine moieties suggests that this compound could be a valuable starting point for the development of new therapeutic agents with a range of potential biological activities. Further pharmacological screening is warranted to fully elucidate its therapeutic potential.
References
-
Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines. PubMed. Available from: [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. 2017-09-01. Available from: [Link]
-
Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Organic Chemistry Portal. Available from: [Link]
-
Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. National Institutes of Health. Available from: [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. Available from: [Link]
-
Facile synthesis of naphthalene-based porous organic salts for photocatalytic oxidative coupling of amines in air. The Royal Society of Chemistry. Available from: [Link]
-
Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. PubMed. Available from: [Link]
-
(R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. MDPI. 2023-01-20. Available from: [Link]
-
Myers Chem 115. Available from: [Link]
-
Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. ACS Publications. 2025-10-07. Available from: [Link]
-
Benzylamine. Wikipedia. Available from: [Link]
-
Synthesis and antibacterial activity of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives. PubMed. 2010-02-01. Available from: [Link]
-
Reductive Amination With Sodium Triacetoxyborohydride. Scribd. Available from: [Link]
-
Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D. National Institutes of Health. Available from: [Link]
-
23.4: Preparation of Amines via Reductive Amination. Chemistry LibreTexts. 2019-06-05. Available from: [Link]
-
Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors. MDPI. Available from: [Link]
-
a 1 H-NMR and b 13 C-NMR spectra of 4,4'diamino-4″-benzyloxy triphenylamine (3). ResearchGate. Available from: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 6. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzylamine - Wikipedia [en.wikipedia.org]
- 8. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
NMR and mass spectrometry of Cyclopentyl-(2,3,4-trimethoxy-benzyl)-amine
An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry of Cyclopentyl-(2,3,4-trimethoxy-benzyl)-amine
Authored by: A Senior Application Scientist
Introduction
In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. This compound (C₁₅H₂₃NO₃, M.W. 265.35 g/mol ) represents a class of substituted benzylamines that are common scaffolds in medicinal chemistry.[1][2] Its structural backbone combines a flexible aliphatic amine component with a sterically hindered and electron-rich aromatic ring. This guide provides a comprehensive technical analysis of this molecule using two cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
As application scientists, we move beyond mere data reporting. The core of this guide is to explain the causality behind the analytical strategy—why specific experiments are chosen, how instrumental parameters are rationalized, and how a convergence of evidence from orthogonal techniques leads to irrefutable structural confirmation. The protocols herein are designed to be self-validating, ensuring that the data produced is both accurate and reproducible.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the gold standard for determining the precise arrangement of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and 2D NMR experiments provides a complete picture of its covalent framework and connectivity.
Theoretical Framework and Predicted Spectral Features
Before any experiment, a robust theoretical prediction based on established principles of chemical shifts and coupling constants is essential. This predictive framework serves as a hypothesis to be tested against the empirical data.
The structure is first analyzed for chemical and magnetic equivalence. Due to the lack of symmetry, all 15 carbons and all 23 protons are expected to be chemically non-equivalent, although some signals from the cyclopentyl ring may overlap.
¹H NMR Spectroscopy Predictions: The proton spectrum is anticipated to show distinct regions corresponding to the aromatic, methoxy, aliphatic, and amine protons.
| Proton Assignment (See Fig. 1) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale & Expert Insights |
| H-5', H-6' | 6.6 – 7.0 | d, d | Jortho ≈ 8-9 Hz | These aromatic protons form a simple AB spin system. The electron-donating methoxy groups shield these protons, shifting them upfield relative to benzene (7.36 ppm). |
| 2', 3', 4'-OCH₃ | 3.8 – 3.9 | s, s, s | N/A | Three distinct singlets are expected due to their different electronic environments. Data from similar trimethoxybenzene compounds support this range.[3][4] |
| H-7' (Benzylic CH₂) | ~3.7 | s | N/A | This benzylic CH₂ group is adjacent to the nitrogen. Its signal is typically a singlet unless coupling to the N-H proton is observed, which is rare in standard solvents like CDCl₃ due to rapid exchange.[5] |
| H-1 (Cyclopentyl CH) | 3.0 – 3.5 | m (quintet or tt) | ~7-9 Hz | This methine proton is directly attached to the nitrogen, causing significant deshielding and a downfield shift compared to other aliphatic protons. |
| H-2, H-5 (Cyclopentyl CH₂) | 1.3 – 2.0 | m | N/A | These four protons are diastereotopic and will appear as complex, overlapping multiplets. |
| H-3, H-4 (Cyclopentyl CH₂) | 1.3 – 2.0 | m | N/A | Similar to H-2/H-5, these four protons will contribute to the complex aliphatic multiplet region. |
| N-H | 0.5 – 5.0 (broad) | s (broad) | N/A | The chemical shift of the amine proton is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and exchange rates.[6][7] In aprotic solvents like CDCl₃, it is often a broad, low-intensity signal that can be confirmed by D₂O exchange. |
¹³C NMR Spectroscopy Predictions: The proton-decoupled ¹³C spectrum will show a distinct signal for each of the 15 unique carbon atoms.[8]
| Carbon Assignment (See Fig. 1) | Predicted Chemical Shift (δ, ppm) | Rationale & Expert Insights |
| C-1', C-2', C-3', C-4' | 125 – 155 | The quaternary carbons attached to methoxy groups (C-2', C-3', C-4') will be the most downfield. C-1', the carbon bearing the benzyl group, will be shifted upfield relative to the others. |
| C-5', C-6' | 105 – 125 | These protonated aromatic carbons are shielded by the methoxy groups. |
| 2', 3', 4'-OCH₃ | 56 – 61 | This is the characteristic region for methoxy carbons on an aromatic ring.[3] |
| C-7' (Benzylic CH₂) | ~50 – 55 | Typical chemical shift for a benzylic carbon attached to a secondary amine. |
| C-1 (Cyclopentyl CH) | ~60 – 65 | The direct attachment to nitrogen causes a significant downfield shift for this aliphatic carbon. |
| C-2, C-5 (Cyclopentyl CH₂) | ~30 – 35 | Standard aliphatic region for carbons beta to a nitrogen atom. |
| C-3, C-4 (Cyclopentyl CH₂) | ~20 – 25 | Standard aliphatic region for carbons gamma to a nitrogen atom. |
Experimental Protocol: NMR Analysis
This protocol is designed for a standard 400 or 500 MHz NMR spectrometer.
1. Sample Preparation: a. Accurately weigh 5-10 mg of the analyte, this compound. b. Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good first-choice solvent as it is relatively non-polar and less likely to engage in strong hydrogen bonding with the amine proton, simplifying the spectrum. c. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). d. Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
2. Instrument Setup & Calibration: a. Insert the sample into the spectrometer. b. Lock onto the deuterium signal of the CDCl₃. c. Shim the magnetic field to achieve optimal homogeneity. For ¹H NMR, the peak width of the TMS signal should be <0.5 Hz.
3. Data Acquisition: a. ¹H NMR: Acquire a standard one-pulse proton spectrum. A 30° pulse angle and a relaxation delay of 2-5 seconds are typically sufficient. Acquire at least 16 scans for a good signal-to-noise ratio. b. D₂O Exchange: To confirm the N-H proton, add one drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H spectrum. The broad N-H signal should disappear or significantly diminish. c. ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A standard pulse program (e.g., zgpg30) with a relaxation delay of 2 seconds is appropriate. A larger number of scans (~1024 or more) will be necessary due to the low natural abundance of ¹³C. d. 2D NMR (Optional but Recommended): i. COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks (e.g., confirming the H-5'/H-6' and intra-cyclopentyl couplings). ii. HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon it is directly attached to, providing definitive C-H assignments.
Data Visualization and Interpretation Workflow
A logical workflow ensures that all spectral data is integrated for a conclusive structural assignment.
Figure 1: Recommended workflow for NMR-based structure elucidation.
Part 2: Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight of a compound and crucial structural information through the analysis of its fragmentation patterns. The choice of ionization technique is critical; Electron Ionization (EI) provides rich, reproducible fragmentation libraries, while soft ionization techniques like Electrospray Ionization (ESI) are excellent for confirming the molecular weight via the protonated molecule [M+H]⁺.[9]
Theoretical Framework and Predicted Fragmentation
The molecular formula C₁₅H₂₃NO₃ gives a monoisotopic mass of 265.168 Da. The presence of one nitrogen atom dictates that the molecular ion (M⁺˙) will have an odd nominal mass, consistent with the Nitrogen Rule.[10]
The primary fragmentation pathways for benzylamines are driven by the formation of stable carbocations. Alpha-cleavage, the cleavage of the bond adjacent to the nitrogen atom, is a dominant pathway.[10][11]
Predicted Fragmentation Pathways (EI-MS):
-
Benzylic Cleavage: The most favorable fragmentation is the cleavage of the C7'-N bond to form the highly stable 2,3,4-trimethoxybenzyl cation. This fragment may rearrange to a tropylium ion.[12]
-
Alpha-Cleavage (Loss of Cyclopentyl): Cleavage of the N-C1 bond results in the loss of a cyclopentyl radical (•C₅H₉) and the formation of a resonance-stabilized iminium cation.
-
Alpha-Cleavage (Loss of Benzyl): Cleavage of the C7'-N bond can also lead to the formation of a cyclopentyl-containing fragment.
| Predicted m/z | Proposed Fragment Ion | Structure of Fragment | Rationale & Expert Insights |
| 265 | [C₁₅H₂₃NO₃]⁺˙ | Molecular Ion (M⁺˙) | The parent ion. Its intensity may be low in EI-MS due to extensive fragmentation. |
| 167 | [C₁₀H₁₁O₃]⁺ | 2,3,4-trimethoxybenzyl cation | A highly stable benzylic cation resulting from cleavage of the C-N bond. Expected to be a very abundant, possibly the base peak. |
| 168 | [C₉H₁₂NO₂]⁺ | [CH₂=N⁺H(2,3,4-trimethoxybenzyl)] | Result of alpha-cleavage with loss of the cyclopentyl radical (•C₅H₉, 69 Da). A common and significant fragmentation for secondary amines.[11] |
| 98 | [C₆H₁₂N]⁺ | Cyclopentyliminium cation | Result of alpha-cleavage with loss of the trimethoxybenzyl radical (•C₁₀H₁₁O₃, 167 Da). Expected to be less abundant than m/z 167 due to the lower stability of the benzyl radical. |
| 69 | [C₅H₉]⁺ | Cyclopentyl cation | Formed from the cyclopentyl portion of the molecule. |
Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for volatile and thermally stable compounds like the target amine.
1. Sample Preparation: a. Prepare a 1 mg/mL stock solution of the analyte in a high-purity solvent such as ethyl acetate or dichloromethane. b. Prepare a dilute working solution (e.g., 10 µg/mL) from the stock solution. Using volatile organic solvents is crucial for GC analysis.[13]
2. Instrument Setup & Method: a. GC System: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane). b. Inlet: Split/splitless injector at 250 °C. A split ratio of 20:1 is a good starting point. c. Oven Program: i. Initial temperature: 100 °C, hold for 1 minute. ii. Ramp: 15 °C/min to 280 °C. iii. Hold: 5 minutes at 280 °C. d. Carrier Gas: Helium at a constant flow rate of 1.0 mL/min. e. MS System: i. Ionization Mode: Electron Ionization (EI) at 70 eV. ii. Mass Range: Scan from m/z 40 to 400. iii. Source Temperature: 230 °C. iv. Quadrupole Temperature: 150 °C.
3. Data Analysis: a. Identify the chromatographic peak corresponding to the analyte. b. Extract the mass spectrum from the apex of the peak. c. Identify the molecular ion peak (m/z 265). d. Correlate the major fragment ions in the spectrum with the predicted fragmentation patterns. Compare the obtained spectrum with library data if available.
Data Visualization and Fragmentation Pathway
Visualizing the fragmentation cascade is key to interpreting the mass spectrum.
Figure 2: Predicted major EI fragmentation pathways.
Conclusion
The structural elucidation of this compound requires a synergistic application of NMR and MS techniques. NMR provides an intricate map of the molecular skeleton and proton/carbon environments, while MS confirms the molecular weight and reveals characteristic fragmentation patterns that validate the proposed structure. The methodologies detailed in this guide provide a robust, scientifically-grounded framework for the comprehensive characterization of this and similar molecules, ensuring data integrity and confidence in downstream research and development applications.
References
-
Reddit. (2024). Weird splitting pattern in 1H-NMR of 1,3,5-Trimethoxybenzene. Available at: [Link]
-
Supporting Information. (n.d.). Synthesis of 2-(3-methoxyphenyl)-2-methylpyrrolidin-1-ol (2b). Available at: [Link]
-
Clark, J. (n.d.). Fragmentation patterns in mass spectra. Chemguide. Available at: [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
ResearchGate. (n.d.). Fragmentation Mechanisms of Protonated Benzylamines. Available at: [Link]
-
ResearchGate. (2006). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Available at: [Link]
- Google Patents. (n.d.). US5969159A - Synthesis of cyclopentyl 2-thienyl ketone tiletamine and tiletamine acid addition salts such as tiletamine hydrochloride.
-
PubMed Central. (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Available at: [Link]
-
ScienceDirect. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Available at: [Link]
-
Royal Society of Chemistry. (2017). A Rational Pre-Catalyst Design for Bis-Phosphine Mono-Oxide Palladium Catalyzed Reactions - Supporting Information. Available at: [Link]
-
ResearchGate. (n.d.). 1H NMR spectra of PGA (upper graph), benzylamine (middle graph), and.... Available at: [Link]
-
PubChem. (n.d.). Benzyl-(2,3,4-trimethoxy-benzyl)-amine. Available at: [Link]
-
Taylor & Francis Online. (2006). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Available at: [Link]
-
Chegg.com. (2020). Solved When para methoxybenzyl alcohol fragments in the mass.... Available at: [Link]
-
ACS Publications. (2010). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Available at: [Link]
-
PubMed. (1992). GC-MS identification of amine-solvent condensation products formed during analysis of drugs of abuse. Available at: [Link]
-
SpectraBase. (n.d.). 2,3,4-Trimethoxybenzaldehyde - Optional[1H NMR] - Spectrum. Available at: [Link]
-
SpringerLink. (2015). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information Direct and Indirect Hyperpolarisation of Amines using paraHydrogen. Available at: [Link]
-
ResearchGate. (n.d.). 1HNMR spectrum of 3-(3', 4', 5'-trimethoxybenzyl)-5,.... Available at: [Link]
-
Chemistry LibreTexts. (2021). 2.5: Carbon-13 NMR Spectroscopy. Available at: [Link]
-
VTechWorks - Virginia Tech. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Available at: [Link]
-
PubMed. (2017). Quantification of short chain amines in aqueous matrices using liquid chromatography electrospray ionization tandem mass spectrometry. Available at: [Link]
-
ACS Publications. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. Available at: [Link]
-
YouTube. (2023). Fragmentation in Mass Spectrometry. Available at: [Link]
-
SpectraBase. (n.d.). 1,3,5-Trimethoxy-benzene. Available at: [Link]
-
ACS Publications. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry. Available at: [Link]
-
PubMed. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Available at: [Link]
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Available at: [Link]
-
JoVE. (n.d.). Video: NMR Spectroscopy Of Amines. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]
-
Indian Academy of Sciences. (n.d.). Synthesis of ketamine from a nontoxic procedure: a new and efficient route. Available at: [Link]
-
Chromatography Forum. (2008). GC MS of underivatised amines. Available at: [Link]
-
JoVE. (n.d.). Video: Mass Spectrometry: Amine Fragmentation. Available at: [Link]
-
New Journal of Chemistry (RSC Publishing). (n.d.). Synthesis of chiral cyclohexanol derived benzylamines and their applications in enantiodiscrimination of optically active analytes by NMR spectroscopy. Available at: [Link]
Sources
- 1. Benzyl-(2,3,4-trimethoxy-benzyl)-amine | C17H21NO3 | CID 769799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. 1,2,3-Trimethoxybenzene(634-36-6) 13C NMR [m.chemicalbook.com]
- 4. 1,3,5-Trimethoxybenzene(621-23-8) 13C NMR [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Video: NMR Spectroscopy Of Amines [jove.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Solved When para methoxybenzyl alcohol fragments in the mass | Chegg.com [chegg.com]
- 13. GC-MS identification of amine-solvent condensation products formed during analysis of drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Cyclopentyl-(2,3,4-trimethoxy-benzyl)-amine: A Key Pharmaceutical Intermediate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Cyclopentyl-(2,3,4-trimethoxy-benzyl)-amine, a pivotal intermediate in the synthesis of modern pharmaceuticals. The document delineates the synthetic pathway to this compound, focusing on the robust and widely applicable reductive amination of 2,3,4-trimethoxybenzaldehyde with cyclopentylamine. Detailed experimental protocols for its synthesis and purification are provided, underpinned by a discussion of the mechanistic principles and rationale for procedural choices. Furthermore, this guide presents the physicochemical and spectroscopic properties of the target molecule, offering a framework for its characterization. The critical role of this compound as a precursor in the industrial synthesis of the anti-anginal drug, Ivabradine, is thoroughly examined, complete with a schematic representation of its integration into the overall synthetic route. This document is intended to serve as a valuable resource for researchers and professionals engaged in the field of medicinal chemistry and drug development.
Introduction: The Significance of Substituted Benzylamines in Medicinal Chemistry
Substituted benzylamines represent a privileged scaffold in medicinal chemistry, forming the core structure of a wide array of pharmacologically active compounds. Their prevalence stems from their ability to engage in crucial interactions with biological targets, such as G-protein coupled receptors and ion channels. The specific substitution pattern on the aromatic ring and the nature of the amine substituent are key determinants of a molecule's biological activity and pharmacokinetic profile.
This compound has emerged as a particularly important intermediate, primarily due to its role in the synthesis of Ivabradine. The trimethoxy-substituted phenyl ring and the cyclopentyl group attached to the nitrogen atom are crucial structural motifs that are ultimately incorporated into the final drug substance. A thorough understanding of the synthesis, purification, and characterization of this intermediate is therefore essential for the efficient and scalable production of Ivabradine.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the reductive amination of 2,3,4-trimethoxybenzaldehyde with cyclopentylamine. This versatile reaction proceeds in two key stages: the formation of an imine intermediate followed by its reduction to the corresponding secondary amine.
Synthesis of the Precursor: 2,3,4-Trimethoxybenzaldehyde
The starting material, 2,3,4-trimethoxybenzaldehyde, can be prepared from commercially available pyrogallol. The synthesis involves a two-step process: O-methylation followed by formylation.
Experimental Protocol: Synthesis of 2,3,4-Trimethoxybenzaldehyde
Materials:
-
Pyrogallol
-
Dimethyl sulfate
-
Sodium hydroxide (30% aqueous solution)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ethyl acetate
-
Deionized water
Procedure:
-
O-Methylation of Pyrogallol: In a well-ventilated fume hood, dissolve pyrogallol in an aqueous solution of sodium hydroxide. Cool the mixture in an ice bath and add dimethyl sulfate dropwise while maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the oily product, 1,2,3-trimethoxybenzene, is separated from the aqueous layer.
-
Formylation of 1,2,3-Trimethoxybenzene (Vilsmeier-Haack Reaction): To a stirred solution of N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise at 0 °C to form the Vilsmeier reagent. To this mixture, add 1,2,3-trimethoxybenzene and heat the reaction to 70-80°C for several hours. After the reaction is complete, cool the mixture and carefully pour it onto crushed ice. The product is then extracted with ethyl acetate, and the organic layer is washed, dried, and concentrated under reduced pressure to yield crude 2,3,4-trimethoxybenzaldehyde, which can be further purified by distillation or recrystallization.
Reductive Amination to Yield this compound
The core transformation involves the reaction of 2,3,4-trimethoxybenzaldehyde with cyclopentylamine to form an imine, which is then reduced in situ to the desired secondary amine. The choice of reducing agent is critical for the success of this one-pot reaction. Mild reducing agents such as sodium borohydride (NaBH₄), sodium cyanobohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly employed as they selectively reduce the imine in the presence of the aldehyde.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,3,4-Trimethoxybenzaldehyde
-
Cyclopentylamine
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 2,3,4-trimethoxybenzaldehyde (1.0 eq.) in methanol. Add cyclopentylamine (1.1 eq.) to the solution and stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by TLC or GC-MS.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq.) in portions, ensuring the temperature remains below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Work-up and Extraction: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. To the aqueous residue, add dichloromethane to extract the product. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound as an oil.
Purification
The crude product can be purified by column chromatography on silica gel. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is typically effective in isolating the pure secondary amine.
Experimental Protocol: Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude oil onto a small amount of silica gel.
-
Column Packing: Pack a chromatography column with silica gel in a non-polar solvent (e.g., hexane).
-
Loading and Elution: Load the adsorbed crude product onto the top of the column. Elute the column with a gradient of ethyl acetate in hexane (e.g., 0% to 20% ethyl acetate).
-
Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Physicochemical and Spectroscopic Characterization
The identity and purity of the synthesized this compound should be confirmed by a combination of physical and spectroscopic methods.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 418788-93-9 |
| Molecular Formula | C₁₅H₂₃NO₃ |
| Molecular Weight | 265.35 g/mol |
| Appearance | Expected to be a colorless to pale yellow oil |
| Boiling Point | Not available |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate |
Table 2: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
Disclaimer: The following NMR data is predicted based on the analysis of structurally similar compounds and should be confirmed by experimental data.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~6.90 | d, J ≈ 8.5 Hz | 1H | Ar-H |
| ~6.65 | d, J ≈ 8.5 Hz | 1H | Ar-H |
| ~3.88 | s | 3H | OCH₃ |
| ~3.85 | s | 3H | OCH₃ |
| ~3.82 | s | 3H | OCH₃ |
| ~3.70 | s | 2H | Ar-CH₂-N |
| ~3.10 | m | 1H | N-CH (cyclopentyl) |
| ~1.80-1.40 | m | 8H | CH₂ (cyclopentyl) |
| ~1.50 | br s | 1H | NH |
Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
Disclaimer: The following NMR data is predicted based on the analysis of structurally similar compounds and should be confirmed by experimental data.
| Chemical Shift (δ) (ppm) | Assignment |
| ~152.0 | Ar-C |
| ~151.5 | Ar-C |
| ~142.0 | Ar-C |
| ~125.0 | Ar-C |
| ~124.0 | Ar-CH |
| ~107.0 | Ar-CH |
| ~61.0 | OCH₃ |
| ~60.8 | OCH₃ |
| ~56.0 | OCH₃ |
| ~58.0 | N-CH (cyclopentyl) |
| ~50.0 | Ar-CH₂-N |
| ~33.0 | CH₂ (cyclopentyl) |
| ~24.0 | CH₂ (cyclopentyl) |
Mass Spectrometry:
In mass spectrometry, this compound is expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z 265 or 266, respectively. A characteristic fragmentation pattern would involve the cleavage of the benzylic C-N bond, leading to the formation of a stable 2,3,4-trimethoxybenzyl cation.
Application as a Key Intermediate in the Synthesis of Ivabradine
The primary pharmaceutical application of this compound is as a key building block in the synthesis of Ivabradine, a heart rate-lowering agent used for the symptomatic treatment of stable angina pectoris.
In the synthesis of Ivabradine, this compound is typically N-alkylated with a suitable electrophile containing the benzazepinone moiety. This reaction forms the complete carbon-nitrogen skeleton of the final drug molecule.
Conclusion
This compound is a fundamentally important pharmaceutical intermediate, the synthesis of which is efficiently achieved through the reductive amination of 2,3,4-trimethoxybenzaldehyde and cyclopentylamine. This guide has provided a detailed overview of its synthesis, purification, and characterization, highlighting its critical role in the production of Ivabradine. The provided protocols and data serve as a valuable resource for chemists and researchers in the pharmaceutical industry, enabling a deeper understanding and more efficient utilization of this key building block.
References
-
Reductive Amination: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
- Synthesis of 2,3,4-trimethoxybenzaldehyde: CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde.
- Ivabradine Synthesis: WO2019202611A1 - An improved process for the synthesis of ivabradine and its pharmaceutically acceptable salts.
-
Reductive Amination General Procedures: Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Physicochemical Properties: PubChem. Benzyl-(2,3,4-trimethoxy-benzyl)-amine. [Link]
An In-depth Technical Guide to the Role of Trimethoxybenzyl Groups in Receptor Binding
Foreword: The Unseen Architect in Molecular Recognition
In the intricate dance of molecular recognition, where ligands and receptors embrace to initiate a cascade of biological events, the specific architecture of the ligand is paramount. Among the myriad functional groups employed by medicinal chemists, the trimethoxybenzyl (TMB) moiety stands out as a versatile and potent modulator of receptor affinity and selectivity. This guide moves beyond a mere cataloging of TMB-containing compounds. Instead, it aims to provide a deep, mechanistic understanding of why this particular arrangement of methoxy groups on a benzyl ring proves so effective across a diverse range of biological targets. We will dissect the physicochemical properties of the TMB group, explore its role in key drug-receptor interactions through detailed case studies, and provide field-proven experimental protocols to empower researchers in their own discovery pipelines. This is a guide for those who seek not just to know what works, but to comprehend how it works, enabling a more rational and predictive approach to drug design.
Section 1: The Trimethoxybenzyl Moiety - A Physicochemical Profile
The trimethoxybenzyl group, most commonly seen as the 3,4,5-trimethoxy isomer, is more than a simple hydrophobic scaffold. Its character is defined by a delicate interplay of steric and electronic properties conferred by the three methoxy substituents.
-
Electronic Effects: The oxygen atoms of the methoxy groups are potent hydrogen bond acceptors. This allows the TMB moiety to form crucial hydrogen bonds with amino acid residues in a receptor's binding pocket, significantly contributing to binding affinity. Furthermore, the methoxy groups are electron-donating, increasing the electron density of the benzene ring and influencing its ability to participate in π-π stacking or cation-π interactions.
-
Steric and Conformational Influence: The methoxy groups add significant bulk, which can be leveraged to achieve selectivity. By occupying specific sub-pockets within a receptor, the TMB group can orient the rest of the ligand for optimal interaction or, conversely, create steric hindrance to prevent binding to off-target receptors. The rotational freedom around the ether bonds allows for some conformational flexibility, enabling an induced fit into the binding site.
-
Lipophilicity: The TMB group is moderately lipophilic, a property critical for cell membrane permeability and crossing biological barriers like the blood-brain barrier. The methoxy groups strike a balance, increasing lipophilicity compared to a simple benzyl group without creating the excessive greasiness that can lead to poor solubility or metabolic instability.
Caption: Physicochemical properties of the TMB group and their impact on drug action.
Section 2: Case Studies - The TMB Group in Action
The true significance of the TMB group is best understood through its application in successful therapeutic agents and research probes. Here, we examine its role across different classes of receptors.
Case Study 2.1: Trimethoprim and Dihydrofolate Reductase (DHFR)
Trimethoprim is a classic antibiotic that owes its efficacy and selectivity to the TMB moiety.[1] It functions by inhibiting bacterial dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of DNA precursors.[2]
Mechanism of Action: The TMB group of trimethoprim binds deep within the active site of bacterial DHFR, a pocket that is structurally different from its human counterpart. The methoxy groups form key hydrogen bonds with conserved water molecules and amino acid residues, anchoring the molecule. This precise fit is responsible for trimethoprim's remarkable selectivity, as it binds to bacterial DHFR with an affinity several thousand times greater than its affinity for human DHFR.[3] This selective inhibition starves the bacteria of the necessary components for DNA replication and cell division, leading to a bacteriostatic effect.[4]
Caption: Mechanism of DHFR inhibition by Trimethoprim.
Case Study 2.2: TMB Moiety in Tubulin Polymerization Inhibitors
The TMB group is a well-established pharmacophore in a class of potent antimitotic agents that target tubulin, the protein building block of microtubules.[5] Compounds like combretastatin and its analogues utilize a 3,4,5-trimethoxyphenyl ring to bind to the colchicine-binding site on β-tubulin.[6]
Role in Binding: The TMB moiety is considered a crucial tubulin-binding element.[6] It occupies a specific hydrophobic pocket in the colchicine site. The three methoxy groups contribute to the binding affinity through van der Waals interactions and potential hydrogen bonds with the protein backbone. By locking into this site, TMB-containing compounds disrupt the dynamics of microtubule polymerization and depolymerization, which is essential for the formation of the mitotic spindle during cell division.[5] This disruption triggers a cell cycle arrest at the G2/M phase, ultimately leading to apoptosis in rapidly dividing cancer cells.[5] The precise positioning of the methoxy groups is critical; studies have shown that altering their number or position on the benzyl ring can dramatically reduce binding affinity and antiproliferative activity.[7]
Case Study 2.3: Modulators of P-glycoprotein (P-gp)
P-glycoprotein (P-gp) is an ATP-dependent efflux pump that contributes to multidrug resistance (MDR) in cancer by actively transporting chemotherapeutic agents out of cells.[8][] Several compounds featuring a TMB group have been identified as potent P-gp modulators.
Mechanism of Inhibition: In a series of trimethoxybenzanilide-based modulators, the TMB group plays a key role in tuning the molecule's lipophilicity and interaction with the P-gp binding site.[10] These inhibitors are thought to bind within the transmembrane domain of P-gp, either competing with the drug substrate or allosterically preventing the conformational changes needed for transport.[11] The TMB group's balanced lipophilicity allows it to partition into the cell membrane and access the P-gp binding site, while its hydrogen-bonding capacity contributes to the affinity required to displace or block substrates. This leads to increased intracellular accumulation of chemotherapeutic drugs, restoring their efficacy in resistant cancer cells.[12]
Case Study 2.4: Ligands for G-Protein Coupled Receptors (GPCRs)
While the classic 3,4,5-TMB is common, substitutions like the 2,5-dimethoxy pattern seen in the NBOMe series of serotonin 5-HT2A receptor agonists highlight the broader importance of methoxybenzyl groups in GPCR recognition.[13] The N-(2-methoxy)benzyl substituent in these compounds is responsible for a dramatic increase in potency compared to their parent phenethylamine compounds.
Role in Affinity and Potency: The methoxybenzyl group is believed to interact with a specific sub-pocket in the 5-HT2A receptor, providing an additional anchor point that stabilizes the active conformation of the receptor.[13] This enhanced binding affinity translates to ultrapotent agonism, with Ki values in the low nanomolar range.[13] This example underscores the principle that methoxy groups on a benzyl ring can be strategically positioned to exploit specific receptor topographies, leading to significant gains in ligand affinity and efficacy.
Table 1: Binding Affinities of Representative TMB-Containing Compounds
| Compound Class | Specific Compound | Target Receptor/Protein | Binding Affinity (Ki or IC50) | Reference |
| DHFR Inhibitor | Trimethoprim | Bacterial Dihydrofolate Reductase | ~5 nM (E. coli) | [14] |
| Tubulin Inhibitor | 1-benzyl-4,5,6-trimethoxyindole (Compound 10) | Tubulin (Colchicine Site) | 26 nM (Mean IC50) | [7] |
| P-gp Modulator | Trimethoxybenzanilide Derivative | P-glycoprotein (ABCB1) | Sub-micromolar IC50 | [10] |
| 5-HT2A Agonist | 25N-NBOMe | Serotonin 5-HT2A Receptor | 0.144 nM (Ki) | [13] |
Section 3: Experimental Protocols for Studying TMB-Ligand Interactions
To validate the role of the TMB group and quantify its contribution to receptor binding, specific, robust assays are required. The following protocols are foundational methodologies in this field. The causality for each step is explained to provide a deeper, field-proven insight.
Protocol 3.1: Radioligand Binding Assay for GPCRs
This protocol determines the affinity of a TMB-containing test compound by measuring its ability to compete with a known radiolabeled ligand for binding to a receptor.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture cells expressing the target GPCR (e.g., HEK293 cells transfected with the 5-HT2A receptor).
-
Harvest cells and homogenize in ice-cold Tris-HCl buffer. Causality: Homogenization breaks the cell membranes, releasing them into the buffer. The cold temperature is critical to inhibit protease activity and maintain receptor integrity.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 100-200 µg/mL, determined by a Bradford or BCA assay. Causality: Washing removes cytosolic components. A defined protein concentration ensures consistency across assay wells.
-
-
Competition Binding Assay:
-
In a 96-well plate, add in order:
-
50 µL of assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
50 µL of the TMB-containing test compound at various concentrations (typically a serial dilution from 10 µM to 0.1 nM).
-
50 µL of a fixed concentration of radioligand (e.g., [3H]-ketanserin for the 5-HT2A receptor), typically at its Kd concentration. Causality: Using the radioligand at its Kd ensures that a significant portion is bound, but it can still be effectively competed off by the test compound.
-
50 µL of the prepared cell membranes.
-
-
-
Control Wells:
-
Total Binding: Contains buffer, radioligand, and membranes (no test compound).
-
Non-specific Binding (NSB): Contains buffer, radioligand, membranes, and a high concentration (e.g., 10 µM) of a known, non-radiolabeled antagonist. Causality: This measures the amount of radioligand that binds to components other than the target receptor. True specific binding is calculated by subtracting NSB from total binding.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes). Causality: Incubation allows the binding reaction to reach equilibrium.
-
-
Harvesting and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Causality: This separates the membrane-bound radioligand from the unbound radioligand in the solution. The process must be rapid to prevent dissociation.
-
Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Dry the filter mat and place it in a scintillation vial with scintillation cocktail.
-
Quantify the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding versus the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.
-
Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Protocol 3.2: Calcein-AM Efflux Assay for P-gp Inhibition
This is a cell-based functional assay to measure the ability of a TMB-containing compound to inhibit P-gp activity.
Step-by-Step Methodology:
-
Cell Culture:
-
Seed cells overexpressing P-gp (e.g., K562/ADM) and the parental control cells (K562) in a 96-well, black, clear-bottom plate. Allow them to adhere overnight. Causality: Using both a P-gp overexpressing line and a control allows for direct comparison and confirms the effect is P-gp specific.
-
-
Compound Incubation:
-
Remove the culture medium and wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Add buffer containing the TMB-containing test compound at various concentrations. Include a known P-gp inhibitor (e.g., verapamil) as a positive control and buffer alone as a negative control.
-
Incubate for 30 minutes at 37°C. Causality: This pre-incubation allows the test compound to enter the cells and begin interacting with P-gp.
-
-
Substrate Loading:
-
Add Calcein-AM (a non-fluorescent P-gp substrate) to all wells to a final concentration of ~1 µM. Causality: Calcein-AM is lipophilic and can freely enter cells. Once inside, cellular esterases cleave the AM group, trapping the highly fluorescent calcein. However, in P-gp active cells, Calcein-AM is pumped out before it can be cleaved.
-
Incubate for another 30-60 minutes at 37°C in the dark.
-
-
Fluorescence Measurement:
-
Wash the cells with ice-cold buffer to remove extracellular Calcein-AM.
-
Measure the intracellular fluorescence using a fluorescence plate reader (Excitation ~485 nm, Emission ~530 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the fluorescence signal of the P-gp overexpressing cells to the control cells.
-
Plot the fluorescence intensity (or fold-increase over baseline) against the log concentration of the test compound.
-
An increase in fluorescence indicates that the TMB compound is inhibiting P-gp, allowing calcein to accumulate. Calculate the EC50, the concentration at which 50% of the maximal inhibitory effect is observed.
-
Section 4: Conclusion and Future Perspectives
The trimethoxybenzyl group is a privileged scaffold in medicinal chemistry, not by accident, but by design. Its unique combination of hydrogen bonding capability, tailored steric bulk, and modulated lipophilicity makes it an exceptional tool for achieving high affinity and selectivity at a wide range of biological targets, from enzymes and transporters to GPCRs and structural proteins.
The case studies presented herein—from the selective bacterial targeting of trimethoprim to the potent antimitotic activity of tubulin inhibitors—demonstrate the TMB group's versatility. As our understanding of receptor structures deepens through advances in cryo-electron microscopy and computational modeling, the potential for rational, structure-based design of TMB-containing ligands will only grow. Future research will likely focus on synthesizing novel TMB analogues with fine-tuned electronic properties and incorporating them into larger molecules as key recognition elements. The principles outlined in this guide provide a robust framework for any researcher looking to harness the power of this remarkable functional group in the ongoing quest for more effective and selective therapeutics.
References
-
Hansen, M., Phonekeo, K., Paine, J.S., et al. (2014). Synthesis and Structure-Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(3), 243–249. [Link]
-
Pan, H., & Daniel, M. (2013). ChemInform Abstract: S-2,4,6-Trimethoxybenzyl (Tmob): A Novel Cysteine Protecting Group for the Nα-9-Fluorenylmethoxycarbonyl (Fmoc) Strategy of Peptide Synthesis. ResearchGate. [Link]
-
O'Hagan, D. (2008). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. [Link]
-
Zhang, H., et al. (2014). Discovery of GPCR ligands for probing signal transduction pathways. PubMed Central. [Link]
-
Gatlik, M., et al. (2014). Trimethoxybenzanilide-based P-glycoprotein Modulators: An Interesting Case of Lipophilicity Tuning by Intramolecular Hydrogen Bonding. PubMed. [Link]
-
Abdel-Maksoud, M. S., et al. (2021). Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents. PubMed Central. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Methoxsalen? Patsnap Synapse. [Link]
-
Brogden, R.N., et al. (1981). Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications. PubMed. [Link]
-
ResearchGate. (n.d.). Structure-activity relationships of trimethoxybenzyl piperazine N-type calcium channel inhibitors. ResearchGate. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Trimethoprim? Patsnap Synapse. [Link]
-
El-Sayed, N., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. National Institutes of Health. [Link]
-
Leoni, A., et al. (2008). Synthesis and Structure-Activity Relationships of 1-benzyl-4,5,6-trimethoxyindoles as a Novel Class of Potent Antimitotic Agents. PubMed. [Link]
-
Wikipedia. (2023). 25N-NBOMe. Wikipedia. [Link]
-
Wikipedia. (2024). P-glycoprotein. Wikipedia. [Link]
-
Tsuchida, K., et al. (2000). Inhibition of P-glycoprotein by orange juice components, polymethoxyflavones in adriamycin-resistant human myelogenous leukemia (K562/ADM) cells. PubMed. [Link]
-
Patsnap Synapse. (2024). What are P-gp inhibitors and how do they work? Patsnap Synapse. [Link]
-
PDB-101. (n.d.). Global Health: Antimicrobial Resistance: Trimethoprim. RCSB PDB. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Trimethoprim Hydrochloride? Patsnap Synapse. [Link]
-
Sundstrom, L., & Broo, A. (1995). New Trimethoprim-Resistant Dihydrofolate Reductase Cassette, dfrXV, Inserted in a Class 1 Integron. National Institutes of Health. [Link]
Sources
- 1. Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PDB-101: Global Health: Antimicrobial Resistance: undefined: Trimethoprim [pdb101.rcsb.org]
- 3. What is the mechanism of Trimethoprim Hydrochloride? [synapse.patsnap.com]
- 4. What is the mechanism of Trimethoprim? [synapse.patsnap.com]
- 5. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of 1-benzyl-4,5,6-trimethoxyindoles as a novel class of potent antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 10. Trimethoxybenzanilide-based P-glycoprotein modulators: an interesting case of lipophilicity tuning by intramolecular hydrogen bonding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 12. Inhibition of P-glycoprotein by orange juice components, polymethoxyflavones in adriamycin-resistant human myelogenous leukemia (K562/ADM) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 25N-NBOMe - Wikipedia [en.wikipedia.org]
- 14. New Trimethoprim-Resistant Dihydrofolate Reductase Cassette, dfrXV, Inserted in a Class 1 Integron - PMC [pmc.ncbi.nlm.nih.gov]
The Amine Functionality: A Cornerstone of Bioactivity and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
The amine functional group, a simple nitrogen-containing moiety, stands as a titan in the world of bioactive molecules. Its prevalence in pharmaceuticals is staggering, with estimates suggesting that over 40% of drugs and drug candidates feature an amine in their structure.[1] This is no coincidence. The amine's unique physicochemical properties—its basicity, nucleophilicity, and ability to form hydrogen bonds—endow it with the remarkable capacity to influence a molecule's solubility, permeability, and, most critically, its interaction with biological targets.[2][3] From the life-saving effects of antibiotics to the intricate neural signaling orchestrated by neurotransmitters, the amine functionality is often the lynchpin of biological activity.
This technical guide, designed for the discerning researcher and drug development professional, moves beyond a mere acknowledgment of the amine's importance. It aims to provide a comprehensive, field-proven framework for the investigation of this critical functional group. We will delve into the causality behind experimental choices, offering not just protocols but the strategic thinking that underpins them. By integrating analytical rigor with an understanding of the amine's role in molecular interactions, this guide will empower you to unlock the full potential of amine-containing bioactive molecules in your research and development endeavors.
The Physicochemical Landscape of the Amine Group: More Than Just a Basic Instinct
The journey into the investigation of amine functionality begins with a deep appreciation for its fundamental physicochemical properties. These properties are not abstract concepts but rather the very drivers of a molecule's behavior in a biological system.
Basicity and pKa: The Ionization Game
The most defining characteristic of an amine is its basicity, its ability to accept a proton. This property is quantified by the pKa of its conjugate acid. The pKa value is paramount in drug discovery as it dictates the ionization state of the amine at physiological pH (typically around 7.4).[4] A largely ionized amine will exhibit different solubility, membrane permeability, and receptor binding characteristics compared to its un-ionized counterpart.[5]
The ability to predict and experimentally determine the pKa of an amine is therefore a critical first step in its investigation. While experimental methods provide the gold standard, computational tools are increasingly employed for rapid in-silico screening.
Computational pKa Prediction:
A host of software packages are available to predict the pKa of small molecules, including:
-
Epik: A program that combines tautomerization and ionization state prediction to generate probable forms of a molecule at a given pH.[3]
-
ACD/pKa DB: A database-driven tool that uses empirical rules to predict pKa values.[6]
-
Semi-empirical quantum chemical methods (e.g., PM3/COSMO, AM1/COSMO): These methods offer a balance of speed and accuracy for predicting the pKa of a large number of amine-containing compounds.[6]
Experimental pKa Determination:
Potentiometric titration is the most common and accurate method for the experimental determination of pKa.
Hydrogen Bonding and Polarity: The Architects of Interaction
The nitrogen atom of an amine, with its lone pair of electrons, and the N-H protons of primary and secondary amines, are adept at participating in hydrogen bonds. This ability is fundamental to drug-receptor interactions, where the precise positioning of hydrogen bond donors and acceptors can dictate binding affinity and specificity. The polarity endowed by the amine group also significantly influences a molecule's solubility in both aqueous and lipid environments, a critical factor for its absorption, distribution, metabolism, and excretion (ADME) profile.
Nucleophilicity: A Double-Edged Sword
The lone pair of electrons on the nitrogen atom makes amines nucleophilic, meaning they are attracted to positively charged or electron-deficient centers.[7] This reactivity is a cornerstone of their synthesis and is exploited in various biological processes. However, this nucleophilicity can also be a liability, leading to unwanted reactions and potential toxicity. A thorough investigation of an amine's reactivity is therefore essential.
The Analytical Toolkit: Characterizing the Amine Functionality
A multi-faceted analytical approach is essential for a comprehensive investigation of the amine functionality. This involves a combination of spectroscopic, chromatographic, and titrimetric techniques to elucidate the structure, purity, and quantity of amine-containing molecules.
Spectroscopic Methods: Unveiling the Molecular Architecture
Spectroscopic techniques provide a window into the molecular structure and environment of the amine group.
IR spectroscopy is a rapid and simple method for identifying the presence of N-H bonds.[8][9]
-
Primary amines (R-NH₂): Exhibit two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region.[8][9]
-
Secondary amines (R₂-NH): Show a single N-H stretching band in the same region.[8][9]
-
Tertiary amines (R₃-N): Lack an N-H bond and therefore do not show a signal in this region.[8][9]
NMR spectroscopy is an unparalleled tool for the detailed structural elucidation of amine-containing molecules.[10][11]
-
¹H NMR:
-
N-H protons: The chemical shift of N-H protons can vary widely (typically 0.5-5.0 ppm) and is often broad due to hydrogen bonding and exchange.[12] Addition of D₂O will cause the N-H signal to disappear, confirming its presence.[9]
-
α-protons: Protons on carbons directly attached to the nitrogen are deshielded and typically appear in the 2.3-3.0 ppm region.[12]
-
-
¹³C NMR:
-
α-carbons: Carbons directly bonded to the nitrogen are also deshielded and appear in the 10-65 ppm range.[12]
-
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be invaluable for identifying and confirming the structure of amines.
-
The Nitrogen Rule: A molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[3][8][9][12][13] This simple rule can be a powerful first indicator of the presence of an amine.
-
α-Cleavage: A characteristic fragmentation pattern for amines where the bond between the α- and β-carbons breaks, leading to the formation of a resonance-stabilized iminium ion.[12][13] The masses of these fragment ions can help to deduce the structure of the alkyl groups attached to the nitrogen.
Chromatographic Techniques: Separation and Quantification
Chromatographic methods are the workhorses for separating and quantifying amines in complex mixtures.
GC is a powerful technique for the analysis of volatile compounds. However, the direct analysis of primary and secondary amines by GC can be challenging due to their polarity, which can lead to poor peak shape and adsorption onto the column.[6][14]
Derivatization for GC Analysis: To overcome these challenges, amines are often derivatized to form less polar and more volatile compounds.[6]
Experimental Protocol: GC-MS Analysis of Primary Amines via Acylation with Trifluoroacetic Anhydride (TFAA)
This protocol outlines a common derivatization procedure for the analysis of primary amines by GC-MS.
Materials:
-
Primary amine sample
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Reaction vial with a screw cap
-
Heating block or water bath
-
Nitrogen gas supply
-
GC-MS system
Procedure:
-
Sample Preparation: Place a known amount of the primary amine sample into a reaction vial. If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.[8]
-
Reagent Addition: Add 200 µL of the anhydrous solvent to the dried sample, followed by 100 µL of TFAA.[8]
-
Reaction: Tightly cap the vial and heat it at 60-70°C for 15-30 minutes in a heating block or water bath.[8]
-
Byproduct Removal: After the vial has cooled to room temperature, gently evaporate the excess reagent and solvent under a stream of nitrogen.[8] This step is crucial for obtaining clean chromatograms.
-
Reconstitution: Redissolve the derivatized sample in a suitable solvent for GC injection (e.g., hexane, ethyl acetate).
-
GC-MS Analysis: Inject an aliquot of the reconstituted sample into the GC-MS system.
Workflow for GC-MS Analysis of a Primary Amine with Derivatization:
Caption: Workflow for the derivatization and GC-MS analysis of a primary amine.
HPLC is the most widely used technique for the analysis of biogenic amines and other amine-containing compounds in various matrices, including pharmaceutical formulations and biological samples.[15][16]
Derivatization for HPLC Analysis: Similar to GC, derivatization is often employed in HPLC to enhance the detection of amines, especially when using UV-Vis or fluorescence detectors.[17][18] Derivatizing agents introduce a chromophore or fluorophore into the amine molecule, significantly increasing its molar absorptivity or fluorescence quantum yield.[17]
Experimental Protocol: HPLC Analysis of Biogenic Amines with Dansyl Chloride Derivatization
This protocol describes a pre-column derivatization method for the sensitive determination of biogenic amines by HPLC with fluorescence detection.
Materials:
-
Sample containing biogenic amines
-
Perchloric acid (0.4 M)
-
Dansyl chloride solution (e.g., 10 mg/mL in acetone)
-
Saturated sodium bicarbonate solution
-
Ammonia solution
-
Acetonitrile
-
HPLC system with a fluorescence detector
Procedure:
-
Extraction: Homogenize a known amount of the sample with 0.4 M perchloric acid. Centrifuge the mixture and collect the supernatant. Repeat the extraction and combine the supernatants.[1]
-
Derivatization:
-
Quenching: Add 100 µL of ammonia solution to react with the excess dansyl chloride and vortex.[19]
-
Sample Preparation for HPLC: Dilute the final solution with a mixture of ammonium acetate and acetonitrile (1:1, v/v).[19]
-
HPLC Analysis: Inject an aliquot of the prepared sample into the HPLC system.
Workflow for HPLC Analysis of Biogenic Amines with Derivatization:
Caption: Workflow for the extraction, derivatization, and HPLC analysis of biogenic amines.
Titrimetric Methods: The Gold Standard for Quantification
Titration remains a highly accurate and reliable method for the quantification of the total amine content in a sample.
For many pharmaceutical amines that are weakly basic in water, non-aqueous titration is the method of choice.[20] This technique involves dissolving the amine in a non-aqueous solvent, such as glacial acetic acid, which enhances its basicity, and titrating it with a strong acid, typically perchloric acid.[7]
Experimental Protocol: Non-Aqueous Titration of an Aromatic Amine
This protocol provides a general procedure for the quantification of an aromatic amine in a bulk drug substance.
Materials:
-
Amine sample (e.g., Ambroxol hydrochloride)
-
Glacial acetic acid
-
0.1 M Perchloric acid in glacial acetic acid (standardized)
-
Indicator (e.g., crystal violet or α-naphtholbenzein)[21]
-
Mercuric acetate solution (if the amine is a halide salt)
-
Burette, beaker, and magnetic stirrer
Procedure:
-
Preparation of Titrant: Prepare and standardize a 0.1 M solution of perchloric acid in glacial acetic acid.[12][22]
-
Sample Preparation: Accurately weigh a suitable amount of the amine sample and dissolve it in glacial acetic acid.[22] If the amine is a hydrochloride or hydrobromide salt, add mercuric acetate solution to replace the halide ion with the more weakly basic acetate ion.
-
Titration: Add a few drops of the indicator to the sample solution. Titrate with the standardized 0.1 M perchloric acid until the endpoint is reached, indicated by a distinct color change (e.g., from yellow to green with α-naphtholbenzein).[21]
-
Blank Titration: Perform a blank titration using the same procedure but without the amine sample.[21][22]
-
Calculation: Calculate the percentage of the amine in the sample based on the volume of titrant consumed, correcting for the blank.
Logical Flow of Non-Aqueous Titration:
Caption: Logical flow diagram for the non-aqueous titration of an amine.
Case Studies: The Amine Functionality in Action
To truly appreciate the importance of investigating the amine functionality, let's examine two well-known bioactive molecules where the amine group is central to their mechanism of action.
Propranolol: A Tale of a Basic Amine and a Beta-Blocker
Propranolol is a non-selective beta-adrenergic receptor antagonist widely used to treat hypertension, anxiety, and other cardiovascular conditions.[15] Its structure features a secondary amine in a propanolamine side chain, which is critical for its pharmacological activity.[5]
The amine group of propranolol has a pKa of approximately 9.5.[5] This means that at physiological pH, it is predominantly protonated, carrying a positive charge. This cationic center is crucial for its interaction with the beta-adrenergic receptor, where it is thought to form an ionic bond with an aspartic acid residue in the binding pocket.[5]
Investigating Propranolol's Amine:
-
pKa Determination: Potentiometric titration would be used to confirm the pKa of propranolol.
-
Structural Analysis: NMR and Mass Spectrometry would be used to confirm the structure and fragmentation pattern, including the characteristic cleavage of the propanolamine side chain.
-
Drug-Receptor Interaction Modeling: Computational tools like BINANA (Binding Analyzer) can be used to visualize and analyze the interactions between the protonated amine of propranolol and the amino acid residues in the receptor's binding site, confirming the importance of the ionic interaction.[23]
Dopamine: The Amine at the Heart of Neuromodulation
Dopamine is a crucial neurotransmitter in the central nervous system, playing a pivotal role in motor control, motivation, reward, and cognitive function.[24] Dysregulation of dopaminergic signaling is implicated in a range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction.[11][24][25]
The primary amine group of dopamine is essential for its function. It is involved in its synthesis, packaging into vesicles, release, and binding to dopamine receptors. The protonation state of the amine influences its interaction with these receptors and its reuptake by the dopamine transporter.
Investigating Dopamine's Amine:
-
Quantification in Biological Samples: HPLC with electrochemical or fluorescence detection is commonly used to measure dopamine levels in brain tissue and cerebrospinal fluid.[26]
-
Signaling Pathway Analysis: Investigating the downstream effects of dopamine receptor activation, which is initiated by the binding of the amine group, is crucial. This can involve a variety of cell-based assays and molecular biology techniques.
-
Metabolite Analysis: The amine group is a site of metabolic transformation. Analyzing the levels of dopamine metabolites, such as homovanillic acid (HVA), can provide insights into dopamine turnover.[26]
Dopamine Signaling Pathway Overview:
Caption: A simplified overview of the dopamine signaling pathway initiated by the amine group.
Conclusion: A Holistic Approach to a Vital Functional Group
The amine functionality is far more than a simple structural element; it is a dynamic and influential player in the bioactivity of a vast array of molecules. A thorough investigation of this functional group, encompassing its physicochemical properties, structural characterization, quantification, and role in molecular interactions, is indispensable for modern drug discovery and development.
By adopting the integrated analytical and computational strategies outlined in this guide, researchers can move beyond a superficial understanding of amine-containing molecules. This deeper insight will not only accelerate the identification and optimization of novel drug candidates but also foster a more profound appreciation for the elegant and essential role of the amine functionality in the intricate dance of life.
References
-
Saraswati Institute of Pharmaceutical Sciences. Non Aqueous Acid-Base Titration. [Link]
-
Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]
-
ACS Publications. IKK-β inhibitors: An analysis of drug–receptor interaction by using Molecular Docking and Pharmacophore 3D-QSAR approaches. [Link]
-
ACS Publications. Computer Prediction of pKa Values in Small Molecules and Proteins. [Link]
-
Cantera. Viewing a reaction path diagram. [Link]
-
PMC - NIH. Dopamine: Functions, Signaling, and Association with Neurological Diseases. [Link]
-
University of Illinois. Research could enable assembly line synthesis of prevalent amine-containing drugs. [Link]
-
PMC - PubMed Central. Structural and Pharmacological Insights into Propranolol: An Integrated Crystallographic Perspective. [Link]
-
ResearchGate. Titration of Pharmaceuticals in Nonaqueous Solvents. [Link]
-
YouTube. Graphviz tutorial. [Link]
-
Graphviz. Drawing graphs with dot. [Link]
-
PeerJ. Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. [Link]
-
MDPI. Drug–Target Interaction Prediction Based on an Interactive Inference Network. [Link]
-
ResearchGate. An Investigation of Dopamine's Role in Six Psychiatric Illnesses. [Link]
-
ResearchGate. Structural and Pharmacological Insights into Propranolol: An Integrated Crystallographic Perspective. [Link]
-
PMC - NIH. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. [Link]
-
Durrant-Lab. Software. [Link]
-
Jetir.Org. DEVELOPMENT OF NON-AQUEOUS TITRIMETRIC METHOD FOR ESTIMATING POTENCY OF TRANS - 4-[(2-AMINO-3, 5. [Link]
-
PMC. The effect of propranolol on CSF amine metabolites in psychiatric patients. [Link]
-
NIH. Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. [Link]
-
YouTube. Drawing Lewis Dot Diagrams. [Link]
-
Graphviz. Drawing graphs with Graphviz. [Link]
-
Cleveland Clinic. Dopamine: What It Is, Function & Symptoms. [Link]
-
Hindawi. An Enhanced GC/MS Procedure for the Identification of Proteins in Paint Microsamples. [Link]
-
MDPI. The Role of Dopamine in Neurological, Psychiatric, and Metabolic Disorders and Cancer: A Complex Web of Interactions. [Link]
-
Unacademy. How Non-Aqueous Titration is Used in the Pharmaceutical Industry. [Link]
-
AKJournals. Development of a highly sensitive HPLC method for the simultaneous determination of eight biogenic amines in aquatic products in. [Link]
-
Sketchviz. Graphviz Examples and Tutorial. [Link]
-
Rowan Scientific. Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. [Link]
-
MDPI. Propranolol Hydrochloride Psychiatric Effectiveness and Oxidative Stress: An Update. [Link]
-
Open Access Journals. Propranolol and its Mechanism of Action. [Link]
-
in silico Drug Design tools. Directory of in silico Drug Design tools. [Link]
-
YouTube. Chemistry Tutorial 7.1d: Molecular Dot Diagrams. [Link]
-
Drug Hunter. Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. [Link]
-
ResearchGate. Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. [Link]
-
PMC. The Role of Dopamine Neurotransmitters in Neurological Diseases: New Sight. [Link]
-
graphviz. User Guide. [Link]
-
H.N. Shukla Institute of Pharmaceutical Education and Research. Semester –I UNIT 2(b): Non-aqueous Titration. [Link]
-
Royal Society of Chemistry. Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. [Link]
-
Medium. Dot Language (graph based diagrams). [Link]
-
Archimer. Methodology for histamine and biogenic amines analysis. [Link]4-1350.pdf)
Sources
- 1. Analysis of Biogenic Amines Using Immunoassays, HPLC, and a Newly Developed IC-MS/MS Technique in Fish Products—A Comparative Study [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. drughunter.com [drughunter.com]
- 5. Structural and Pharmacological Insights into Propranolol: An Integrated Crystallographic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peerj.com [peerj.com]
- 7. graphviz.org [graphviz.org]
- 8. benchchem.com [benchchem.com]
- 9. medium.com [medium.com]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. sips.org.in [sips.org.in]
- 13. mdpi.com [mdpi.com]
- 14. An Enhanced GC/MS Procedure for the Identification of Proteins in Paint Microsamples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. akjournals.com [akjournals.com]
- 17. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. books.rsc.org [books.rsc.org]
- 20. Notes on How Non-Aqueous Titration is Used in the Pharmaceutical Industry [unacademy.com]
- 21. jetir.org [jetir.org]
- 22. hnsgroupofcolleges.org [hnsgroupofcolleges.org]
- 23. Durrant-Lab Software – Durrant Lab [durrantlab.pitt.edu]
- 24. Dopamine: Functions, Signaling, and Association with Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The Role of Dopamine Neurotransmitters in Neurological Diseases: New Sight - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The effect of propranolol on CSF amine metabolites in psychiatric patients - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Strategic Purification of Cyclopentyl-(2,3,4-trimethoxy-benzyl)-amine: From Crude Synthesis to High-Purity Active Pharmaceutical Ingredient (API) Intermediate
An Application Note for Drug Development Professionals
Abstract
This guide provides a comprehensive set of application notes and detailed protocols for the purification of Cyclopentyl-(2,3,4-trimethoxy-benzyl)-amine. As a key intermediate in pharmaceutical synthesis, achieving high purity of this compound is critical for ensuring the safety, efficacy, and stability of the final drug product. This document moves beyond standard procedures to explain the causal-mechanistic principles behind method selection, enabling researchers and process chemists to make informed decisions for scalable and efficient purification. We will explore four primary techniques: Acid-Base Extraction, Salt Recrystallization, Flash Column Chromatography, and High-Vacuum Distillation, each tailored to different impurity profiles and purity requirements.
Compound Overview and Physicochemical Rationale for Purification Strategy
This compound is a secondary amine characterized by a distinct combination of polar and non-polar moieties. Understanding its structure is fundamental to designing an effective purification strategy.
-
Secondary Amine (-NH-): The most influential functional group, imparting basicity (pKa is estimated to be similar to other secondary benzylamines, around 9.0-10.0) and the ability to act as a hydrogen bond donor/acceptor. This basicity is the cornerstone of several purification techniques.
-
Trimethoxy-benzyl Group: The three methoxy groups on the aromatic ring contribute to the molecule's polarity and offer sites for hydrogen bond acceptance.
-
Cyclopentyl Group: This bulky, non-polar aliphatic ring increases the compound's lipophilicity.
A summary of its key computed properties is presented below.
| Property | Value | Significance for Purification |
| Molecular Formula | C₁₅H₂₃NO₃ | --- |
| Molecular Weight | 265.35 g/mol | Suggests a relatively high boiling point, necessitating vacuum distillation over atmospheric methods. |
| Topological Polar Surface Area | 39.7 Ų | Indicates moderate polarity, suitable for both normal and reversed-phase chromatography. |
| XLogP3-AA | 2.5 | A measure of lipophilicity, suggesting good solubility in common organic solvents like dichloromethane, ethyl acetate, and ethers. |
| Hydrogen Bond Acceptor Count | 4 | The nitrogen and three oxygens can interact with protic solvents or acidic stationary phases. |
| Hydrogen Bond Donor Count | 1 | The N-H group is crucial for its basicity and interaction with acidic media. |
Anticipated Impurity Profile
Effective purification begins with anticipating the potential impurities arising from the synthetic route. A common synthesis involves the reductive amination of 2,3,4-trimethoxybenzaldehyde with cyclopentylamine.
Potential Impurities Include:
-
Unreacted Starting Materials: 2,3,4-trimethoxybenzaldehyde and cyclopentylamine.
-
Imine Intermediate: The Schiff base formed before the reduction step.
-
Oxidation Byproducts: Amines, particularly benzylamines, are susceptible to air oxidation, which can lead to the formation of corresponding imines and other colored impurities.[1]
-
Reductant Residues: Borohydride salts or other inorganic residues from the reduction step.
Purification Strategy Selection: A Decision Workflow
The choice of purification technique is dictated by the scale of the synthesis, the nature of the impurities, and the desired final purity. The following workflow provides a logical path for selecting the most appropriate method.
Caption: Decision workflow for selecting a purification technique.
Detailed Application Protocols
Protocol 1: Acid-Base Liquid-Liquid Extraction
This technique leverages the basicity of the amine to separate it from neutral or acidic impurities. It is an excellent first-pass purification step for large-scale workups.
Principle of Separation: The secondary amine is protonated by an aqueous acid (e.g., HCl) to form a water-soluble ammonium salt. Neutral organic impurities remain in the organic phase and are removed. The aqueous phase is then basified (e.g., with NaOH) to regenerate the free amine, which is extracted back into a fresh organic solvent.
Caption: Workflow for purification via acid-base extraction.
Experimental Protocol:
-
Dissolution: Dissolve the crude product (10 g) in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (200 mL).
-
Acidic Wash: Transfer the solution to a separatory funnel. Add 1M hydrochloric acid (100 mL) and shake vigorously for 1-2 minutes, venting frequently.
-
Phase Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. The desired protonated amine is now in this aqueous layer. The organic layer containing neutral impurities can be discarded.
-
Back-Extraction (Optional): To maximize recovery, wash the original organic layer with another portion of 1M HCl (50 mL) and combine this aqueous wash with the first.
-
Basification: Cool the combined aqueous layers in an ice bath. Slowly add 2M sodium hydroxide solution with stirring until the pH is >12, as confirmed by pH paper. The free amine may precipitate or form an oily layer.
-
Final Extraction: Add fresh ethyl acetate (150 mL) to the basified aqueous mixture and shake to extract the free amine back into the organic phase.
-
Drying and Concentration: Separate the organic layer, wash it with brine (50 mL) to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.
Protocol 2: Recrystallization via Hydrochloride Salt Formation
For achieving high purity, especially for solid compounds, recrystallization is the gold standard. Converting the amine to its hydrochloride salt often yields a highly crystalline solid that is easier to handle and purify than the free base oil.[1][2][3]
Principle of Separation: The amine is converted to its hydrochloride salt, which has significantly different solubility properties. The salt is dissolved in a minimal amount of a hot solvent system in which it is highly soluble, but poorly soluble at low temperatures. Upon slow cooling, the salt crystallizes out, leaving more soluble impurities behind in the "mother liquor".
Experimental Protocol:
-
Salt Formation: Dissolve the purified amine from the acid-base extraction (~8 g) in anhydrous isopropanol (50 mL). While stirring, slowly add a solution of 4M HCl in dioxane or bubble dry HCl gas through the solution until precipitation is complete and the solution is acidic.
-
Initial Isolation: Collect the crude salt by vacuum filtration and wash the filter cake with a small amount of cold diethyl ether to remove residual solvent.
-
Solvent Selection: Test the solubility of a small amount of the crude salt in various solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, water) to find a suitable system. An ideal solvent will dissolve the salt when hot but show poor solubility when cold. A common choice for amine hydrochlorides is ethanol or an isopropanol/water mixture.
-
Recrystallization: Place the crude salt in a flask and add the chosen solvent (e.g., ethanol) dropwise at reflux until the solid just dissolves.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath or refrigerator for several hours.
-
Collection and Drying: Collect the pure crystalline salt by vacuum filtration, wash with a minimal amount of the cold recrystallization solvent, and dry under high vacuum to remove all traces of solvent.
Protocol 3: Flash Column Chromatography
Chromatography is essential when separating the target amine from impurities with similar basicity or polarity. Due to the basic nature of the amine, special considerations are required to prevent poor separation on standard silica gel.
Principle of Separation: The crude mixture is loaded onto a column packed with a stationary phase (e.g., silica gel). A solvent system (mobile phase) is passed through the column. Compounds separate based on their differential partitioning between the stationary and mobile phases. For amines, the acidic nature of silica gel can cause strong adsorption and peak tailing.[4]
Causality Behind Experimental Choices:
-
Why use a basic modifier? The surface of silica gel is covered in acidic silanol groups (Si-OH). A basic amine will bind strongly to these sites via an acid-base interaction, leading to poor elution and broad peaks. Adding a competitive base like triethylamine (TEA) or ammonia to the mobile phase (typically 0.5-2%) neutralizes these active sites, allowing the target amine to travel through the column smoothly.[4][5]
-
Alternative Stationary Phases: For particularly challenging separations, using an amine-functionalized silica gel or basic alumina can be highly effective as these stationary phases lack the acidic sites that cause issues.[6]
Experimental Protocol (Silica Gel with TEA Modifier):
-
Stationary Phase: Prepare a column with silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent) Selection: Using Thin Layer Chromatography (TLC), determine a suitable solvent system. Start with a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. Add ~1% triethylamine (TEA) to the system. A good system will give the target compound an Rf value of ~0.3. A typical starting point could be 20% Ethyl Acetate in Hexanes + 1% TEA.
-
Column Packing: Pack the column with silica gel as a slurry in the initial, low-polarity eluent.
-
Sample Loading: Dissolve the crude amine in a minimal amount of the mobile phase or dichloromethane. For better resolution, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.
-
Elution: Run the column using a gradient of increasing polarity (e.g., from 10% to 50% ethyl acetate in hexanes, keeping the 1% TEA constant).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and concentrate under reduced pressure. The TEA is volatile and will co-evaporate. For final API-grade material, a subsequent acid-base workup may be required to remove any trace TEA.
Protocol 4: High-Vacuum Distillation
This method is suitable for purifying the free base if it is a liquid or low-melting solid and is thermally stable. It is particularly effective at removing non-volatile impurities like salts or very high-boiling side products.
Principle of Separation: Distillation separates components of a liquid mixture based on differences in their boiling points.[7] By reducing the pressure above the liquid (creating a vacuum), the boiling point is significantly lowered, allowing for distillation at temperatures that prevent thermal decomposition.[1][8]
Experimental Protocol:
-
Apparatus Setup: Assemble a short-path distillation apparatus. It is critical to ensure all glassware joints are properly sealed for high vacuum. Use a vacuum pump capable of reaching <1 mmHg.
-
Drying: Ensure the crude amine is free of water and protic solvents, as these will interfere with achieving a high vacuum. If necessary, dry the crude product over KOH pellets and filter before distillation.[1]
-
Distillation: Place the crude amine in the distillation flask with a magnetic stir bar for smooth boiling. Slowly heat the flask in an oil bath while the vacuum is applied.
-
Fraction Collection: Collect the distillate that comes over at a stable temperature and pressure. It is common to discard a small initial forerun and stop the distillation before the flask is completely dry to avoid concentrating potentially explosive peroxide impurities (if applicable).
-
Purity Analysis: Analyze the collected fraction by NMR, LC-MS, or another suitable technique to confirm its purity.
Summary of Techniques
| Technique | Primary Application | Achievable Purity | Throughput | Key Advantage |
| Acid-Base Extraction | Initial bulk cleanup from neutral/acidic impurities. | Moderate (90-98%) | High | Fast, scalable, and cost-effective. |
| Salt Recrystallization | Final polishing step for high purity. | Very High (>99.5%) | Low to Medium | Yields highly pure, stable, crystalline solid. |
| Column Chromatography | Separation of structurally similar compounds. | High (>99%) | Low to Medium | High resolving power for complex mixtures. |
| Vacuum Distillation | Purification of thermally stable liquids. | High (>98%) | Medium | Excellent for removing non-volatile impurities. |
References
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Wikipedia. Benzylamine. [Link]
-
Sciencemadness Discussion Board. (2018). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?. [Link]
-
ResearchGate. (2025). Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. [Link]
-
Reddit. (2024). How to purify Benzylamine? : r/OrganicChemistry. [Link]
-
Cheresources.com Community. (2012). Vacuum Distillation For Amine Regeneration. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]
-
ACS Publications. (2026). Direct Amidation of Tertiary N-Benzylamines. [Link]
-
Agilent. Strategy for Preparative LC Purification. [Link]
-
PubChem. Benzyl-(2,3,4-trimethoxy-benzyl)-amine. [Link]
- Google Patents.
-
Chemistry LibreTexts. (2022). 5: Distillation. [Link]
-
PubMed. (2019). Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis. [Link]
-
Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. [Link]
-
Organic Chemistry Portal. Synthesis of benzylic amines. [Link]
- Google Patents.
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. [Link]
-
Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. [Link]
-
Royal Society of Chemistry. (2019). Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. [Link]
-
ResearchGate. (2025). Distillation and concentration process design for removal of heat stable salts in amine solution. [Link]
-
University of Calgary, Department of Chemistry. ORGANIC LABORATORY TECHNIQUES 10 - DISTILLATION. [Link]
-
designer-drug.com. Synthesis of Benzylamine and Derivatives. [Link]
-
YouTube. (2010). [Lab 6] Distilling Amines... Again. [Link]
-
ResearchGate. (2015). Organic amine flash purification using a novel stationary phase. [Link]
-
Wikipedia. Cyclopentylamine. [Link]
-
Anant Pharmaceuticals Pvt. Ltd. CAS 100-46-9 Benzylamine Impurity. [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?. [Link]
-
Journal of Medicinal Chemistry. (1978). 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine, a peripheral dopamine blocking agent. [Link]
-
Chromatography Forum. (2006). Separation of Secondary Amine and Tertiary amine. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. biotage.com [biotage.com]
- 5. reddit.com [reddit.com]
- 6. biotage.com [biotage.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Vacuum Distillation For Amine Regeneration - Student - Cheresources.com Community [cheresources.com]
Application Notes and Protocols: Investigating Cyclopentyl-(2,3,4-trimethoxy-benzyl)-amine for Neurological Disorders
For: Researchers, scientists, and drug development professionals in neuropharmacology.
Introduction: A Rational Approach to a Novel Neuroactive Scaffold
The development of novel therapeutics for neurological disorders is a paramount challenge in modern medicine. The complexity of the central nervous system (CNS) demands innovative chemical scaffolds that can modulate specific pathways implicated in disease pathophysiology. This guide details the rationale and experimental protocols for the investigation of a novel compound, Cyclopentyl-(2,3,4-trimethoxy-benzyl)-amine (CP-TMBA) , as a potential therapeutic agent.
While CP-TMBA itself is a novel chemical entity, its design is rooted in established structure-activity relationships of its constituent moieties. The cyclopentylamine core is found in molecules with dopamine receptor activity, and the 2,3,4-trimethoxybenzyl group is a feature in compounds with demonstrated neuroprotective effects.[1] This strategic combination suggests that CP-TMBA may possess unique modulatory effects on dopaminergic pathways, which are central to disorders such as Parkinson's disease, schizophrenia, and depression.[2]
This document serves as a comprehensive guide for the synthesis, preliminary assessment, and in-depth biological evaluation of CP-TMBA. It provides not only step-by-step protocols but also the scientific reasoning behind the proposed experimental workflow, from initial chemical synthesis to preclinical in vivo validation.
Part 1: Synthesis and Physicochemical Profiling of CP-TMBA
A critical first step in the evaluation of any novel compound is a reliable synthetic route and an initial assessment of its drug-like properties.
Proposed Synthetic Pathway: Reductive Amination
The synthesis of CP-TMBA can be efficiently achieved via a one-pot reductive amination reaction. This widely used method involves the condensation of a ketone (cyclopentanone) with a primary amine (2,3,4-trimethoxybenzylamine) to form an imine intermediate, which is then reduced in situ to the desired secondary amine.[3]
Caption: Proposed synthetic route for CP-TMBA via reductive amination.
Protocol 1: Synthesis of this compound (CP-TMBA)
Objective: To synthesize CP-TMBA with high purity for subsequent biological assays.
Materials:
-
Cyclopentanone
-
2,3,4-Trimethoxybenzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Acetic Acid (glacial)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of 2,3,4-trimethoxybenzylamine (1.0 eq) in 1,2-dichloroethane (DCE), add cyclopentanone (1.2 eq) and a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the imine in the presence of the ketone, minimizing side reactions.[3]
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer twice with DCE.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-30% ethyl acetate in hexanes) to yield pure CP-TMBA.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
In Silico Druglikeness Assessment
Before extensive in vitro testing, it is prudent to assess the potential of CP-TMBA as an orally bioavailable CNS drug using computational tools. Lipinski's Rule of Five provides a set of guidelines for this purpose.[4][5]
| Property | Guideline (Rule of Five) | Predicted Value for CP-TMBA | Compliance |
| Molecular Weight (MW) | < 500 Da | ~279.38 g/mol | Yes |
| LogP (Lipophilicity) | < 5 | ~2.8-3.2 (estimated) | Yes |
| Hydrogen Bond Donors | ≤ 5 | 1 (the amine hydrogen) | Yes |
| Hydrogen Bond Acceptors | ≤ 10 | 4 (3 methoxy oxygens, 1 nitrogen) | Yes |
Interpretation: CP-TMBA is predicted to be compliant with Lipinski's Rule of Five, suggesting it possesses physicochemical properties favorable for oral bioavailability and membrane permeability. A more stringent "Rule for CNS drugs" suggests a molecular weight under 400 Da, which CP-TMBA also satisfies.[6][7]
Part 2: In Vitro Characterization of CP-TMBA
This section outlines the core in vitro assays to determine the primary pharmacological profile of CP-TMBA, focusing on its hypothesized interaction with the dopaminergic system and its neuroprotective potential.
Dopamine D2 Receptor Binding Assay
Rationale: The cyclopentylamine moiety suggests a potential interaction with dopamine receptors. The D2 receptor is a key target in Parkinson's disease and antipsychotic drug action. A radioligand binding assay will determine the affinity of CP-TMBA for this receptor.
Protocol 2: Dopamine D2 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of CP-TMBA for the human dopamine D2 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor.[2]
-
[³H]-Spiperone or [³H]-Raclopride (radioligand)
-
Haloperidol (a known D2 antagonist for defining non-specific binding)
-
CP-TMBA stock solution (in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
96-well plates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Culture and harvest HEK293-D2 cells. Homogenize the cell pellet in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer to a final protein concentration of 50-100 µ g/well .
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Membrane preparation + [³H]-Spiperone (at a concentration near its Kd) + vehicle (DMSO).
-
Non-specific Binding: Membrane preparation + [³H]-Spiperone + a high concentration of Haloperidol (e.g., 10 µM).
-
Competition Binding: Membrane preparation + [³H]-Spiperone + varying concentrations of CP-TMBA (e.g., 0.1 nM to 100 µM).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.[8]
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of CP-TMBA.
-
Use non-linear regression (one-site fit) to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Monoamine Oxidase (MAO) Inhibition Assay
Rationale: The benzylamine structure is a common feature in MAO inhibitors. MAO-B inhibitors, in particular, are used in the treatment of Parkinson's disease to prevent the breakdown of dopamine.[9]
Protocol 3: Fluorometric MAO-A and MAO-B Inhibition Assay
Objective: To determine the inhibitory potency (IC₅₀) of CP-TMBA against human recombinant MAO-A and MAO-B.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
MAO substrate (e.g., p-Tyramine for both, or specific substrates like kynuramine for MAO-A and benzylamine for MAO-B).[9][10]
-
Horseradish Peroxidase (HRP)
-
A suitable fluorogenic probe (e.g., Amplex Red)
-
Known inhibitors for controls (Clorgyline for MAO-A, Selegiline for MAO-B)
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Assay Setup: In a 96-well plate, add the following to separate wells for MAO-A and MAO-B:
-
Enzyme Control: MAO enzyme + vehicle (DMSO).
-
Inhibitor Control: MAO enzyme + known inhibitor (Clorgyline or Selegiline).
-
Test Compound: MAO enzyme + varying concentrations of CP-TMBA.
-
-
Pre-incubation: Pre-incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.[11]
-
Reaction Initiation: Prepare a working solution containing the MAO substrate, HRP, and the fluorogenic probe in assay buffer. Add this solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader set to the appropriate excitation/emission wavelengths (e.g., ~530 nm Ex / ~585 nm Em for Amplex Red).[10] Read the fluorescence every 1-2 minutes for 30-60 minutes.
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percentage of inhibition for each concentration of CP-TMBA relative to the enzyme control.
-
Plot the percentage of inhibition against the log concentration of CP-TMBA and use non-linear regression to determine the IC₅₀ value for both MAO-A and MAO-B.
-
Caption: A logical workflow for the in vitro evaluation of CP-TMBA.
Neuroprotection Assay in an In Vitro Parkinson's Disease Model
Rationale: A key desired property for a novel therapeutic in neurodegeneration is the ability to protect neurons from cell death. The neurotoxin MPP⁺ is selectively taken up by dopaminergic neurons and inhibits complex I of the mitochondrial respiratory chain, mimicking a key pathological feature of Parkinson's disease. The SH-SY5Y human neuroblastoma cell line is a common model for these studies.[1][12]
Protocol 4: MPP⁺-Induced Neurotoxicity Assay in SH-SY5Y Cells
Objective: To evaluate the ability of CP-TMBA to protect SH-SY5Y cells from MPP⁺-induced cell death.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
MPP⁺ (1-methyl-4-phenylpyridinium)
-
CP-TMBA stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability reagent (e.g., CellTiter-Glo®)
-
96-well clear plates for cell culture
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 8 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.[1]
-
Pre-treatment: Replace the medium with fresh medium containing various concentrations of CP-TMBA (e.g., 0.1 µM to 50 µM) or vehicle (DMSO). Incubate for 24 hours. Causality: Pre-treatment allows the compound to potentially activate protective cellular pathways before the toxic insult.
-
Neurotoxic Insult: Add MPP⁺ to the wells to a final concentration that induces ~50% cell death (typically 1-2 mM, to be optimized).[1] Do not add MPP⁺ to the control wells.
-
Incubation: Incubate the cells for another 24-48 hours.[13]
-
Viability Assessment (MTT Assay):
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilize the resulting formazan crystals with DMSO or a solubilization buffer.
-
Read the absorbance at ~570 nm.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated, non-MPP⁺ control wells (representing 100% viability).
-
Plot cell viability (%) against the log concentration of CP-TMBA.
-
Determine the EC₅₀ (the concentration of CP-TMBA that provides 50% protection).
-
Part 3: Preclinical In Vivo Evaluation
If in vitro data are promising (e.g., high D2 affinity, selective MAO-B inhibition, potent neuroprotection), the next logical step is to evaluate CP-TMBA in an animal model of neurological disease. The 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease is a gold standard.[14][15][16]
Blood-Brain Barrier Permeability (Preliminary)
Before a full in vivo efficacy study, an in vitro BBB model can provide evidence that the compound can reach its CNS target.
Protocol 5: In Vitro Blood-Brain Barrier Transwell Assay
Objective: To assess the potential of CP-TMBA to cross the blood-brain barrier.
Materials:
-
bEnd.3 (mouse brain endothelial cells) or hCMEC/D3 (human cerebral microvascular endothelial cells).[17]
-
Astrocyte cells (optional, for co-culture models to enhance barrier tightness).[18]
-
Transwell inserts (e.g., 0.4 µm pore size) for 24-well plates.
-
CP-TMBA
-
Lucifer yellow (a marker for paracellular flux/barrier integrity)
-
LC-MS/MS system for quantification
Procedure:
-
Model Setup: Culture the endothelial cells on the top of the Transwell insert until a confluent monolayer is formed. Barrier integrity can be confirmed by measuring Trans-Endothelial Electrical Resistance (TEER).[19]
-
Permeability Assay:
-
Add CP-TMBA (at a known concentration) and Lucifer yellow to the top (apical) chamber.
-
At various time points (e.g., 30, 60, 90, 120 minutes), take a sample from the bottom (basolateral) chamber.
-
Quantify the concentration of CP-TMBA in the basolateral samples using a validated LC-MS/MS method.
-
Measure the fluorescence of Lucifer yellow to ensure the barrier was not compromised during the experiment.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) to estimate the rate of transport across the endothelial monolayer.
Efficacy in a 6-OHDA Rodent Model of Parkinson's Disease
Rationale: This model involves the stereotaxic injection of the neurotoxin 6-OHDA into the medial forebrain bundle or striatum, leading to a progressive loss of dopaminergic neurons in the substantia nigra, mimicking the primary pathology of Parkinson's disease.[14][20][21]
Protocol 6: Neuroprotective Efficacy of CP-TMBA in the 6-OHDA Rat Model
Objective: To determine if CP-TMBA can prevent or reverse motor deficits and dopaminergic neuron loss in a rat model of Parkinson's disease.
Materials:
-
Adult male Sprague-Dawley or Wistar rats
-
6-hydroxydopamine (6-OHDA)
-
Desipramine (to prevent uptake of 6-OHDA by noradrenergic neurons)
-
Stereotaxic apparatus
-
Apomorphine or amphetamine for rotational behavior testing
-
CP-TMBA formulation for systemic administration (e.g., oral gavage, intraperitoneal injection)
-
Equipment for behavioral tests (e.g., cylinder test, rotarod)
-
Antibodies for immunohistochemistry (e.g., anti-Tyrosine Hydroxylase)
Procedure:
-
Pre-treatment and Surgery:
-
Administer desipramine (i.p.) 30 minutes before surgery.
-
Under anesthesia, use a stereotaxic frame to unilaterally inject 6-OHDA into the medial forebrain bundle. Sham-operated animals will receive vehicle injections.[14]
-
-
Drug Administration:
-
Begin daily administration of CP-TMBA or vehicle one day after surgery and continue for the duration of the study (e.g., 4 weeks). Dosing will be based on prior toxicology and pharmacokinetic studies.
-
-
Behavioral Assessment:
-
At 2 and 4 weeks post-lesion, assess motor deficits.
-
Drug-Induced Rotational Behavior: Administer apomorphine (a dopamine agonist) and count the number of contralateral rotations. A reduction in rotations in the CP-TMBA group compared to the vehicle group indicates a therapeutic effect.
-
Cylinder Test: Assess forelimb use asymmetry during spontaneous exploration. An improvement in the use of the impaired (contralateral) forelimb suggests functional recovery.
-
-
Post-mortem Analysis:
-
At the end of the study, perfuse the animals and collect the brains.
-
Perform immunohistochemistry on brain sections for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons.
-
Quantify the number of TH-positive cells in the substantia nigra and the density of TH-positive fibers in the striatum.
-
-
Data Analysis: Compare the behavioral scores and the number of surviving dopaminergic neurons between the vehicle-treated and CP-TMBA-treated groups using appropriate statistical tests (e.g., ANOVA, t-test).
| Expected Outcome | Favorable Result for CP-TMBA |
| Behavioral Tests | Significant reduction in apomorphine-induced rotations; Increased use of the contralateral forelimb in the cylinder test. |
| Immunohistochemistry | A significantly higher number of surviving TH-positive neurons in the substantia nigra compared to the vehicle group. |
Conclusion
This document provides a structured and scientifically grounded framework for the comprehensive evaluation of this compound (CP-TMBA) as a potential therapeutic for neurological disorders, with a primary focus on Parkinson's disease. The proposed protocols are designed to be self-validating, progressing from fundamental synthesis and in vitro characterization to preclinical in vivo efficacy. By systematically assessing the compound's interaction with key CNS targets and its ability to confer neuroprotection, researchers can efficiently determine the therapeutic potential of this novel chemical scaffold.
References
-
Meindl, W. R., et al. (2024). Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. Archiv der Pharmazie. Available at: [Link]
-
Fernandes, T. B., et al. (2016). Analysis of the Applicability and Use of Lipinski`s Rule for Central Nervous System Drugs. Letters in Drug Design & Discovery. Available at: [Link]
-
Mercanti, G., Bazzu, G., & Giusti, P. (2012). A 6-hydroxydopamine in vivo model of Parkinson's disease. Methods in Molecular Biology. Available at: [Link]
-
Sivandzade, F., & Cucullo, L. (2022). An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles. Bio-protocol. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Detailed protocol for the D2 binding secondary assay. Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]
-
Lin, C.-H., et al. (2023). Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities. International Journal of Molecular Sciences. Available at: [Link]
-
Kolobova, E., et al. (2019). Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides. Catalysis Letters. Available at: [Link]
-
Tempo Bioscience. (2022). In Vitro Blood Brain Barrier Models for Drug Development. Available at: [Link]
-
Sridevi, C., et al. (2023). Protective Role of Whey Protein Isolate on MPP + -Induced Differentiation of SH-SY5Y Cells by Modulating the Nrf2 Antioxidant Pathway. Molecules. Available at: [Link]
-
Wikipedia. (n.d.). Lipinski's rule of five. Available at: [Link]
-
BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Available at: [Link]
-
Schmidt, J. (2011). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Freie Universität Berlin. Available at: [Link]
-
Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Available at: [Link]
-
ResearchGate. (n.d.). MTT reduction assay in SH-SY5Y cells treated with increasing concentrations of MPP⁺. Available at: [Link]
-
Johnson, M. R., & Cannon, J. S. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. Available at: [Link]
-
Niego, B., & Medcalf, R. L. (2012). Improved Method for the Preparation of a Human Cell-based, Contact Model of the Blood-Brain Barrier. JoVE (Journal of Visualized Experiments). Available at: [Link]
-
Gabathuler, R. (2010). Pathways for Small Molecule Delivery to the Central Nervous System Across the Blood-Brain Barrier. In Blood-Brain Barrier in Drug Discovery: A Practitioner's Guide. Wiley. Available at: [Link]
-
Conduct Science. (2019). 6-OHDA rat models. Available at: [Link]
-
GenScript. (2020). Human Recombinant D2 Dopamine Receptor Stable Cell Line. Available at: [Link]
-
Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology. Available at: [Link]
-
MDPI. (2022). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. Available at: [Link]
-
CureFFI.org. (2013). Properties of CNS drugs vs. all FDA-approved drugs. Available at: [Link]
-
Cellomatics Biosciences. (2023). Inventing a new in vitro model for the blood brain barrier. Available at: [Link]
-
NEUROFIT. (n.d.). In vivo model of Parkinson's disease - 6-OHDA induced hemiparkinson lesion. Available at: [Link]
-
Arteaga-Pérez, L. E., et al. (2023). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Catalysts. Available at: [Link]
-
Cassarino, D. S., et al. (1999). Characterization and Time Course of MPP⁺-Induced Apoptosis in Human SH-SY5Y Neuroblastoma Cells. Journal of Neuroscience Research. Available at: [Link]
-
Schaller, D., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. International Journal of Molecular Sciences. Available at: [Link]
-
Bentham Science Publishers. (2016). Analysis of the Applicability and Use of Lipinski`s Rule for Central Nervous System Drugs. Available at: [Link]
-
JoVE (Journal of Visualized Experiments). (2022). SH-SY5Y Neuroblastoma Cell Line Differentiation | Protocol Preview. Available at: [Link]
-
Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Available at: [Link]
-
Indian Academy of Sciences. (2024). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences. Available at: [Link]
-
Villalobos-García, R., et al. (2023). Damage-Derived Reactive Glia from a Parkinson's Disease Model Are Neurotoxic to Substantia Nigra Dopaminergic Neurons in Naïve Animals. International Journal of Molecular Sciences. Available at: [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Available at: [Link]
-
Herrera-Pérez, S., et al. (2023). Damage-Derived Reactive Glia from a Parkinson's Disease Model Are Neurotoxic to Substantia Nigra Dopaminergic Neurons in Naïve Animals. International Journal of Molecular Sciences. Available at: [Link]
Sources
- 1. Protective Role of Whey Protein Isolate on MPP+-Induced Differentiation of SH-SY5Y Cells by Modulating the Nrf2 Antioxidant Pathway [mdpi.com]
- 2. genscript.com [genscript.com]
- 3. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 4. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 5. Pathways for Small Molecule Delivery to the Central Nervous System Across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Guide to the Generation of a 6-Hydroxydopamine Mouse Model of Parkinson’s Disease for the Study of Non-Motor Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A 6-hydroxydopamine in vivo model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vivo model of Parkinson's disease - 6-OHDA induced hemiparkinson lesion - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 17. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. In Vitro Models for the Blood Brain Barrier [tempobioscience.com]
- 20. conductscience.com [conductscience.com]
- 21. mdpi.com [mdpi.com]
Application Note & Protocol Guide: Investigating Cyclopentyl-(2,3,4-trimethoxy-benzyl)-amine as a Novel Dopamine Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis and pharmacological evaluation of Cyclopentyl-(2,3,4-trimethoxy-benzyl)-amine, a novel compound with potential as a dopamine receptor antagonist. Drawing from established principles of medicinal chemistry and pharmacology, this guide details a complete workflow from chemical synthesis and purification to a suite of in vitro and in vivo assays designed to thoroughly characterize the compound's activity at dopamine receptors. This application note is intended to serve as a foundational resource for researchers investigating new chemical entities for the treatment of dopamine-related neurological and psychiatric disorders.
Introduction: The Rationale for Investigating this compound
The dopamine system is a critical modulator of numerous physiological functions, including motor control, cognition, motivation, and reward. Dysregulation of dopaminergic signaling is implicated in a wide range of disorders, such as schizophrenia, Parkinson's disease, and addiction. Consequently, the development of novel dopamine receptor ligands remains a high-priority area in neuroscience and drug discovery.
While no direct studies on this compound have been published, the rationale for its investigation is built upon the known activities of structurally related molecules. For instance, the compound 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine has been identified as a peripheral dopamine blocking agent[1]. This suggests that the combination of a substituted benzylamine moiety with a cyclopentylamine scaffold can yield compounds with affinity for dopamine receptors. The 2,3,4-trimethoxy substitution pattern on the benzyl ring is a key structural feature to be explored for its influence on receptor affinity, selectivity, and pharmacokinetic properties.
This guide provides the necessary protocols to synthesize this compound and subsequently determine its binding affinity, functional activity (antagonism), and preliminary in vivo effects, thereby establishing a foundational understanding of its therapeutic potential.
Synthesis and Physicochemical Characterization
The synthesis of this compound can be achieved through a reductive amination reaction, a robust and widely used method in medicinal chemistry. The proposed synthetic pathway starts from the commercially available 2,3,4-trimethoxybenzaldehyde.
Proposed Synthetic Protocol
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Materials:
-
Cyclopentylamine
-
Methanol (anhydrous)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
Imine Formation: In a round-bottom flask, dissolve 2,3,4-trimethoxybenzaldehyde (1.0 eq) in anhydrous methanol. Add cyclopentylamine (1.1 eq) dropwise at room temperature. Stir the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq) in small portions. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. To the aqueous residue, add dichloromethane and separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure this compound.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Physicochemical Properties
A preliminary assessment of the physicochemical properties of the synthesized compound is crucial for its formulation in subsequent biological assays.
| Property | Method | Expected Range/Value |
| Molecular Weight | Calculation | ~279.38 g/mol |
| Solubility | Visual Inspection | Soluble in DMSO, Ethanol; assess aqueous solubility |
| LogP | Calculated (e.g., cLogP) | 2.5 - 3.5 |
| pKa | Calculated/Experimental | Amine pKa ~9-10[4][5] |
In Vitro Pharmacological Evaluation
The primary objective of the in vitro evaluation is to determine the affinity and functional activity of this compound at dopamine receptors, with a particular focus on the D2 receptor subtype, a key target for antipsychotic medications.
Dopamine D2 Receptor Binding Assay
This assay will determine the binding affinity (Ki) of the test compound for the human dopamine D2 receptor. A competitive radioligand binding assay is a standard and reliable method.
Principle: The assay measures the ability of the test compound to displace a known high-affinity radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride) from the dopamine D2 receptor expressed in a suitable cell line (e.g., HEK293 or CHO cells).
Experimental Workflow:
Caption: Workflow for D2 Receptor Functional (cAMP) Assay.
Detailed Protocol:
-
Cell Culture: Culture CHO-K1 cells stably expressing the human dopamine D2 receptor in appropriate media.
-
Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Pre-incubation with Antagonist: Remove the culture medium and add assay buffer containing varying concentrations of this compound. Incubate for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a solution containing a fixed concentration of forskolin and a D2 agonist (at its EC₈₀ concentration) to each well. Incubate for a further defined period (e.g., 30 minutes).
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaLISA assay. [6]6. Data Analysis: Plot the cAMP levels against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for the antagonist effect.
In Vivo Behavioral Assessment
Preliminary in vivo studies are essential to assess the compound's ability to cross the blood-brain barrier and exert a functional effect on the central nervous system. A common model for screening dopamine D2 receptor antagonists is the amphetamine- or apomorphine-induced hyperlocomotion test in rodents.
Apomorphine-Induced Hyperlocomotion in Mice
Principle: Apomorphine is a non-selective dopamine receptor agonist that, at appropriate doses, induces a significant increase in locomotor activity (hyperlocomotion). A centrally-acting D2 receptor antagonist will attenuate this effect.
Experimental Protocol:
-
Animals: Use male C57BL/6 mice, group-housed with ad libitum access to food and water. Allow the animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Habituation: Place individual mice into open-field activity chambers and allow them to habituate for 30-60 minutes.
-
Drug Administration:
-
Vehicle Group: Administer the vehicle for the test compound (e.g., saline with 5% DMSO, 5% Tween 80) via intraperitoneal (i.p.) injection.
-
Test Compound Groups: Administer different doses of this compound (e.g., 1, 5, 10 mg/kg, i.p.).
-
Positive Control Group: Administer a known D2 antagonist like haloperidol (e.g., 0.5 mg/kg, i.p.).
-
-
Pre-treatment Period: Return the animals to their home cages for a pre-treatment period (e.g., 30 minutes).
-
Apomorphine Challenge: Administer a subcutaneous (s.c.) injection of apomorphine (e.g., 1-2 mg/kg) to all animals.
-
Locomotor Activity Recording: Immediately place the mice back into the open-field chambers and record their locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes using an automated tracking system.
-
Data Analysis: Analyze the total distance traveled or other activity parameters. Compare the locomotor activity of the test compound groups to the vehicle and positive control groups. A significant reduction in apomorphine-induced hyperlocomotion by the test compound suggests central D2 receptor antagonism.
Data Summary and Interpretation
The data obtained from these studies can be summarized in the following tables to provide a clear overview of the compound's pharmacological profile.
Table 1: In Vitro Pharmacological Profile
| Assay | Receptor | Result (Hypothetical) |
| Binding Affinity | Human D2 | Ki = 50 nM |
| Functional Antagonism | Human D2 (cAMP) | IC₅₀ = 120 nM |
Table 2: In Vivo Efficacy in Mouse Model
| Treatment Group | Dose (mg/kg, i.p.) | Locomotor Activity (Total Distance, cm) (Hypothetical) | % Inhibition of Apomorphine Effect |
| Vehicle + Apomorphine | - | 15,000 ± 1,200 | 0% |
| Test Compound + Apomorphine | 1 | 13,500 ± 1,100 | 10% |
| Test Compound + Apomorphine | 5 | 8,250 ± 950 | 45% |
| Test Compound + Apomorphine | 10 | 4,500 ± 700 | 70% |
| Haloperidol + Apomorphine | 0.5 | 3,000 ± 500 | 80% |
Conclusion and Future Directions
This guide outlines a systematic approach to the synthesis and pharmacological characterization of this compound as a potential dopamine antagonist. The successful execution of these protocols will provide critical data on its binding affinity, functional activity, and in vivo efficacy.
Positive results from these initial studies would warrant further investigation, including:
-
Selectivity Profiling: Assessing the compound's binding affinity for other dopamine receptor subtypes (D1, D3, D4, D5) and other relevant CNS receptors (e.g., serotonin, adrenergic, muscarinic) to determine its selectivity profile.
-
Pharmacokinetic Studies: Evaluating the compound's absorption, distribution, metabolism, and excretion (ADME) properties.
-
Advanced Behavioral Models: Testing the compound in more sophisticated animal models of psychosis or other dopamine-related disorders.
By following the detailed protocols and experimental logic presented herein, researchers can effectively evaluate the potential of this compound and contribute to the development of next-generation therapeutics for neurological and psychiatric illnesses.
References
- CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde - Google P
-
D2 Dopamine Receptor Assay - Innoprot GPCR Functional Assays. (URL: [Link])
-
2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine, a peripheral dopamine blocking agent - PubMed. (URL: [Link])
-
Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem. (URL: [Link])
-
D2S Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay - Eurofins. (URL: [Link])
-
Apomorphine differentially engages the cAMP and β-arrestin signaling pathways relative to dopamine at human dopamine receptors - PMC - NIH. (URL: [Link])
Sources
- 1. 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine, a peripheral dopamine blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde - Google Patents [patents.google.com]
- 3. 2,3,4-Trimethoxybenzaldehyde | 2103-57-3 [chemicalbook.com]
- 4. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzylamine: Properties, Preparation and Applications_Chemicalbook [chemicalbook.com]
- 6. Apomorphine differentially engages the cAMP and β-arrestin signaling pathways relative to dopamine at human dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Assays for Testing Cyclopentyl-(2,3,4-trimethoxy-benzyl)-amine Activity: A Guide to Characterizing Norepinephrine Transporter Inhibitors
Application Note & Protocols Senior Application Scientist, Discovery Pharmacology
Introduction
The Norepinephrine Transporter (NET), a member of the solute carrier family 6 (SLC6A2), is a sodium-dependent protein crucial for regulating neurotransmission.[1][2][3] Located on the presynaptic membrane of noradrenergic neurons, its primary function is the reuptake of norepinephrine (NE) from the synaptic cleft, thereby terminating the neurotransmitter's signal.[1][3][4] This mechanism is fundamental to maintaining physiological balance in processes such as mood, attention, and cardiovascular function.[1] Consequently, inhibitors of NET are established therapeutic agents for treating conditions like depression and attention-deficit/hyperactivity disorder (ADHD).[1]
Cyclopentyl-(2,3,4-trimethoxy-benzyl)-amine is a novel chemical entity whose structural motifs suggest potential interaction with monoamine transporters. This guide outlines a tiered, in vitro assay cascade designed to rigorously characterize the compound's activity, hypothesizing that it acts as an inhibitor of the Norepinephrine Transporter. We will detail protocols for determining its binding affinity, functional potency, and selectivity, providing a comprehensive framework for its preclinical evaluation.
Guiding Principle: A Tiered Approach to Characterization
A robust in vitro characterization follows a logical progression from target binding to functional impact and finally to selectivity. This tiered approach ensures that resources are spent efficiently and that the data generated at each stage informs the next. Our screening cascade will proceed as follows:
-
Primary Assay (Binding): Does the compound physically interact with the target? A radioligand binding assay will determine the compound's affinity (Kᵢ) for NET.
-
Secondary Assay (Function): Does this binding translate to a biological effect? A neurotransmitter uptake assay will measure the compound's ability to functionally inhibit NE transport and determine its potency (IC₅₀).
-
Tertiary Assay (Selectivity): Is the compound's activity specific to NET? Counter-screening against related monoamine transporters, such as the Dopamine Transporter (DAT) and the Serotonin Transporter (SERT), is essential to establish a selectivity profile.
Caption: In Vitro Assay Screening Cascade.
Assay 1: NET Radioligand Binding Assay (Affinity Determination)
Scientific Rationale
This assay quantifies the direct interaction between the test compound and the NET protein. It operates on the principle of competition, where the test compound displaces a known high-affinity radiolabeled ligand from the transporter. The concentration at which the test compound displaces 50% of the radioligand (IC₅₀) is measured, and from this, the equilibrium dissociation constant (Kᵢ) is calculated. Kᵢ is an intrinsic measure of binding affinity and is independent of assay conditions, allowing for direct comparison of compound affinities.[5][6]
We will use [³H]-nisoxetine as the radioligand. Nisoxetine is a potent and selective NET inhibitor, and its tritiated form is a well-validated tool for labeling NET binding sites with high affinity (K_d ≈ 0.8 nM).[7][8] The assay will be performed using membrane preparations from Human Embryonic Kidney 293 (HEK293) cells stably expressing the human NET (hNET).[9][10][11] HEK293 cells provide a clean, heterologous expression system, minimizing interference from other endogenous transporters.
Detailed Protocol
-
Preparation of Cell Membranes:
-
Culture HEK293 cells stably expressing hNET to ~90% confluency.
-
Harvest cells and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Lysis Buffer (50 mM Tris-HCl, pH 7.4) and homogenize using a Dounce or polytron homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Determine the protein concentration using a standard method (e.g., Bradford assay). Aliquot and store membranes at -80°C.
-
-
Binding Assay:
-
Prepare serial dilutions of this compound (e.g., from 100 µM to 10 pM) in Assay Buffer containing a fixed, low percentage of DMSO (e.g., <0.5%).
-
In a 96-well plate, add in triplicate:
-
Initiate the binding reaction by adding 150 µL of the diluted cell membrane preparation (e.g., 20-40 µg protein/well).
-
Incubate the plate for 2 hours at 4°C with gentle agitation.[13]
-
Terminate the assay by rapid filtration through a GF/B filter plate using a cell harvester, followed by three quick washes with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).
-
Allow filters to dry, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding: Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation :[5][14]
-
Kᵢ = IC₅₀ / (1 + [L]/K_d)
-
Where [L] is the concentration of the radioligand ([³H]-nisoxetine) and K_d is its dissociation constant for NET.
-
-
Assay 2: Neurotransmitter Uptake Assay (Functional Potency)
Scientific Rationale
While a binding assay confirms target engagement, a functional uptake assay is essential to demonstrate that this binding translates into inhibition of the transporter's biological function. This assay directly measures the ability of the test compound to block the transport of a substrate into the cell. Modern assays utilize fluorescent substrates that mimic native neurotransmitters, offering a high-throughput, non-radioactive alternative.[15][16]
This protocol uses a fluorescent substrate that is taken up by NET-expressing cells, leading to an increase in intracellular fluorescence.[17] An inhibitor will block this process, resulting in a lower fluorescent signal. The concentration of the test compound that inhibits 50% of the substrate uptake (IC₅₀) is a direct measure of its functional potency.
Caption: Mechanism of NET Inhibition at the Synapse.
Detailed Protocol
-
Cell Preparation:
-
Seed HEK293-hNET cells into a 96-well, black-walled, clear-bottom plate at a density that will form a confluent monolayer overnight (e.g., 40,000-60,000 cells/well).[17]
-
Incubate for 18-24 hours at 37°C, 5% CO₂.
-
-
Uptake Assay:
-
Prepare serial dilutions of this compound and a positive control inhibitor (e.g., Desipramine, known IC₅₀ ≈ 4.2 nM) in Assay Buffer.[18]
-
Gently wash the cell monolayer twice with warm Assay Buffer.
-
Add 50 µL of the test compound dilutions, positive control, or vehicle (for 100% uptake) to the respective wells in triplicate.
-
Pre-incubate the plate for 15-30 minutes at 37°C.
-
Prepare the fluorescent substrate solution according to the manufacturer's instructions (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit).[17]
-
Initiate the uptake by adding 50 µL of the fluorescent substrate solution to all wells.
-
Immediately place the plate in a bottom-reading fluorescent plate reader pre-heated to 37°C.
-
Measure the fluorescence (e.g., Ex/Em = 440/520 nm) every minute for 30-60 minutes (kinetic mode) or as a single endpoint reading after a fixed time (e.g., 20 minutes).
-
-
Data Analysis:
-
For kinetic data, calculate the rate of uptake (slope of the linear phase of fluorescence increase over time).
-
For endpoint data, use the final fluorescence values.
-
Normalize the data:
-
Set the average signal from vehicle-treated wells as 100% activity.
-
Set the average signal from wells treated with a saturating concentration of the positive control (Desipramine) as 0% activity.
-
-
Plot the percent inhibition against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Assay 3: Monoamine Transporter Selectivity Panel
Scientific Rationale
Therapeutic efficacy is often linked to target selectivity. The primary off-targets for a NET inhibitor are the structurally related Dopamine (DAT) and Serotonin (SERT) transporters.[19] Assessing the compound's activity at these transporters is critical to predict its potential side-effect profile and to understand its mechanism of action. For example, a compound that also inhibits DAT might have psychostimulant properties, while SERT inhibition is associated with different antidepressant effects and side effects.
This protocol involves running the same functional uptake assay described above but using cell lines that independently express either human DAT or human SERT.
Detailed Protocol
-
Cell Preparation:
-
Separately culture and seed HEK293 cells stably expressing hDAT and HEK293 cells stably expressing hSERT, following the same procedure as for the hNET cells.
-
-
Uptake Assays:
-
Perform the fluorescent neurotransmitter uptake assay exactly as described in Assay 2 for both the hDAT and hSERT cell lines.
-
Use appropriate positive controls for each transporter:
-
For DAT: A potent DAT inhibitor like GBR-12909.
-
For SERT: A potent SERT inhibitor like Fluoxetine.
-
-
Test this compound across the same concentration range used for the NET assay.
-
-
Data Analysis:
-
Calculate the IC₅₀ values for DAT and SERT inhibition.
-
Calculate the selectivity ratios:
-
NET vs. DAT Selectivity: IC₅₀ (DAT) / IC₅₀ (NET)
-
NET vs. SERT Selectivity: IC₅₀ (SERT) / IC₅₀ (NET)
-
-
A higher ratio indicates greater selectivity for NET. A ratio >10-fold is generally considered significant, while >100-fold indicates high selectivity.
-
Data Presentation and Expected Results
The data should be compiled to provide a clear profile of the compound's affinity, potency, and selectivity.
Table 1: Binding Affinity and Functional Potency of this compound at hNET
| Assay Type | Parameter | Value (nM) | Positive Control (Desipramine) |
| Radioligand Binding | Kᵢ | Hypothetical Value: 15.2 | ~5-10 nM |
| Functional Uptake | IC₅₀ | Hypothetical Value: 25.8 | ~4.2 nM[18] |
Table 2: Selectivity Profile of this compound
| Transporter Target | Functional IC₅₀ (nM) | Selectivity Ratio (vs. NET) |
| hNET | Hypothetical Value: 25.8 | - |
| hDAT | Hypothetical Value: 850 | ~33-fold |
| hSERT | Hypothetical Value: >10,000 | >380-fold |
Disclaimer: All values are hypothetical and for illustrative purposes.
Senior Scientist Insights: Trustworthiness and Interpretation
-
Self-Validation: The inclusion of a known reference compound (Desipramine) in every assay is critical. The potency values obtained for this control must fall within a consistent, historically-defined range. This validates the integrity of the assay run and ensures that the results for the test compound are reliable.
-
Binding vs. Function Correlation: In an ideal scenario, the Kᵢ from the binding assay and the IC₅₀ from the functional assay should be in close agreement. A significant discrepancy (e.g., >5-fold) may suggest a complex mechanism of action, such as allosteric modulation or partial inhibition, which would require further investigation.
-
Significance of Selectivity: A high degree of selectivity for NET over DAT and SERT (as illustrated in the hypothetical data) is often a desirable trait for minimizing side effects associated with dopaminergic or serotonergic pathways. This profile would distinguish the compound from dual- or triple-uptake inhibitors and guide its potential therapeutic application.
By following this structured, multi-tiered approach, researchers can generate a comprehensive and reliable in vitro pharmacological profile for novel compounds like this compound, providing a solid foundation for further drug development efforts.
References
-
Galli, A., & El-Kouhen, R. (2019). Norepinephrine transporter inhibitors and their therapeutic potential. PubMed Central, NIH. [Link]
-
Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). Cheng-Prusoff Equation. CSPT. [Link]
-
ResearchGate. (n.d.). Establishment of a HEK-293 cell line stably expressing human TLR5 and NF-κB responsive reporter. ResearchGate. [Link]
-
Tejani-Butt, S. M., et al. (1993). [3H]nisoxetine: a radioligand for quantitation of norepinephrine uptake sites by autoradiography or by homogenate binding. PubMed. [Link]
-
Krämer, O., & Sitte, H. H. (2017). Probing the Selectivity of Monoamine Transporter Substrates by Means of Molecular Modeling. PubMed Central, NIH. [Link]
-
Penmatsa, A., et al. (2015). LeuT-desipramine structure suggests how antidepressants inhibit human neurotransmitter transporters. PubMed Central, NIH. [Link]
-
Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices. [Link]
-
Sambo, D., et al. (2022). The Vesicular Glutamate Transporter Modulates Sex and Region-Specific Differences in Dopaminergic Neuron α-Synuclein Toxicity by Modifying Cytosolic Dopamine Levels. bioRxiv. [Link]
-
ChemHelp ASAP. (2021). Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Link]
-
Wikipedia. (n.d.). Norepinephrine transporter. Wikipedia. [Link]
-
ResearchGate. (n.d.). [3H]Nisoxetine: A radioligand for quantitation of norepinephrine uptake sites by autoradiography or by homogenate binding. ResearchGate. [Link]
-
Ng, S. K., et al. (2021). HEK293 Cell Line as a Platform to Produce Recombinant Proteins and Viral Vectors. Frontiers in Bioengineering and Biotechnology. [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]
-
Leff, P., & Dougall, I. G. (1993). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed. [Link]
-
Torres, G. E., & Amara, S. G. (2007). The norepinephrine transporter and its regulation. PubMed, NIH. [Link]
-
Krystell, A., et al. (2011). In vitro binding assays using 3H nisoxetine and 3H WIN 35,428 reveal selective effects of gonadectomy and hormone replacement in adult male rats on norepinephrine but not dopamine transporter sites in the cerebral cortex. PubMed Central, NIH. [Link]
-
BioIVT. (n.d.). NET (SLC6A2) Transporter Assay. BioIVT. [Link]
-
Eshleman, A. J., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. PubMed. [Link]
-
News-Medical.Net. (n.d.). ACROBiosystem's HEK293/Human TL1A Stable Cell Line. News-Medical.Net. [Link]
-
Wikipedia. (n.d.). Desipramine. Wikipedia. [Link]
-
Smith, K. E., et al. (2019). The norepinephrine transporter regulates dopamine-dependent synaptic plasticity in the mouse dorsal hippocampus. bioRxiv. [Link]
-
Johnson, M. D., et al. (2005). Norepinephrine Transporter Regulation Mediates the Long-Term Behavioral Effects of the Antidepressant Desipramine. PubMed Central, NIH. [Link]
-
ResearchGate. (n.d.). (PDF) Structure Modeling of the Norepinephrine Transporter. ResearchGate. [Link]
-
Columbia Academic Commons. (n.d.). Advancing the Monoaminergic Neurotransmission Investigative Toolbox: Integrating the Developments of Fluorescent Optical Tracers and Inhibitors. Columbia Academic Commons. [Link]
-
Neuroscientifically Challenged. (2019). 2-Minute Neuroscience: Norepinephrine. YouTube. [Link]
-
de Witte, W., et al. (2021). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. PubMed. [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]
-
Tejani-Butt, S. M., et al. (1990). [3H]nisoxetine: a new radioligand for norepinephrine uptake sites in brain. PubMed, NIH. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Desipramine Hydrochloride?. Patsnap Synapse. [Link]
-
ACS Publications. (2017). Evaluating Cellular Drug Uptake with Fluorescent Sensor Proteins. ACS Publications. [Link]
-
Rothman, A. M., et al. (2012). Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. PubMed Central. [Link]
-
Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Cell Biolabs, Inc.. [Link]
-
ResearchGate. (n.d.). Kinetics and inhibitor insensitivity of [3H]norepinephrine (NE)... ResearchGate. [Link]
-
Beckman Coulter. (n.d.). An Overview of HEK-293 Cell Line. Beckman Coulter. [Link]
-
MedicalExpo. (n.d.). Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. MedicalExpo. [Link]
-
Wikipedia. (n.d.). HEK 293 cells. Wikipedia. [Link]
Sources
- 1. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Norepinephrine transporter - Wikipedia [en.wikipedia.org]
- 3. bioivt.com [bioivt.com]
- 4. youtube.com [youtube.com]
- 5. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 6. youtube.com [youtube.com]
- 7. [3H]nisoxetine: a radioligand for quantitation of norepinephrine uptake sites by autoradiography or by homogenate binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [3H]nisoxetine: a new radioligand for norepinephrine uptake sites in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | HEK293 Cell Line as a Platform to Produce Recombinant Proteins and Viral Vectors [frontiersin.org]
- 10. beckman.com [beckman.com]
- 11. HEK 293 cells - Wikipedia [en.wikipedia.org]
- 12. Desipramine - Wikipedia [en.wikipedia.org]
- 13. Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. moleculardevices.com [moleculardevices.com]
- 16. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. moleculardevices.com [moleculardevices.com]
- 18. LeuT-desipramine structure suggests how antidepressants inhibit human neurotransmitter transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Probing the Selectivity of Monoamine Transporter Substrates by Means of Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Developing central nervous system agents from benzylamine derivatives
Application Notes & Protocols
Topic: Developing Central Nervous System (CNS) Agents from Benzylamine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Benzylamine Scaffold in CNS Drug Discovery
The development of effective therapeutics for Central Nervous System (CNS) disorders remains one of the most significant challenges in modern medicine.[1][2][3] The complexity of the brain, the heterogeneity of neurological diseases, and the formidable challenge of bypassing the blood-brain barrier (BBB) contribute to high attrition rates for CNS drug candidates.[2][4] In this landscape, privileged scaffolds—molecular frameworks that can bind to multiple biological targets—are of immense value. The benzylamine moiety is one such scaffold, found in a multitude of compounds targeting various CNS pathways.
Benzylamine derivatives have been successfully explored as:
-
Monoamine Oxidase (MAO) Inhibitors: Particularly for MAO-B, which is a key target in Parkinson's disease for preventing the breakdown of dopamine.[5][6][7]
-
Adenosine Receptor Antagonists: Targeting A1 and A2A receptors, which are implicated in neuroinflammation and neurodegeneration.[8]
-
Cholinesterase Inhibitors: Targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary strategy for Alzheimer's disease.[9][10]
-
Serotonin Receptor Agonists: Modulating 5-HT receptors, which are involved in mood, cognition, and psychosis.[11]
This guide provides a structured approach to the rational design, synthesis, and preclinical evaluation of novel benzylamine derivatives as CNS therapeutic candidates. It is designed to be a practical resource, explaining not just the "how" but the "why" behind each experimental step.
Part 1: Rational Drug Design & Synthesis
The journey begins with a clear hypothesis linking a CNS target to a disease pathology. The benzylamine scaffold is then used as a starting point for chemical elaboration to achieve potency, selectivity, and appropriate pharmacokinetic properties.
Target Selection and Structural Insights
The choice of target dictates the design strategy. For instance, designing a MAO-B inhibitor often involves incorporating a propargyl group or other functionalities that can interact with the FAD cofactor in the enzyme's active site.[12] In contrast, designing an adenosine receptor antagonist requires careful consideration of substituents on both the xanthine core (if used) and the benzylamine moiety to achieve high affinity and selectivity for specific receptor subtypes (e.g., A2A vs. A1).[8]
Structure-Activity Relationship (SAR) Causality: The substitution pattern on the benzylamine ring is critical. Halogen substituents, for example, can modulate binding affinity through electronic and steric effects.[8] The length and nature of alkyl chains elsewhere in the molecule can drastically alter receptor affinity, often with longer chains leading to a decrease in activity for certain targets.[8][11] Understanding these relationships from existing literature is paramount before embarking on synthesis.
Synthetic Strategy: A General Protocol
A common and versatile method for synthesizing benzylamine derivatives is through nucleophilic substitution or reductive amination. The following protocol is a generalized example based on established methods.[8][13]
Protocol 1: Synthesis via Nucleophilic Substitution
-
Rationale: This method is effective for coupling a benzylamine derivative to a core scaffold containing a good leaving group (e.g., a halogen). Microwave-assisted synthesis is often employed to increase reaction rates and improve yields.[8]
-
Materials:
-
Core scaffold (e.g., 8-bromoxanthine derivative)
-
Substituted benzylamine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) as a base
-
Solvent (e.g., n-propanol or DMF)
-
Microwave reactor vials
-
-
Step-by-Step Methodology:
-
To a microwave reactor vial, add the core scaffold (1.0 eq).
-
Add the substituted benzylamine (1.2 eq).
-
Add the base (e.g., TEA, 2.0 eq).
-
Add the solvent (e.g., n-propanol) to achieve a suitable concentration (e.g., 0.1 M).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate at a set temperature (e.g., 150 °C) for a specified time (e.g., 1 hour), with power set to maintain temperature (e.g., 300 W).[8]
-
After cooling, filter the reaction mixture to remove any precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient).
-
Characterize the final product using NMR and mass spectrometry to confirm its structure and purity (>95%).
-
-
Self-Validation/Quality Control:
-
Monitor reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
The final purity must be assessed by a quantitative method like UPLC-MS or HPLC.[8] A purity of >95% is required for biological assays.
-
Part 2: In Vitro Evaluation Cascade
Once synthesized, the compounds must be subjected to a cascade of in vitro assays to determine their biological activity, selectivity, and drug-like properties.
Primary Screening: Target Engagement
The first step is to confirm that the synthesized compounds interact with their intended molecular target.
Protocol 2: Enzyme Inhibition Assay (Example: MAO-B)
-
Rationale: This assay quantifies the ability of a compound to inhibit the enzymatic activity of MAO-B. A spectrofluorometric method is often used due to its sensitivity and high-throughput potential.[8]
-
Materials:
-
Human recombinant MAO-B
-
Kynuramine (substrate)
-
Test compounds and a known inhibitor (e.g., selegiline) as a positive control
-
Phosphate buffer
-
96-well black microplates
-
Fluorescence plate reader
-
-
Step-by-Step Methodology:
-
Prepare serial dilutions of the test compounds in buffer.
-
In a 96-well plate, add buffer, human MAO-B enzyme, and the test compound (or control).
-
Incubate the mixture at 37 °C for 15 minutes.
-
Initiate the reaction by adding the substrate, kynuramine.
-
Incubate for 30 minutes at 37 °C.
-
Stop the reaction by adding NaOH.
-
Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of ~310 nm and an emission wavelength of ~400 nm.
-
Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
-
Self-Validation/Quality Control:
-
The Z'-factor for the assay should be > 0.5, indicating a robust assay window.
-
The IC50 value for the positive control (selegiline) must be within the expected range.
-
Secondary Screening: Safety and Druggability
Promising hits from primary screening must be evaluated for potential liabilities, such as toxicity and the ability to reach the CNS.
Protocol 3: Neurotoxicity Assessment (SH-SY5Y Cell Line)
-
Rationale: The SH-SY5Y human neuroblastoma cell line is a widely accepted model for assessing the potential neurotoxicity of compounds.[8] A standard cell viability assay like the MTT assay is used to measure cytotoxicity.
-
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12 with FBS)
-
Test compounds
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear plates
-
-
Step-by-Step Methodology:
-
Seed SH-SY5Y cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 24 or 48 hours).[8]
-
After incubation, remove the treatment medium and add fresh medium containing MTT reagent.
-
Incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Remove the MTT solution and add the solubilization solution to dissolve the crystals.
-
Read the absorbance at ~570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the CC50 (50% cytotoxic concentration).
-
-
Self-Validation/Quality Control:
-
Include a vehicle control (e.g., 0.1% DMSO) and a positive control for toxicity (e.g., staurosporine).
-
Ensure cell confluence is optimal for the assay to avoid artifacts.
-
Protocol 4: Blood-Brain Barrier Permeability (PAMPA)
-
Rationale: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based, high-throughput assay used to predict passive diffusion across the BBB.[1][6] It measures the passage of a compound from a donor compartment to an acceptor compartment through a lipid-infused artificial membrane.
-
Materials:
-
PAMPA plate system (e.g., 96-well filter plates and acceptor plates)
-
Porcine brain lipid or a synthetic lipid mixture
-
Dodecane
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds and control compounds (e.g., caffeine for high permeability, atenolol for low permeability)
-
LC-MS/MS or UV-Vis spectrophotometer for quantification
-
-
Step-by-Step Methodology:
-
Coat the filter membrane of the donor plate with the lipid solution (e.g., 5 µL of porcine brain lipid in dodecane).
-
Add buffer to the acceptor wells.
-
Prepare the test and control compounds in the donor wells.
-
Assemble the PAMPA sandwich by placing the donor plate into the acceptor plate, ensuring the coated membrane is in contact with the acceptor buffer.
-
Incubate the plate for a set time (e.g., 4-18 hours) at room temperature.
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method (e.g., LC-MS/MS).
-
Calculate the effective permeability (Pe) value.
-
-
Self-Validation/Quality Control:
-
The permeability values for high and low permeability controls must fall within a predefined acceptable range.
-
The membrane integrity should be checked by including a marker compound that should not permeate.
-
Data Summary & Visualization
The data from these in vitro assays should be compiled to facilitate comparison and decision-making.
| Compound ID | Target Activity (IC50/Ki, nM) | MAO-B Selectivity (vs. MAO-A) | Neurotoxicity (CC50, µM) | BBB Permeability (Pe, 10⁻⁶ cm/s) |
| BZA-001 | 50 | 150x | > 50 | 8.2 |
| BZA-002 | 120 | 80x | > 50 | 6.5 |
| BZA-003 | 5 | 250x | 25 | 9.1 |
| BZA-004 | >1000 | N/A | > 50 | 1.2 |
Table 1: Example of a summary table for in vitro data of a hypothetical benzylamine series targeting MAO-B.
Part 3: In Vivo Assessment
Compounds that demonstrate a promising in vitro profile (high potency, selectivity, low toxicity, and good BBB permeability) are advanced to in vivo models.
Pharmacokinetic (PK) Studies
-
Rationale: Before efficacy testing, it is crucial to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME). A key objective is to confirm that the compound reaches the brain at a therapeutically relevant concentration.
-
Methodology: A single dose of the compound is administered to rodents (e.g., via IV and PO routes). Blood and brain samples are collected at various time points. The concentration of the compound in plasma and brain tissue is quantified by LC-MS/MS. This data is used to calculate key PK parameters, including half-life, clearance, and the brain-to-plasma ratio.
Efficacy in Disease Models
-
Rationale: The chosen animal model should recapitulate key aspects of the human CNS disease. For example, a neurotoxin-induced model like MPTP in mice is used for Parkinson's disease, while transgenic models expressing amyloid precursor protein are used for Alzheimer's disease.[14]
-
General Protocol Outline (Example: Neuroprotection Study):
-
Acclimatization: Animals are acclimated to the facility and handled to reduce stress.
-
Baseline Assessment: Behavioral or physiological baseline data is collected.
-
Disease Induction: The disease is induced (e.g., administration of a neurotoxin or use of a transgenic strain).
-
Treatment: Animals are randomized into vehicle and treatment groups. The test compound is administered at a dose and schedule informed by PK studies.
-
Outcome Assessment: The therapeutic effect is measured using relevant endpoints, which can include:
-
Behavioral Tests: Morris water maze for memory, open field test for motor activity, etc.[15]
-
Biomarker Analysis: Measurement of neurotransmitter levels (e.g., dopamine) or pathological proteins (e.g., Aβ) in brain tissue.[16]
-
Histology: Post-mortem analysis of brain tissue to assess neuronal survival or plaque load.
-
-
-
Self-Validation/Quality Control:
-
All in vivo studies must be conducted under approved animal care and use protocols.
-
Studies should be adequately powered, randomized, and blinded to prevent bias.
-
A positive control group (using a known effective drug) should be included where possible.
-
Visualizations: Workflows and Pathways
Diagrams are essential for visualizing complex processes and relationships in drug discovery.
Caption: High-level workflow for CNS drug discovery with benzylamine derivatives.
Caption: Mechanism of action for a benzylamine derivative as a MAO-B inhibitor.
References
-
Kuder, K., et al. (2022). Anti-Inflammatory Activities of 8-Benzylaminoxanthines Showing High Adenosine A2A and Dual A1/A2A Receptor Affinity. International Journal of Molecular Sciences. Available at: [Link]
-
Nakagawa, S., et al. (2021). Drug Development for Central Nervous System Diseases Using In vitro Blood-brain Barrier Models and Drug Repositioning. Biological and Pharmaceutical Bulletin. Available at: [Link]
-
Biotech Innovations. (2025). Breaking Barriers in CNS Drug Development: Innovations Reshaping Neurology. PR Newswire. Available at: [Link]
-
Wiesner, J., et al. (2024). Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. Archiv der Pharmazie. Available at: [Link]
-
Pandit, R., et al. (2022). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. Pharmaceutics. Available at: [Link]
-
Bang, S., et al. (2021). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Organ-on-a-Chip. Available at: [Link]
-
Upadhyay, R. K. (2024). Overcoming challenges in the design of drug delivery systems targeting the central nervous system. Future Journal of Pharmaceutical Sciences. Available at: [Link]
- Patent US20150051257A1. (2015). Sulphonamide derivatives of benzylamine for the treatment of cns diseases. Google Patents.
-
Aday, B., et al. (2022). Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Braden, M. R., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience. Available at: [Link]
-
Son, S. Y., et al. (2022). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Molecules. Available at: [Link]
-
Simbec-Orion. (2024). Challenges and Opportunities in CNS Drug Development. Simbec-Orion. Available at: [Link]
-
Haile, A. K., et al. (2023). Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. Pharmaceuticals. Available at: [Link]
-
Merrill, J. E. (2008). In Vitro and in Vivo Pharmacological Models to Assess Demyelination and Remyelination. Neuropsychopharmacology. Available at: [Link]
-
da Silva, L. F., et al. (2026). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Tempo Bioscience. (2022). In Vitro Blood Brain Barrier Models for Drug Development. Tempo Bioscience. Available at: [Link]
-
ResearchGate. (2025). N -Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. ResearchGate. Available at: [Link]
-
Technology Networks. (2025). The future of CNS drug development: signs of real progress. Technology Networks. Available at: [Link]
-
Kamal, A., et al. (2018). Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. Drug Discovery Today. Available at: [Link]
-
Arrowhead Pharmaceuticals. (2021). Novel Developments to Enable Treatment of CNS Diseases with Targeted Drug Delivery. Arrowhead Pharmaceuticals. Available at: [Link]
-
Wang, S., et al. (2022). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. Journal of Medicinal Chemistry. Available at: [Link]
-
Shen, S., et al. (2022). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
ResearchGate. (2025). ChemInform Abstract: Synthesis and Some CNS Activities of New Benzofuranylacryloylpiperazines. ResearchGate. Available at: [Link]
-
CyberLeninka. (n.d.). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. CyberLeninka. Available at: [Link]
-
Bolognesi, M. L. (2016). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers in Neuroscience. Available at: [Link]
-
European Pharmaceutical Review. (2006). In vitro and in vivo techniques in CNS drug discovery. European Pharmaceutical Review. Available at: [Link]
-
RIA Novosti. (2021). Chemists Synthesize Compounds To Treat Neurodegenerative Diseases. Ural Federal University. Available at: [Link]
-
Sareen, K., et al. (1961). STRUCTURE-ACTIVITY RELATIONSHIP IN CNS-DEPRESSANT QUINAZOL·4.0 ES-PART 1 2, 3-DISUBSTITUTED QUINAZOL-4-0NES. Indian Journal of Physiology and Pharmacology. Available at: [Link]
-
Kim, J., et al. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. Molecules. Available at: [Link]
-
Wang, L., et al. (2021). Novel 3-benzylidene/benzylphthalide Mannich base derivatives as potential multifunctional agents for the treatment of Alzheimer's disease. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Creative Biolabs. (n.d.). In Vitro Safety Pharmacology Study on Central Nervous System. Creative Biolabs. Available at: [Link]
-
Miller, D. D., et al. (1976). Inhibition of uptake of catecholamines by benzylamine derivatives. Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and Structure–Activity Relationships of N -Benzyl Phenethylamines as 5-HT 2A/2C Agonists. ResearchGate. Available at: [Link]
-
Eurofins Advinus. (n.d.). CNS Disorders Disease Models. Eurofins Advinus. Available at: [Link]
-
MD Biosciences. (2024). Biomarker Detection for CNS Conditions. MD Biosciences. Available at: [Link]
-
Nitek, Z., et al. (2015). Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives. Molecules. Available at: [Link]
-
Lin, C. W., et al. (2007). Monoamine oxidase inhibitors: benzylidene-prop-2-ynyl-amines analogues. Bioorganic & Medicinal Chemistry. Available at: [Link]
Sources
- 1. Drug Development for Central Nervous System Diseases Using In vitro Blood-brain Barrier Models and Drug Repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Breaking Barriers in CNS Drug Development: Innovations Reshaping Neurology [informaconnect.com]
- 3. simbecorion.com [simbecorion.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives [mdpi.com]
- 7. Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Activities of 8-Benzylaminoxanthines Showing High Adenosine A2A and Dual A1/A2A Receptor Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel 3-benzylidene/benzylphthalide Mannich base derivatives as potential multifunctional agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monoamine oxidase inhibitors: benzylidene-prop-2-ynyl-amines analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. wuxibiology.com [wuxibiology.com]
- 15. advinus.com [advinus.com]
- 16. mdbneuro.com [mdbneuro.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cyclopentyl-(2,3,4-trimethoxy-benzyl)-amine Synthesis
Document ID: TSC-CHEM-2026-01-23-001
Version: 1.0
Introduction
Welcome to the technical support guide for the synthesis of Cyclopentyl-(2,3,4-trimethoxy-benzyl)-amine. This document is designed for researchers, scientists, and professionals in drug development who are working on or planning to undertake this synthesis. The primary route to this molecule is through the reductive amination of 2,3,4-trimethoxybenzaldehyde with cyclopentylamine. While theoretically straightforward, this reaction presents several challenges that can significantly impact the yield and purity of the final product. These challenges often stem from the electron-rich nature of the aldehyde, the basicity of the amine, and the delicate balance required for imine formation and subsequent reduction.
This guide provides in-depth, experience-based insights and troubleshooting advice to help you navigate these challenges and optimize your synthetic protocol for maximum yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and efficient method is a one-pot reductive amination. This process involves the reaction of 2,3,4-trimethoxybenzaldehyde with cyclopentylamine to form an intermediate imine (or iminium ion), which is then reduced in situ to the desired secondary amine.[1]
Q2: Why is my reaction yield consistently low?
A2: Low yields can be attributed to several factors. Common culprits include incomplete imine formation, side reactions such as the reduction of the starting aldehyde to an alcohol, or suboptimal reaction conditions (e.g., pH, temperature, solvent). The electron-donating methoxy groups on the benzaldehyde can deactivate the carbonyl group, slowing down the initial nucleophilic attack by the amine.
Q3: What are the main impurities I should expect?
A3: The primary impurities are typically unreacted starting materials (2,3,4-trimethoxybenzaldehyde and cyclopentylamine), the corresponding alcohol (2,3,4-trimethoxybenzyl alcohol) from the reduction of the aldehyde, and potentially small amounts of over-alkylated tertiary amine if the reaction conditions are not carefully controlled.[2]
Q4: Which reducing agent is best for this synthesis?
A4: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is often the preferred reagent for this type of reductive amination.[2][3][4] It is a mild and selective reducing agent that is particularly effective at reducing the intermediate iminium ion much faster than it reduces the starting aldehyde, which is a common issue with stronger reducing agents like sodium borohydride (NaBH₄).[4][5] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.[3]
Troubleshooting Guide: Specific Experimental Issues
This section addresses specific problems you might encounter during the synthesis, providing explanations for the underlying causes and actionable solutions.
Problem 1: The reaction is sluggish or does not go to completion, with significant amounts of unreacted aldehyde remaining.
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Imine Formation | The formation of the imine intermediate is a reversible equilibrium reaction that produces water.[6] If water is not removed or sequestered, the equilibrium will not favor the imine, leading to a slow or incomplete reaction. The electron-rich nature of the 2,3,4-trimethoxybenzaldehyde can also slow down the initial nucleophilic attack. | 1. Add a dehydrating agent: Incorporate anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves (3Å or 4Å) into the reaction mixture to remove water as it is formed.[6][7][8] 2. Use a solvent that allows for azeotropic removal of water: If the reaction temperature allows, using a solvent like toluene with a Dean-Stark apparatus can effectively drive the equilibrium forward.[6] |
| Incorrect pH | Imine formation is typically acid-catalyzed.[9][10] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. However, if the solution is too acidic, the cyclopentylamine will be protonated to its non-nucleophilic ammonium salt, shutting down the reaction.[9] | Add a catalytic amount of weak acid: Introduce a small amount of acetic acid (typically 1-2 equivalents relative to the amine) to the reaction mixture. This will facilitate imine formation without fully protonating the amine.[3] |
| Steric Hindrance | While not severe in this case, steric hindrance can play a role in slowing down the reaction. | Ensure adequate reaction time and gentle heating (e.g., 40-50 °C) if the reaction is proceeding slowly at room temperature. Monitor by TLC or LC-MS. |
Problem 2: A significant amount of 2,3,4-trimethoxybenzyl alcohol is formed as a byproduct.
| Potential Cause | Explanation | Recommended Solution |
| Non-selective Reducing Agent | Stronger reducing agents like sodium borohydride (NaBH₄) can readily reduce the aldehyde starting material in addition to the desired imine intermediate.[11] | 1. Use a selective reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly selective for the iminium ion over the aldehyde and is the reagent of choice for one-pot reductive aminations.[2][3][4] 2. Two-step procedure: If using NaBH₄ is unavoidable, perform the reaction in two steps. First, allow the imine to form completely (monitor by TLC/LC-MS), and then add the NaBH₄.[2][11] |
| Premature Addition of Reducing Agent | If the reducing agent is added before sufficient imine has formed, it will preferentially react with the more abundant aldehyde. | Allow the aldehyde, amine, and any acid catalyst to stir for a period (e.g., 30-60 minutes) before introducing the reducing agent. This gives the imine equilibrium time to establish. |
Problem 3: Difficulty in purifying the final product from starting materials.
| Potential Cause | Explanation | Recommended Solution |
| Similar Polarity of Components | The starting aldehyde, product amine, and alcohol byproduct can have similar polarities, making chromatographic separation challenging. | 1. Acid-Base Extraction: After the reaction is complete, perform an aqueous workup. Acidify the aqueous layer (e.g., with 1M HCl) to protonate the product amine, making it water-soluble. Wash the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove the neutral aldehyde and alcohol impurities. Then, basify the aqueous layer (e.g., with 1M NaOH) to deprotonate the product amine and extract it into an organic solvent. 2. Optimize Chromatography: Use a gradient elution on your silica gel column, starting with a non-polar solvent system and gradually increasing the polarity. A system of hexane/ethyl acetate with a small amount of triethylamine (0.5-1%) can help to prevent tailing of the amine product. |
| Impure Starting Materials | Impurities in the starting 2,3,4-trimethoxybenzaldehyde or cyclopentylamine can carry through the reaction. | Ensure the purity of your starting materials before beginning the synthesis. Benzaldehydes can oxidize to benzoic acids over time, and amines can absorb CO₂ from the air. Purify if necessary (e.g., distillation for the amine, recrystallization for the aldehyde). |
Optimized Experimental Protocol
This protocol is designed as a starting point for the synthesis of this compound using a one-pot reductive amination with sodium triacetoxyborohydride.
Materials:
-
2,3,4-trimethoxybenzaldehyde
-
Cyclopentylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Glacial Acetic Acid
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2,3,4-trimethoxybenzaldehyde (1.0 eq).
-
Solvent and Amine Addition: Dissolve the aldehyde in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1-0.2 M concentration). Add cyclopentylamine (1.1 eq).
-
Acid Catalyst: Add glacial acetic acid (1.1 eq) to the mixture.
-
Imine Formation: Allow the mixture to stir at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring solution. Be aware that some gas evolution may occur.
-
Reaction Monitoring: Let the reaction stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-12 hours).
-
Workup - Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes, with 0.5% triethylamine added to the mobile phase).
Visualizations
Experimental Workflow
Caption: Optimized one-pot reductive amination workflow.
Reaction Mechanism Overview
Caption: Key stages of the reductive amination mechanism.
References
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
- Myers, A. (n.d.).
-
The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]
- Google Patents. (n.d.). US5969159A - Synthesis of cyclopentyl 2-thienyl ketone tiletamine and tiletamine acid addition salts such as tiletamine hydrochloride.
-
Journal of Chemical Education. (2023, October 26). Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles. [Link]
-
ResearchGate. (n.d.). Reductive amination of cyclopentanone. [Link]
-
PubMed. (2023, December 14). New materials used for the synthesis of 2-chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit. [Link]
-
MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]
-
Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. [Link]
-
All 'Bout Chemistry. (2020, September 10). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of aldehydes. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of the 3,4,5-Trimethoxy-2-(3,4-methylenedioxy-6-nitrophenyl)benzaldehyde for Divergent Preparation of Cytotoxic Biaryls. [Link]
- Google Patents. (n.d.).
-
PubMed Central. (n.d.). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. [Link]
-
ACS Publications. (2023, October 26). Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and. [Link]
-
Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride. [Link]
-
Reddit. (2023, November 3). Reductive amination NaB(AcO)3. [Link]
- Google Patents. (n.d.).
-
Princeton University. (n.d.). Synthesis of a substance P antagonist: An efficient synthesis of 5-substituted-4-N,N-dimethylamino-1,2,3-triazoles. [Link]
-
Organic Chemistry Portal. (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement. [Link]
-
Reddit. (2024, November 8). How to purify Benzylamine?[Link]
-
MDPI. (2025, October 13). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2016, October 22). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?[Link]
-
Wordpress. (n.d.). Reductive Amination. [Link]
-
Sciencemadness Wiki. (2022, August 30). Sodium triacetoxyborohydride. [Link]
-
OperaChem. (2024, October 21). Imine formation-Typical procedures. [Link]
-
ACS Publications. (n.d.). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. [Link]
-
JOCPR. (n.d.). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]
- Google Patents. (n.d.). US20200299224A1 - Ketamine flow synthesis.
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. interchim.fr [interchim.fr]
- 5. reddit.com [reddit.com]
- 6. Imine formation-Typical procedures - operachem [operachem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Common byproducts in benzylamine synthesis and their removal
Introduction
Welcome to the Technical Support Center for Benzylamine Synthesis. Benzylamine is a critical intermediate in the pharmaceutical, agricultural, and polymer industries. While several synthetic routes to benzylamine exist, many are plagued by the formation of closely related byproducts that can be challenging to remove and may compromise the quality of downstream products.
This guide provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into the common byproducts encountered during benzylamine synthesis. It offers a structured approach to troubleshooting these impurities through detailed FAQs, step-by-step purification protocols, and an explanation of the underlying chemical principles. Our goal is to empower you to diagnose purity issues, select the appropriate purification strategy, and achieve high-purity benzylamine in your research and development endeavors.
Frequently Asked Questions (FAQs): Synthesis & Byproduct Formation
This section addresses the most common questions regarding byproduct formation in various synthetic routes to benzylamine.
Q1: What are the primary industrial methods for synthesizing benzylamine, and what are their characteristic byproducts?
There are several established methods, each with a unique byproduct profile. The most common are:
-
Ammonolysis of Benzyl Halides: Reacting benzyl chloride or bromide with ammonia. This route is notorious for over-alkylation, leading to significant amounts of dibenzylamine and tribenzylamine.[1][2][3]
-
Reductive Amination of Benzaldehyde: Condensing benzaldehyde with ammonia to form an imine, which is then reduced. Key byproducts include dibenzylamine, unreacted benzaldehyde, and benzyl alcohol from the competing reduction of the starting material.[4][5][6]
-
Hydrogenation of Benzonitrile: The reduction of benzonitrile can yield benzylamine, but is also prone to forming the secondary amine, dibenzylamine.[7]
-
Gabriel Synthesis: This multi-step process involving phthalimide is specifically designed to produce primary amines with high purity, largely avoiding the secondary and tertiary amine byproducts common in other methods.[8][9]
Q2: In the ammonolysis of benzyl chloride, why are dibenzylamine and tribenzylamine the major byproducts?
This is a classic example of a product competing with the starting reagent. The desired product, benzylamine, is a primary amine and is nucleophilic. It can react with the benzyl chloride starting material in the same way that ammonia does. In fact, benzylamine is often a stronger nucleophile than ammonia, making this side reaction kinetically favorable.[1] This leads to a cascade of reactions where benzylamine is converted to dibenzylamine (a secondary amine), which can then be further alkylated to tribenzylamine (a tertiary amine).[1][3] The primary strategy to mitigate this is to use a large molar excess of ammonia to increase the probability of benzyl chloride reacting with ammonia rather than the product amine.[1][2][10]
Sources
- 1. US2987548A - Preparation of benzylamine - Google Patents [patents.google.com]
- 2. US5210303A - Process for producing benzylamines - Google Patents [patents.google.com]
- 3. designer-drug.com [designer-drug.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. US4163025A - Process for the production of benzylamine and dibenzylamine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Improving Chemoselectivity in Secondary Amine Synthesis
Welcome to the Technical Support Center for Chemoselective Secondary Amine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing secondary amines with high precision. In the quest for novel therapeutics and functional materials, the selective formation of a secondary amine from a primary amine is a common yet challenging transformation, often plagued by the formation of tertiary amine byproducts and other side reactions.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work. The advice herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding challenges in secondary amine synthesis.
Q1: My direct N-alkylation of a primary amine with an alkyl halide is yielding a significant amount of tertiary amine. Why is this happening and how can I prevent it?
A1: This is a classic problem in amine synthesis known as over-alkylation.[1][2] The root cause lies in the fact that the desired secondary amine product is often more nucleophilic and less sterically hindered than the starting primary amine.[2] This makes it more reactive towards the alkyl halide, leading to a "runaway" reaction that forms the tertiary amine.[2]
To mitigate this, you can:
-
Use a large excess of the primary amine: This statistically favors the reaction of the alkyl halide with the more abundant primary amine. However, this is not always practical or atom-economical.
-
Employ a different synthetic strategy: Reductive amination is a highly effective alternative that generally avoids over-alkylation.[2][3]
-
Utilize a protecting group strategy: By temporarily "capping" the primary amine, you can perform the alkylation and then deprotect to yield the secondary amine.[4][5]
Q2: I'm trying a reductive amination, but I'm seeing reduction of my carbonyl starting material. What's going wrong?
A2: The likely issue is the choice of your reducing agent.[3][6] Strong reducing agents like sodium borohydride (NaBH₄) can reduce aldehydes and ketones directly, competing with the reduction of the desired imine intermediate.[3][6]
To resolve this, consider the following:
-
Switch to a milder reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanobohydride (NaBH₃CN) are excellent choices for reductive amination because they are selective for the protonated imine over the carbonyl group.[3][7][8]
-
Perform a stepwise reaction: First, form the imine by reacting the primary amine and the carbonyl compound (often with removal of water). Then, in a separate step, add the reducing agent.[9] This ensures the carbonyl has been consumed before the reducing agent is introduced.
Q3: How do I choose between direct alkylation and reductive amination for my secondary amine synthesis?
A3: The choice depends on your specific substrate and desired outcome. Here's a comparative overview:
| Feature | Direct N-Alkylation | Reductive Amination |
| Primary Challenge | Over-alkylation leading to tertiary amines.[2] | Potential for carbonyl reduction or side reactions of the carbonyl group.[3][8] |
| Substrate Scope | Works with alkyl halides and other electrophiles. | Requires a carbonyl compound (aldehyde or ketone).[9] |
| Chemoselectivity | Generally lower, requires careful control of stoichiometry.[2] | Generally higher, especially with mild, selective reducing agents.[3] |
| Common Byproducts | Tertiary amines, quaternary ammonium salts.[2] | Alcohols (from carbonyl reduction), unreacted starting materials.[3] |
Recommendation: For most applications where chemoselectivity is critical, reductive amination is the preferred method for the synthesis of secondary amines from primary amines.[3]
Troubleshooting Guides
This section provides more detailed solutions to specific experimental problems.
Guide 1: Troubleshooting Poor Yields in Reductive Amination
Low yields in reductive amination can stem from several factors. This guide will walk you through a systematic approach to identify and resolve the issue.
Problem: Low yield of the desired secondary amine.
Workflow for Troubleshooting:
Caption: Troubleshooting workflow for low yields in reductive amination.
Causality and Solutions:
-
Incomplete Reaction: If starting materials are still present, the reaction may not have gone to completion.
-
Causality: Insufficient reaction time, low temperature, or impure/degraded reagents.
-
Solution: Increase the reaction time or temperature. Ensure the purity and activity of your amine, carbonyl compound, and reducing agent.
-
-
Side Product Formation: If starting materials are consumed but the desired product yield is low, side reactions are occurring.
-
Carbonyl Reduction: Formation of an alcohol from your aldehyde or ketone indicates your reducing agent is too strong.
-
Solution: Switch to a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[8]
-
-
Imine Hydrolysis: If you observe the starting amine and carbonyl, the intermediate imine may be hydrolyzing back to the starting materials.
-
Solution: Ensure you are using an anhydrous solvent and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). The use of a dehydrating agent can also be beneficial, though azeotropic drying is a greener alternative.[7]
-
-
Guide 2: Managing Over-Alkylation in the Synthesis of Unsymmetrical Secondary Amines
Synthesizing an unsymmetrical secondary amine (R-NH-R') from two different primary amines can be particularly challenging due to the formation of symmetrical side products (R-NH-R and R'-NH-R').[10]
Problem: Formation of a mixture of symmetrical and unsymmetrical secondary amines.
Strategies for Improving Selectivity:
-
Catalytic Deaminative Coupling: Certain ruthenium-based catalysts can promote the coupling of two different primary amines to form an unsymmetrical secondary amine.[10]
-
Mechanism: This method often involves a "hydrogen borrowing" mechanism where one amine is oxidized to an imine, which then reacts with the second amine, followed by reduction.[11]
-
Optimization: The selectivity can often be improved by using an excess of one of the amines (typically the more electron-rich one).[10]
-
-
Protecting Group Strategy: This is a robust, albeit longer, approach.
Caption: Protecting group strategy for unsymmetrical secondary amine synthesis.
-
Explanation: By protecting one of the primary amines, you prevent it from reacting with itself. The most common protecting groups for amines are carbamates, such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl).[4][12] These groups render the nitrogen non-nucleophilic.[4] After alkylation with the second amine's corresponding electrophile, the protecting group is removed under mild conditions.
-
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Primary amine (1.0 eq)
-
Aldehyde or ketone (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq)
-
Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)
-
Acetic acid (optional, catalytic amount)
Procedure:
-
To a solution of the primary amine in the anhydrous solvent, add the aldehyde or ketone.
-
If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base (e.g., triethylamine, 1.1 eq) to liberate the free amine.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The progress of imine formation can be monitored by TLC or LC-MS.
-
Once imine formation is significant, add sodium triacetoxyborohydride in portions. The reaction may be mildly exothermic.
-
Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can then be purified by column chromatography. For basic amine products, it is often necessary to pre-treat the silica gel with a small amount of triethylamine in the eluent to prevent streaking.
-
Protocol 2: Purification of a Secondary Amine from a Mixture Containing a Primary Amine
This protocol utilizes the difference in basicity between primary and secondary amines for separation.[13]
Materials:
-
Crude reaction mixture containing primary and secondary amines.
-
Dilute aqueous HCl (e.g., 1 M).
-
Aqueous NaOH solution (e.g., 1 M).
-
Organic solvent (e.g., diethyl ether or ethyl acetate).
Procedure:
-
Dissolve the crude mixture in the organic solvent.
-
Transfer the solution to a separatory funnel and wash several times with the dilute HCl solution. The protonated amines will partition into the aqueous layer.[14]
-
Separate the aqueous layer containing the protonated amines.
-
Slowly basify the aqueous layer with the NaOH solution to a pH > 12, while cooling in an ice bath. This will deprotonate the ammonium salts back to the free amines.
-
Extract the now basic aqueous layer multiple times with the organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the purified amine mixture, now free of non-basic impurities.
-
Further separation of the primary and secondary amines can often be achieved by careful column chromatography or, in some cases, by selective crystallization of a salt. A buffer-assisted separation method can also be employed for more challenging separations.[13]
References
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]
- Smith, A. B., & Jones, C. D. (2024).
-
Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
- Yi, C. S., et al. (2018). Synthesis of Symmetric and Unsymmetric Secondary Amines from the Ligand Promoted Ruthenium Catalyzed Deaminative Coupling Reaction of Primary Amines.
- LibreTexts. (2025, February 24). 24.6: Synthesis of Amines. Chemistry LibreTexts.
-
Pearson. (n.d.). Reductive Amination Practice Problems. Retrieved from [Link]
-
Chad's Prep. (2021, April 29). 22.3 Synthesis of Amines [Video]. YouTube. Retrieved from [Link]
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
- Google Patents. (n.d.).
- BenchChem. (n.d.).
- Singh, S., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy.
-
Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]
- LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Chemistry LibreTexts.
-
University of Rochester Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]
- Bhattacharyya, S., & Hatua, K. (2018). Chemoselective formation of secondary amines from primary amines and alkyl halides.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Singh, S., et al. (2014).
- LibreTexts. (2019, April 29). 23.
- Lu, S., et al. (2014).
- LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. Chemistry LibreTexts.
- Salvatore, R. N., et al. (n.d.).
- ACS GCI Pharmaceutical Roundtable. (2026, January 7).
- Yi, C. S., et al. (2018). Synthesis of Symmetric and Unsymmetric Secondary Amines from the Ligand Promoted Ruthenium Catalyzed Deaminative Coupling Reaction of Primary Amines.
- American Chemical Society. (2025, May 21). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry.
- Sorensen, E. J. (n.d.). Chemoselectivity: The Mother of Invention in Total Synthesis. PubMed Central.
- Rienhoff, B., et al. (2025, June 11). Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization.
- Frostburg State University Chemistry Department. (2021, July 20).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 6. youtube.com [youtube.com]
- 7. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. Synthesis of Symmetric and Unsymmetric Secondary Amines from the Ligand Promoted Ruthenium Catalyzed Deaminative Coupling Reaction of Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 12. Protective Groups [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Workup [chem.rochester.edu]
Stability and proper storage conditions for Cyclopentyl-(2,3,4-trimethoxy-benzyl)-amine
Welcome to the technical support center for Cyclopentyl-(2,3,4-trimethoxy-benzyl)-amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout your experiments. By understanding its chemical properties and potential degradation pathways, you can mitigate experimental variability and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and storage of this compound, with answers grounded in the established chemistry of its structural components.
Q1: What are the primary stability concerns for this compound?
A1: Based on its structure as a secondary, electron-rich benzylamine, the primary stability concerns are oxidation and photodegradation . The secondary amine functionality is susceptible to oxidation by atmospheric oxygen, which can be accelerated by heat and light. The trimethoxybenzene ring, being electron-rich, makes the benzylic C-H bond more susceptible to oxidative cleavage.[1] Furthermore, aromatic compounds, particularly those with multiple methoxy groups, can be sensitive to light and may degrade upon prolonged exposure.[2]
Q2: What are the ideal storage conditions for this compound?
A2: To maximize shelf-life and prevent degradation, the compound should be stored under the conditions summarized in the table below. These are based on general guidelines for the storage of amines and light-sensitive reagents.[3]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down the rate of potential oxidative and hydrolytic degradation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes contact with atmospheric oxygen, a key driver of oxidation. |
| Light | Amber vial, stored in the dark | Protects the trimethoxybenzyl moiety from photodegradation.[2] |
| Moisture | Tightly sealed container in a dry environment | Prevents potential hydrolysis of the amine or reaction with absorbed water. |
Q3: Is this compound compatible with all common laboratory solvents and reagents?
A3: No. As a secondary amine, this compound is nucleophilic and basic, rendering it incompatible with several classes of reagents:
-
Strong Acids: Will form an ammonium salt.
-
Acid Chlorides and Anhydrides: Will readily react to form the corresponding amide.
-
Aldehydes and Ketones: Can form enamines or undergo other condensation reactions.
-
Strong Oxidizing Agents: Will likely lead to rapid and uncontrolled degradation.[4]
It is crucial to consider these incompatibilities when planning reactions to avoid unintended side products.
Q4: What are the likely degradation products I should be aware of?
A4: The primary degradation products are likely to arise from oxidation. This can occur via two main pathways: oxidation at the nitrogen atom or cleavage of the benzylic C-N bond. The latter would lead to the formation of 2,3,4-trimethoxybenzaldehyde and cyclopentylamine. Oxidation can also lead to the formation of the corresponding imine.[1][4]
Troubleshooting Guide
This section provides a structured approach to resolving common experimental issues that may arise from the instability or improper handling of this compound.
Problem 1: Inconsistent or low yields in a reaction where the amine is a starting material.
Possible Cause: Degradation of the amine prior to or during the reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
Detailed Steps:
-
Verify Purity: Before starting a reaction, always check the purity of the amine, especially if the container has been opened multiple times or stored for an extended period. Use techniques like NMR or LC-MS to look for the presence of 2,3,4-trimethoxybenzaldehyde or other unexpected signals.
-
Review Reaction Conditions:
-
Atmosphere: If your reaction is sensitive to oxidation, ensure you are using properly degassed solvents and maintaining an inert atmosphere (Argon or Nitrogen) throughout the experiment.
-
Temperature: High temperatures can accelerate degradation. If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.
-
Reagent Compatibility: Double-check that none of your reagents are incompatible with a secondary amine (see FAQ Q3).
-
Problem 2: Appearance of unexpected spots on TLC or peaks in LC-MS analysis of the crude reaction mixture.
Possible Cause: Formation of side products due to the nucleophilicity of the secondary amine.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected side products.
Detailed Steps:
-
Identify the Impurity: Use mass spectrometry to determine the molecular weight of the main impurity. This can provide crucial clues.
-
Consider Over-alkylation: If you are performing an N-alkylation reaction, secondary amines can sometimes react further to form a tertiary amine.[5] If the mass of the impurity corresponds to the addition of another alkyl group, consider using a larger excess of the amine or adding the alkylating agent slowly to the reaction mixture.
-
Protecting Group Strategy: For complex syntheses where the nucleophilicity of the secondary amine is problematic, consider a protecting group strategy. The amine can be protected, for example as a carbamate, to mask its reactivity during other transformations.
-
Check for Degradation: If the impurity's mass corresponds to a potential degradation product (e.g., 2,3,4-trimethoxybenzaldehyde), this points to an issue with the stability of your starting material under the reaction conditions. Refer back to the troubleshooting steps in Problem 1.
Potential Degradation Pathways
The following diagram illustrates the most probable degradation pathways for this compound based on the chemistry of its functional groups.
Caption: Potential oxidative degradation pathways.
Understanding these pathways is key to diagnosing issues and designing robust experimental protocols. The presence of the electron-donating trimethoxy groups on the benzene ring can make the benzylic position more susceptible to oxidation, potentially favoring the C-N bond cleavage pathway.[4]
Experimental Protocol: Purity Assessment by ¹H NMR
To ensure the integrity of your starting material, a simple ¹H NMR analysis is recommended before use, especially for older batches.
Objective: To detect the presence of the common degradation product, 2,3,4-trimethoxybenzaldehyde.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Examine the aromatic region for the characteristic signals of the 2,3,4-trimethoxybenzyl group.
-
Specifically, look for a singlet peak around 10.3 ppm . This is a highly diagnostic signal for the aldehydic proton of 2,3,4-trimethoxybenzaldehyde.
-
The presence of this peak, even as a small integration, indicates degradation of your starting material. The relative integration of this peak compared to the signals of the parent amine can give a rough estimate of the extent of degradation.
-
By implementing these storage, handling, and troubleshooting strategies, researchers can ensure the stability and reliability of this compound in their experimental workflows.
References
-
Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from [Link]
-
Pan, B., Wei, L., Zhang, Z., Zheng, G., Wang, P., Liu, C., Gao, L., & Sun, X. (2016). Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts. ACS Omega, 1(5), 844–851. [Link]
- Afonso, S. G., et al. (2014). Photodegradation of Avobenzone: Stabilization effect of antioxidants. Journal of Photochemistry and Photobiology B: Biology, 140, 36-40.
- Sabatini, S., et al. (2021). Effect of n-alkyl trimethylammonium bromides on folding and stability of alkaline and acid-denatured cytochrome c: a spectroscopic approach. Journal of Biomolecular Structure and Dynamics, 39(11), 3956-3966.
- Day, V. W., et al. (2017). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Molecules, 22(10), 1647.
- akcapr. (2012, January 3).
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
- Meena, K. (2004). Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. Journal of Chemical Sciences, 116(6), 335-342.
- de C. Ferreira, A. F., et al. (1996). A Study of the Formation and Stability of N-Alkylbutanimines by 1H-NMR Spectroscopy. Journal of the Brazilian Chemical Society, 7(4), 231-237.
- Suzhou Highfine Biotech. (2022, July 25). Amino Protecting Group-Benzyl Series.
- Wang, Y., et al. (2022). Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions. Molecules, 27(13), 4055.
- Ananthakrishna Nadig, R., & Mayanna, S. M. (2001). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. International Journal of Chemical Kinetics, 33(11), 668-674.
- Gianatassio, R., et al. (2016). Direct Amidation of Tertiary N-Benzylamines. Organic Letters, 18(15), 3746–3749.
- Wang, C., et al. (2021). Metal- and oxidant-free electrochemically promoted oxidative coupling of amines. Green Chemistry, 23(2), 946-951.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- Reddy, T. S., & Adimurthy, S. (2013). Lewis acid-catalyzed oxidation of benzylamines to benzamides. Tetrahedron Letters, 54(31), 4071-4074.
- da Silva, A. C. S., et al. (2021). Reactivity of hypervalent iodine(III) reagents bearing a benzylamine with sulfenate salts. Beilstein Journal of Organic Chemistry, 17, 3039-3046.
- Ashenhurst, J. (2018, June 7).
- Chemguide. (n.d.). Amines as Nucleophiles.
- Chemistry Stack Exchange. (2023, November 4).
- ResearchGate. (n.d.). ChemInform Abstract: Benzylation of Hydroxy Groups with Tertiary Amine as a Base.
- Sivey, J. D., & Roberts, A. L. (2018). Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems. Environmental Science: Water Research & Technology, 4(6), 926-941.
- Pan, B., Wei, L., Zhang, Z., Zheng, G., Wang, P., Liu, C., Gao, L., & Sun, X. (2016).
- Chemguide. (n.d.). Reactions of primary amines with halogenoalkanes.
- Wikipedia. (n.d.). Benzylamine.
- Solubility of Things. (n.d.). Cyclopentylamine.
- ResearchGate. (n.d.).
- Petite Histoire. (2023, June 5).
- Academia.edu. (n.d.). (DOC) Title: Experiment 8; Reactions of Amines.
- Gianatassio, R., et al. (2016). Direct Amidation of Tertiary N-Benzylamines. Organic Letters, 18(15), 3746–3749.
- Atmospheric Chemistry and Physics. (n.d.). Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous.
- ChemicalBook. (n.d.). 1,3,5-Trimethoxybenzene(621-23-8) 1H NMR spectrum.
- ChemicalBook. (n.d.). Cyclopentylamine CAS#: 1003-03-8.
- West Pharmaceutical Services. (n.d.). Light Sensitive Drug Products Need Protection.
Sources
Technical Support Center: Overcoming Solubility Challenges of Benzylamine Derivatives in Assays
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with benzylamine derivatives in various experimental assays. Poor aqueous solubility is a common hurdle, affecting over 70% of new chemical entities and potentially leading to unreliable assay results and hindering drug development pipelines.[1][2] This resource provides in-depth troubleshooting advice, scientifically-grounded protocols, and answers to frequently asked questions to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Here are some quick answers to common questions regarding the solubility of benzylamine derivatives.
Q1: My benzylamine derivative, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. Why is this happening and what can I do?
A: This is a classic case of a compound "crashing out" of solution. Dimethyl sulfoxide (DMSO) is a powerful organic solvent capable of dissolving many hydrophobic compounds.[3] However, when the DMSO stock is diluted into an aqueous buffer, the overall solvent polarity increases dramatically. Your compound, being poorly soluble in water, can no longer stay dissolved and precipitates.
Immediate Actions:
-
Lower the final DMSO concentration: While preparing your working solutions, ensure the final concentration of DMSO in your assay is as low as possible, typically below 0.5%, to minimize solvent effects on the biological system.[4]
-
Gentle Mixing: When diluting the DMSO stock, add it to the aqueous buffer slowly while vortexing or stirring to facilitate better dispersion and reduce localized high concentrations that can trigger precipitation.
-
Warm the solution: If your compound is not temperature-sensitive, gentle warming to 37°C may help it stay in solution.[5]
Q2: Can I simply increase the percentage of DMSO in my assay to keep my compound dissolved?
A: While tempting, this is generally not recommended. High concentrations of DMSO can be toxic to cells and may interfere with your assay by altering protein structure or function.[6] It is crucial to determine the maximum tolerable DMSO concentration for your specific cell line or assay system. For most cell-based assays, it's advisable to keep the final DMSO concentration at or below 0.5%.
Q3: Are there alternatives to DMSO for my initial stock solution?
A: Yes, depending on the properties of your specific benzylamine derivative, other organic solvents like ethanol, methanol, or dimethylformamide (DMF) can be used. However, they each come with their own potential for assay interference and cytotoxicity. It's essential to test the compatibility of any solvent with your experimental system.
Q4: How does pH affect the solubility of my benzylamine derivative?
A: Benzylamine derivatives are basic compounds. Their solubility is highly dependent on the pH of the solution. At a pH below their pKa, they will be protonated and exist as a more soluble salt form. Conversely, at a pH above their pKa, they will be in their less soluble free base form. Therefore, adjusting the pH of your assay buffer to be slightly acidic may improve solubility. However, be mindful that significant changes in pH can negatively impact your biological assay.[7]
In-Depth Troubleshooting Guides
When simple fixes are not enough, a more systematic approach is necessary. This section provides detailed strategies to overcome significant solubility challenges.
Problem: Persistent Precipitation of Benzylamine Derivative in Aqueous Media
If you've tried the initial troubleshooting steps and your compound continues to precipitate, consider the following advanced solubilization strategies.
Causality Behind the Issue:
The low aqueous solubility of many benzylamine derivatives stems from their hydrophobic benzyl group and often other lipophilic substituents. The crystalline structure of the solid compound can also have a very stable lattice energy, making it difficult for water molecules to break it apart and solvate the individual molecules.[8]
Solutions and Experimental Protocols:
While DMSO is the most common co-solvent, a combination of solvents can sometimes be more effective.
-
Protocol for Testing Co-Solvent Systems:
-
Prepare a high-concentration stock solution of your benzylamine derivative in 100% DMSO.
-
Create a series of aqueous buffers containing varying, low percentages of different co-solvents (e.g., ethanol, polyethylene glycol 400).
-
Add your DMSO stock to these co-solvent buffers to the final desired concentration of your compound.
-
Visually inspect for precipitation immediately and after a set incubation period (e.g., 1-2 hours) at the assay temperature.
-
Include a control with only DMSO to compare the effectiveness of the co-solvent systems.
-
Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate them.[9][10]
-
Mechanism of Action: Surfactants are amphipathic molecules with a hydrophilic head and a hydrophobic tail.[11] In aqueous solutions, above a certain concentration (the critical micelle concentration or CMC), they self-assemble into micelles. The hydrophobic tails form the core of the micelle, creating a microenvironment where your nonpolar benzylamine derivative can partition, while the hydrophilic heads face the aqueous buffer, keeping the entire complex in solution.
-
Choosing a Surfactant:
-
Non-ionic surfactants like Tween® 20, Tween® 80, and Triton™ X-100 are generally less harsh and often used in biological assays.[12]
-
Ionic surfactants (e.g., SDS) are more denaturing and should be used with caution, especially in protein-based assays.
-
Zwitterionic surfactants (e.g., CHAPS) can be a good compromise.
-
-
Experimental Protocol for Surfactant Solubilization:
-
Prepare your aqueous assay buffer.
-
Add the chosen surfactant at a concentration slightly above its CMC.
-
Gently mix until the surfactant is fully dissolved.
-
Add your benzylamine derivative (from a DMSO stock) to the surfactant-containing buffer.
-
Mix well and observe for any precipitation.
-
| Surfactant | Type | Typical Working Concentration | Notes |
| Tween® 20 | Non-ionic | 0.01% - 0.1% | Commonly used, generally mild. |
| Triton™ X-100 | Non-ionic | 0.01% - 0.1% | Can interfere with some enzymatic assays. |
| CHAPS | Zwitterionic | 0.1% - 1% | Useful for solubilizing membrane proteins. |
| SDS | Anionic | < 0.1% | Highly denaturing, use with caution. |
Data compiled from various biochemical resources.
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[13][14]
-
Mechanism of Action: Cyclodextrins have a hydrophilic exterior and a hydrophobic interior cavity. Your benzylamine derivative can become encapsulated within this hydrophobic pocket, while the hydrophilic outer surface of the cyclodextrin allows the entire complex to remain dissolved in water.[15]
-
Types of Cyclodextrins:
-
β-cyclodextrin is commonly used, but its solubility in water is limited.
-
Derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) have significantly higher aqueous solubility and are often more effective.[14]
-
-
Experimental Protocol for Cyclodextrin Solubilization:
-
Prepare a stock solution of the cyclodextrin in your aqueous assay buffer.
-
In a separate tube, dissolve your benzylamine derivative in a minimal amount of organic solvent (e.g., DMSO, ethanol).
-
Slowly add the compound solution to the cyclodextrin solution while vortexing.
-
Allow the mixture to equilibrate (e.g., by shaking or sonicating) for a period of time (e.g., 1-24 hours) to facilitate complex formation.
-
Visually inspect for any undissolved compound.
-
Workflow for Troubleshooting Solubility Issues
The following diagram illustrates a systematic approach to addressing the solubility of your benzylamine derivatives.
Caption: A decision tree for systematically troubleshooting solubility issues.
Best Practices for Compound Handling and Storage
Proper handling and storage of your benzylamine derivatives are crucial for maintaining their integrity and ensuring reproducible results.
-
Stock Solutions: Prepare high-concentration stock solutions in 100% DMSO.[16] Store them in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate out of solution over time.[16][17]
-
Weighing: When preparing stock solutions, use an analytical balance and ensure the compound is completely dissolved before storage.[5]
-
Visual Inspection: Always visually inspect your solutions for any signs of precipitation before use. If precipitates are observed, try warming and vortexing or sonicating the solution.[5] If the precipitate does not redissolve, it may be necessary to prepare a fresh stock solution.
Diagram of Proper Stock Solution Preparation and Handling
Caption: Workflow for preparing and storing stock solutions.
By following the guidance in this technical support center, you will be better equipped to overcome the solubility challenges associated with benzylamine derivatives and obtain more reliable and reproducible data in your assays.
References
-
Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. Retrieved from [Link]
-
Parshad, H., Frydenvang, K., Liljefors, T., Sorensen, H. O., & Larsen, C. (2004). Aqueous solubility study of salts of benzylamine derivatives and p-substituted benzoic acid derivatives using X-ray crystallographic analysis. International Journal of Pharmaceutics, 269(1), 157–168. Retrieved from [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Retrieved from [Link]
- Khadka, P., Ro, J., Kim, H., Kim, I., Kim, J. T., Kim, H., ... & Lee, J. (2014). Pharmaceutical particle technologies: An approach to improve drug solubility, dissolution and bioavailability. Asian journal of pharmaceutical sciences, 9(6), 304-316.
-
National Center for Biotechnology Information. (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Retrieved from [Link]
-
MDPI. (n.d.). Correlation of Polymer–drug Composition with Micelle Properties, Performance, and Cytotoxicity for the Oligoelectrolyte-mediated pH-triggered Release of Hydrophobic Drugs. Retrieved from [Link]
-
ACS Publications. (n.d.). Click-to-Release Reactions for Tertiary Amines and Pyridines. Retrieved from [Link]
-
American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Retrieved from [Link]
-
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]
-
Emulatebio. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Retrieved from [Link]
-
ACS Publications. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Biochemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzylamine. Retrieved from [Link]
-
ACS Publications. (2026). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. Retrieved from [Link]
-
MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]
-
BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]
-
Calbiochem. (n.d.). Detergents. Retrieved from [Link]
-
ResearchGate. (2025). What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment?. Retrieved from [Link]
-
PubMed. (n.d.). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Retrieved from [Link]
-
Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. Retrieved from [Link]
-
ACS Publications. (n.d.). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics. Retrieved from [Link]
-
Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
IntechOpen. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Retrieved from [Link]
-
MDPI. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. Retrieved from [Link]
-
MDPI. (n.d.). β-Cyclodextrin Inclusion Complexes of Cinnamomum camphora Essential Oil: A Comparative Study on Encapsulation Strategies, Physicochemical Stability, and Cytotoxic Profile. Retrieved from [Link]
-
ResearchGate. (n.d.). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Retrieved from [Link]
-
Drug Development & Delivery. (n.d.). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Retrieved from [Link]
-
GEUS' publications. (n.d.). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Retrieved from [Link]
-
Abbkine. (2025). Troubleshooting CO-IP Assays: Common Problems and Effective Solutions. Retrieved from [Link]
-
YouTube. (2023). Choosing and using detergents in biochemistry - ionic vs. non-ionic; CMC, aggregation #, etc.. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]
-
PubMed. (2013). High-throughput quality control of DMSO acoustic dispensing using photometric dye methods. Retrieved from [Link]
-
ResearchGate. (2025). Compound Precipitation in High-Concentration DMSO Solutions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Surfactants: physicochemical interactions with biological macromolecules. Retrieved from [Link]
-
ASHP. (n.d.). ASHP Guidelines on Compounding Sterile Preparations. Retrieved from [Link]
-
Sanyo Chemical Solutions. (n.d.). Surfactant Basics 1 (Detergents). Retrieved from [Link]
-
ResearchGate. (n.d.). Dimethyl sulfoxide (DMSO) as a stabilizing co-solvent for G-quadruplex DNA. Retrieved from [Link]
Sources
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. emulatebio.com [emulatebio.com]
- 6. pub.geus.dk [pub.geus.dk]
- 7. researchgate.net [researchgate.net]
- 8. Aqueous solubility study of salts of benzylamine derivatives and p-substituted benzoic acid derivatives using X-ray crystallographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. med.unc.edu [med.unc.edu]
- 10. Surfactants: physicochemical interactions with biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. alzet.com [alzet.com]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. medchemexpress.cn [medchemexpress.cn]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Refining Purification Protocols for Improved Compound Purity
Welcome to the Technical Support Center for compound purification. As a Senior Application Scientist, I've designed this guide to provide you with not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and refine your purification workflows effectively. This resource is structured to address common challenges encountered in the lab, from initial workup to final purity assessment, ensuring that every protocol is a self-validating system.
Purification Workflow Overview
The journey from a crude reaction mixture to a highly pure compound involves a series of logical steps. The following diagram outlines a typical decision-making workflow for purifying a synthetic compound.
Caption: A generalized workflow for the purification of synthetic compounds.
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions encountered during compound purification.
Q1: My liquid-liquid extraction is forming a persistent emulsion. What should I do?
A1: Emulsion formation is a frequent issue, especially when dealing with samples containing surfactants like phospholipids or fatty acids.[1] Here are several strategies to address this:
-
Gentle Mixing: Instead of vigorous shaking, gently swirl or rock the separatory funnel. This maintains the surface area for extraction while minimizing the agitation that causes emulsions.[1]
-
"Salting Out": Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help break the emulsion by forcing surfactant-like molecules into one of the phases.[1][2]
-
Filtration: Pass the emulsion through a plug of glass wool or a phase separation filter paper.[1]
-
Centrifugation: If the volume is manageable, centrifuging the mixture can help separate the layers.[1]
-
Solvent Addition: Adding a few drops of ethanol can sometimes help to break up an emulsion.[3]
Q2: I'm not getting good separation in my flash column chromatography. What are the likely causes?
A2: Poor separation can stem from several factors. Here's a checklist of potential issues:
-
Improper Solvent System: The chosen eluent may not have the optimal polarity to differentiate your compound from impurities. It's crucial to develop your solvent system using Thin Layer Chromatography (TLC) first.
-
Column Overloading: Loading too much crude material onto the column will lead to broad, overlapping bands. As a rule of thumb, the amount of sample should be 1-5% of the mass of the stationary phase.
-
Poor Column Packing: An improperly packed column will have channels and cracks, leading to uneven solvent flow and poor separation.[4]
-
Compound Instability: Your compound might be degrading on the silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have formed.[5]
Q3: How do I choose the right solvent for recrystallization?
A3: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures.[6][7] This differential solubility is key to obtaining a high yield of pure crystals. Here are some guidelines for solvent selection:
-
"Like Dissolves Like": A solvent with a similar polarity to your compound is a good starting point.[8]
-
Avoid Overly Good Solvents: If your compound is too soluble, it won't crystallize upon cooling.[9]
-
Consider Solvent Mixtures: If a single solvent doesn't provide the desired solubility profile, a two-solvent system can be effective. Typically, this involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble.[10]
Q4: My NMR spectrum shows unexpected peaks. How can I identify the impurities?
A4: Unexpected peaks in an NMR spectrum can arise from various sources. Here's how to approach their identification:
-
Common Solvents: Residual solvents from the reaction or purification are a common source of impurity peaks. You can compare the chemical shifts of the unknown peaks to published data for common laboratory solvents.[11]
-
Reagents and Byproducts: Consider the starting materials, reagents, and potential side-products of your reaction.
-
Water: The presence of water can be identified by a broad singlet that can appear at different chemical shifts depending on the solvent and concentration.
-
Quantitative NMR (qNMR): If you have a certified internal standard, you can use qNMR to determine the purity of your compound and quantify the amount of impurity present.[12][13]
Troubleshooting Guides
This section provides more in-depth guidance on resolving complex purification challenges.
Guide 1: Optimizing HPLC Separations
High-Performance Liquid Chromatography (HPLC) is a powerful tool for both purification and purity analysis. However, achieving optimal separation often requires careful method development.
Problem: Poor Peak Resolution
Causality: Poor resolution in HPLC means that the peaks for your compound of interest and impurities are not well separated. This can be due to issues with retention, efficiency, or selectivity.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting poor HPLC peak resolution.
Detailed Solutions:
-
Mobile Phase Modification:
-
Solvent Ratio: Adjusting the ratio of your organic solvent to water can significantly impact retention times and improve separation.[14]
-
Solvent Type: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties.[15]
-
pH Control: For ionizable compounds, the pH of the mobile phase is critical. Buffering the mobile phase can stabilize the ionization state of the analyte and improve peak shape and reproducibility.[14]
-
Gradient Elution: For complex mixtures with components of widely varying polarities, a gradient elution, where the mobile phase composition changes over time, can improve separation and reduce analysis time.[16][17]
-
-
Column Parameter Optimization:
-
Particle Size: Using a column with smaller particles increases the column's efficiency, leading to sharper peaks and better resolution.[15]
-
Column Length: A longer column also increases efficiency, but at the cost of longer run times and higher backpressure.
-
-
Stationary Phase Selection: If modifications to the mobile phase and column parameters are insufficient, changing the stationary phase chemistry (e.g., from C18 to a phenyl or cyano column) can provide a significant change in selectivity.[15]
Guide 2: Overcoming Recrystallization Failures
Recrystallization is a powerful technique for purifying solid compounds, but it can sometimes be challenging.[18]
Problem: Compound "Oils Out" or Fails to Crystallize
Causality: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is cooled too quickly. Failure to crystallize can occur if the compound is too soluble in the cold solvent or if nucleation is inhibited.
Troubleshooting Steps:
-
Re-heat the solution: If the compound has oiled out, reheat the solution until the oil redissolves.
-
Add more solvent: This will lower the saturation point of the solution.
-
Slow cooling: Allow the solution to cool very slowly to encourage the formation of a crystalline lattice. Insulating the flask can help.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask below the solvent level. This can create nucleation sites for crystal growth.
-
Seed crystals: If you have a small amount of pure compound, add a tiny crystal to the cooled solution to induce crystallization.
-
Change the solvent system: If the above steps fail, you may need to choose a different solvent or solvent mixture.
Protocol: Two-Solvent Recrystallization
This method is useful when no single solvent has the ideal properties for recrystallization.
-
Dissolve the impure compound in a minimum amount of a hot "good" solvent (one in which the compound is very soluble).
-
While the solution is still hot, add a "poor" solvent (one in which the compound is insoluble) dropwise until the solution becomes cloudy.
-
Add a few drops of the "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly. Crystals should form as the solubility of the compound decreases.
Guide 3: Purity Assessment by Mass Spectrometry
Mass spectrometry is a highly sensitive technique for confirming the identity and assessing the purity of a compound.[19]
Problem: Interpreting Mass Spectra for Purity
Causality: The presence of unexpected peaks in a mass spectrum can indicate impurities. However, it's important to distinguish between impurities and artifacts of the ionization process (e.g., fragments, adducts).
Workflow for Purity Assessment:
-
Obtain a high-resolution mass spectrum: This will provide an accurate mass measurement of the parent ion, which can be used to confirm the elemental composition of your compound.
-
Identify the molecular ion peak: This is the peak corresponding to the intact molecule ([M]+, [M+H]+, [M-H]-, etc.).
-
Look for unexpected peaks: Any significant peaks that cannot be attributed to the expected molecular ion, isotopes, or known fragmentation patterns may indicate the presence of impurities.[20]
-
Analyze fragmentation patterns: The way a molecule breaks apart in the mass spectrometer can provide structural information and help to identify impurities that are structurally related to your compound.[21]
-
LC-MS analysis: Coupling liquid chromatography with mass spectrometry (LC-MS) is a powerful way to separate impurities from your compound of interest before they enter the mass spectrometer, allowing for individual analysis of each component.[22]
Table 1: Common Adducts in Mass Spectrometry
| Adduct | Mass Shift | Common Source |
| [M+Na]+ | +23 | Glassware, mobile phase additives |
| [M+K]+ | +39 | Glassware, mobile phase additives |
| [M+NH4]+ | +18 | Ammonium-based buffers |
| [M+ACN+H]+ | +42 | Acetonitrile in the mobile phase |
Purity Determination Protocols
Protocol 1: Quantitative NMR (qNMR) for Purity Assessment
qNMR is a primary analytical method that can provide a direct measure of compound purity without the need for a reference standard of the analyte itself.[13]
Principle: The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[13] By comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration, the purity of the analyte can be accurately determined.[13]
Step-by-Step Methodology:
-
Select an appropriate internal standard: The standard should have a simple NMR spectrum with at least one peak that is well-resolved from any analyte peaks. It should also be stable and not react with the analyte or the solvent.
-
Accurately weigh the analyte and the internal standard: Use an analytical balance to weigh both the compound to be analyzed and the internal standard.
-
Prepare the sample: Dissolve the weighed analyte and internal standard in a known volume of a deuterated solvent.
-
Acquire the 1H NMR spectrum: Ensure that the spectrometer is properly calibrated and that the acquisition parameters are optimized for quantitative analysis (e.g., long relaxation delay).
-
Process the spectrum: Carefully phase and baseline correct the spectrum.
-
Integrate the signals: Integrate a well-resolved peak for the analyte and a well-resolved peak for the internal standard.
-
Calculate the purity: Use the following equation to calculate the purity of the analyte[12]:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
References
- Dynamic Science. Using spectroscopy to determine purity.
- LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions.
- Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
- University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
- Purity by Absolute qNMR Instructions.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- Career Point University, Kota. The Science of Separation : Advanced Chromatography Techniques and Applications.
- Hawach. (2025). Several Problems of Flash Column Chromatography.
- K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction.
- Guide for crystallization.
- How to optimize your mobile phase to improve selectivity and resolution in chromatography.
- Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips.
- Chemistry LibreTexts. (2022). 3.3: Choice of Solvent.
- PubMed. Mass spectrometry as a technique for testing the purity of drugs for biological use: the case of new antitumor cyclophosphazenes.
- University of Rochester, Department of Chemistry. Tips and Tricks: Recrystallization.
- Longdom Publishing. Keys to Precise Compound Identification in Mass Spectrometry Techniques.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
- IMSERC. crystallography-crystallization-guide.pdf.
- University of York, Chemistry Teaching Labs. Problems with extractions.
- Recrystallization.
- Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.
- Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 3. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 4. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 5. Chromatography [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. imserc.northwestern.edu [imserc.northwestern.edu]
- 9. unifr.ch [unifr.ch]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. pubsapp.acs.org [pubsapp.acs.org]
- 13. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 14. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 17. chromtech.com [chromtech.com]
- 18. mt.com [mt.com]
- 19. Mass spectrometry as a technique for testing the purity of drugs for biological use: the case of new antitumor cyclophosphazenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. dynamicscience.com.au [dynamicscience.com.au]
- 21. longdom.org [longdom.org]
- 22. cpur.in [cpur.in]
Catalyst Selection for Efficient Benzylamine Synthesis: A Technical Support Guide
Welcome to the technical support center for benzylamine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing benzylamine, a critical building block in the pharmaceutical and polymer industries. We move beyond simple protocols to explain the causality behind experimental choices, ensuring your success from catalyst selection to troubleshooting.
Foundational Concepts: Choosing Your Synthetic Pathway
Benzylamine is a versatile intermediate, but its efficient synthesis hinges on selecting the right starting materials and, most importantly, the right catalyst. The two most industrially relevant and scientifically robust catalytic pathways are:
-
Reductive Amination of Benzaldehyde: This "bottom-up" approach involves reacting benzaldehyde with an ammonia source to form an intermediate imine, which is then catalytically hydrogenated to benzylamine. This method is favored for its high atom economy and often milder conditions.
-
Hydrogenation of Benzonitrile: This "reduction" pathway directly converts the nitrile group of benzonitrile into a primary amine using a hydrogen source and a catalyst. It is a direct and effective route, though it can sometimes require more forcing conditions.
A third, notable method is the "borrowing hydrogen" or "hydrogen autotransfer" reaction from benzyl alcohol. In this elegant process, the catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then undergoes reductive amination with ammonia. The borrowed hydrogen is then used for the final reduction step, with water being the only byproduct.[1][2]
The choice of pathway dictates the optimal catalyst, as each route involves different intermediates and activation energy barriers.
Mechanism: The Role of the Catalyst in Reductive Amination
The catalyst is the cornerstone of this reaction, facilitating two critical steps: the formation of the imine and its subsequent reduction.
Caption: General workflow for the reductive amination of benzaldehyde.
Catalyst Selection: A Comparative Analysis
The efficacy of your benzylamine synthesis is determined by a careful balance of activity, selectivity, and cost. While numerous catalysts can perform the transformation, certain families have proven superior in industrial and laboratory settings.
| Catalyst System | Primary Synthetic Route(s) | Typical Conditions | Advantages | Disadvantages & Causality |
| Raney® Nickel (Sponge Nickel) | Reductive Amination, Benzonitrile Hydrogenation | 50-150°C, 2-12 MPa H₂ | High activity, cost-effective, well-established.[3][4] | Pyrophoric (requires careful handling), can promote over-alkylation due to high surface activity, potential for batch-to-batch variability. |
| Supported Nickel (e.g., Ni/SiO₂-Al₂O₃) | Reductive Amination, Borrowing Hydrogen | 150-180°C, High Pressure | More stable and less pyrophoric than Raney Ni, good for continuous flow processes.[1] | May require higher temperatures/pressures to achieve comparable activity to Raney Ni. The support can influence selectivity. |
| Palladium on Carbon (Pd/C) | Benzonitrile Hydrogenation, Reductive Amination | 25-100°C, 0.1-1 MPa H₂ | Excellent activity at low temperatures and pressures, high chemoselectivity (tolerates other functional groups). | Prone to hydrogenolysis (cleavage of the C-N bond, forming toluene), which is why it's often used at lower temperatures. Higher cost than nickel. |
| Platinum on Carbon/Alumina (Pt/C, Pt/Al₂O₃) | Benzonitrile Hydrogenation, Reductive Amination | 70-120°C, 1-5 MPa H₂ | Robust, resistant to acidic conditions, good activity for nitrile reduction.[4] | Can be less selective than Pd, sometimes leading to ring hydrogenation under harsh conditions. Higher cost than nickel. |
| Rhodium on Carbon/Alumina (Rh/C, Rh/Al₂O₃) | Benzonitrile Hydrogenation | 50-100°C, 1-4 MPa H₂ | Very high activity, can operate under mild conditions. | Highest cost among common precious metal catalysts, can be overly reactive, leading to side products if not carefully controlled.[4] |
| Cobalt-based Catalysts (e.g., CoCl₂/NaBH₄) | Reductive Amination | 80-100°C, 1-2 MPa H₂ | Good selectivity for primary amines, less prone to over-alkylation than some highly active Ni catalysts.[5] | Often prepared in situ, which can introduce variability. May have lower overall activity requiring longer reaction times. |
Experimental Protocol: Reductive Amination with a Nickel Catalyst
This protocol provides a robust starting point for the synthesis of benzylamine. It is designed as a self-validating system; checkpoints and expected outcomes are included.
Objective: To synthesize benzylamine from benzaldehyde and ammonia with >90% conversion and >80% selectivity.
Materials:
-
Benzaldehyde (≥99%, freshly distilled)
-
Methanol (Anhydrous)
-
Ammonia solution (e.g., 7N in Methanol or aqueous ammonia 25-28%)
-
Raney® Nickel 2800 (slurry in water, from a reputable supplier)
-
Hydrogen gas (H₂, high purity)
-
High-pressure autoclave reactor with magnetic stirring and temperature control
Procedure:
-
Catalyst Preparation: Under a fume hood, carefully wash the Raney® Nickel slurry (e.g., 5% by weight relative to benzaldehyde) three times with anhydrous methanol to remove the storage water. Causality: Water can interfere with the reaction and reduce catalyst activity. Methanol is a common solvent for this reaction.
-
Reactor Charging: To the autoclave vessel, add anhydrous methanol (e.g., 10 mL per 1 g of benzaldehyde). Add the washed Raney® Nickel catalyst. Finally, add the benzaldehyde. Safety Note: Always add the catalyst to the solvent before adding the reactant to dissipate any heat of wetting.
-
Ammonia Addition: Add the ammonia solution. A significant molar excess is critical (e.g., 10-20 equivalents relative to benzaldehyde). Causality: A large excess of ammonia kinetically favors the reaction between the imine intermediate and ammonia, outcompeting the reaction with the benzylamine product, thus minimizing the formation of dibenzylamine.[5]
-
System Purge: Seal the autoclave. Purge the system 3-5 times with nitrogen gas to remove air, followed by 3-5 purges with hydrogen gas. Causality: This removes oxygen, which can deactivate the catalyst and create a flammable mixture with hydrogen.
-
Reaction: Pressurize the reactor with hydrogen to the target pressure (e.g., 2 MPa). Begin stirring and heat the reactor to the target temperature (e.g., 90°C).[6] Monitor the pressure; a drop in pressure indicates hydrogen consumption and reaction progress.
-
Reaction Completion: The reaction is typically complete in 4-8 hours, or when hydrogen uptake ceases. Maintain the reaction for an additional 30 minutes to ensure full conversion.
-
Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the heterogeneous nickel catalyst. Safety Note: The filtered catalyst may be pyrophoric. Quench it carefully under a layer of water.
-
Isolation: The benzylamine product can be isolated from the methanol filtrate by distillation. Purity should be checked by GC-MS or NMR.
Troubleshooting Guide & FAQs
Even with a robust protocol, challenges can arise. This section addresses common issues in a direct Q&A format.
Caption: A decision-making workflow for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: My reaction has stalled, and the yield is very low. What is the most likely cause?
A: The most common culprit for a stalled reaction is catalyst deactivation. Raney® Nickel and other active metal catalysts are sensitive to poisons. Sulfur compounds, halides from starting materials, or even residual oxygen in your reactor can irreversibly bind to the active sites.[1]
-
Actionable Advice: First, ensure your starting materials are of high purity. If you suspect contamination, purify your benzaldehyde by distillation. Second, verify your reactor is properly sealed and that your gas purging technique is sufficient to create an anaerobic environment. Finally, use a fresh batch of catalyst or increase the catalyst loading.
Q2: I'm getting significant amounts of dibenzylamine. How can I improve selectivity for the primary amine?
A: This is the classic selectivity challenge in benzylamine synthesis, known as over-alkylation.[5][7] The benzylamine product you form is nucleophilic and can compete with ammonia to react with the imine intermediate.
-
Actionable Advice:
-
Increase Ammonia Excess: This is the most effective lever. By increasing the concentration of ammonia (to 10, 20, or even 30 equivalents), you statistically favor the reaction of the imine with ammonia over the product amine.[5]
-
Lower the Temperature: Higher temperatures can sometimes accelerate the secondary amine formation more than the primary amine formation. Reducing the temperature by 10-20°C may improve selectivity, albeit at the cost of a longer reaction time.
-
Consider a Different Catalyst: Highly active catalysts like Raney® Nickel can sometimes be too aggressive. A cobalt-based system or a supported nickel catalyst might offer better selectivity towards the primary amine.[1][5]
-
Q3: What are the key safety considerations when using Raney® Nickel and hydrogen?
A: Safety is paramount. Raney® Nickel is pyrophoric, meaning it can spontaneously ignite when exposed to air, especially after it has been used and is dry.
-
Actionable Advice:
-
Handling: Always handle Raney® Nickel as a slurry under water or a solvent. Never allow it to dry in the open air.
-
Filtration: After the reaction, filter the catalyst and immediately quench the filter cake under a layer of water.
-
Hydrogen: Always work in a well-ventilated area or fume hood. Ensure your high-pressure equipment is properly rated and maintained. Always perform a leak test with an inert gas (like nitrogen) before introducing hydrogen.
-
Q4: Can I reuse my heterogeneous catalyst?
A: Yes, one of the primary advantages of heterogeneous catalysts is their potential for reuse. However, activity may decrease with each cycle due to subtle poisoning or physical degradation.
-
Actionable Advice: After filtration, wash the recovered catalyst thoroughly with the reaction solvent (e.g., methanol) to remove any adsorbed products or byproducts. Store it under solvent at all times. It is advisable to run a small-scale test reaction with the recycled catalyst to quantify its activity before committing to a large-scale reaction. If activity has dropped significantly, it is best to use a fresh batch.
References
-
CN1467197A - Method for preparing benzyl amine by catalytic hydrogenation - Google Patents.
-
Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources - ACS Publications.
-
Benzylamine synthesis by C-C coupling - Organic Chemistry Portal.
-
Preventing over-alkylation in benzylamine synthesis - Benchchem.
-
US4163025A - Process for the production of benzylamine and dibenzylamine - Google Patents.
-
Synthesis of benzylic amines - Organic Chemistry Portal.
-
Benzylamine synthesis - ChemicalBook.
-
Reductive amination - Wikipedia.
-
Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources - NIH.
-
US6476268B1 - Preparation of N-benzylamines - Google Patents.
-
Production of Benzylamine by Tandem Dehydrogenation/Amination/Reduction over Cu and Au Catalysts | Request PDF - ResearchGate.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Benzylic amine synthesis by amination (arylation) [organic-chemistry.org]
- 3. CN1467197A - Method for preparing benzyl amine by catalytic hydrogenation - Google Patents [patents.google.com]
- 4. US4163025A - Process for the production of benzylamine and dibenzylamine - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Benzylamine synthesis - chemicalbook [chemicalbook.com]
- 7. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Cyclopentyl-(2,3,4-trimethoxy-benzyl)-amine and Established Dopamine Antagonists: A Guide for Preclinical Research
This guide provides a comparative analysis of the putative novel dopamine antagonist, Cyclopentyl-(2,3,4-trimethoxy-benzyl)-amine, against a panel of well-characterized dopamine receptor antagonists. As no direct experimental data for this specific molecule is publicly available, this document leverages structure-activity relationship (SAR) principles, drawing insights from closely related compounds and established antipsychotic agents. This analysis is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities targeting the dopaminergic system.
Dopamine, a critical neurotransmitter, modulates essential brain functions including movement, cognition, and emotion.[1] Its receptors are implicated in the pathophysiology of several neuropsychiatric disorders such as schizophrenia, Parkinson's disease, and Huntington's disease.[1] Consequently, dopamine receptors, particularly the D2 subtype, are major targets for therapeutic intervention.
Introduction to this compound and the Rationale for Comparison
This compound is a novel chemical entity. Its structural features—a cyclopentylamine core and a trimethoxy-substituted benzyl group—suggest a potential interaction with biogenic amine receptors. A closely related compound, 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine , has been synthesized and identified as an effective peripheral dopamine antagonist.[2] This analog was shown to antagonize the hypotensive effects of dopamine, with an ED50 for blockade of 4-5 µmol/kg in animal models.[2] This precedent provides a strong rationale for investigating this compound as a dopamine antagonist.
The trimethoxy substitution on the benzyl ring is also a feature of mescaline (3,4,5-trimethoxyphenethylamine), a known psychedelic agent that interacts with serotonin and dopamine receptors.[3] The specific 2,3,4-trimethoxy substitution pattern of the topic compound, combined with the bulky cyclopentyl group on the amine, warrants a thorough investigation into its dopamine receptor subtype selectivity and functional activity.
For this comparative guide, we will evaluate the hypothetical profile of this compound against representatives from two major classes of dopamine antagonists:
-
Typical Antipsychotics: These are primarily D2 receptor antagonists.[4] Haloperidol is a classic example, known for its high affinity for D2 receptors.[5]
-
Atypical Antipsychotics: These agents exhibit a broader receptor profile, often acting as serotonin-dopamine antagonists (e.g., blocking both D2 and 5-HT2A receptors).[4][6] Risperidone and Clozapine are key examples. Risperidone has a high affinity for both D2 and 5-HT2A receptors, while Clozapine has a higher affinity for D4 and various other receptors compared to D2.[1][5]
Comparative Analysis of Receptor Binding Affinity
The initial and most fundamental assessment of a potential dopamine antagonist is the determination of its binding affinity (Ki) at the five dopamine receptor subtypes (D1-D5). This is typically achieved through competitive radioligand binding assays.
Based on the structure of this compound, it is plausible that it will exhibit affinity for the D2-like family of receptors (D2, D3, D4), similar to many existing antagonists. The bulky cyclopentyl group may influence selectivity between these subtypes.
Table 1: Comparative Dopamine Receptor Binding Affinities (Ki, nM) of Selected Antagonists
| Compound / Class | D1 | D2 | D3 | D4 | 5-HT2A | Reference(s) |
| Hypothetical: this compound | TBD | TBD | TBD | TBD | TBD | |
| Typical: Haloperidol | 2500 | 1.5 | 0.7 | 5 | 60 | [7] |
| Atypical: Risperidone | 200 | 3.3 | 9.7 | 7.2 | 0.16 | [8] |
| Atypical: Clozapine | 85 | 126 | 438 | 21 | 5.4 | [1] |
TBD: To Be Determined through experimental validation.
Functional Antagonism: Elucidating the Mechanism of Action
Beyond binding affinity, it is crucial to determine the functional effect of a compound on receptor signaling. For D2-like receptors, which are Gi/o-coupled, antagonism results in the disinhibition of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels in the presence of an agonist.[7] Functional assays are therefore essential to confirm antagonist activity.
Signaling Pathway of D2-like Receptor Antagonism
The following diagram illustrates the canonical Gi-coupled signaling pathway for D2-like dopamine receptors and the point of intervention for an antagonist.
Caption: D2 receptor signaling pathway and antagonist intervention.
Experimental Protocols for Characterization
To empirically determine the pharmacological profile of this compound, the following validated experimental workflows are recommended.
Protocol 1: Radioligand Binding Assay for D2 Receptor Affinity
This protocol determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Workflow Diagram: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Receptor Preparation: Utilize cell membranes from a stable cell line recombinantly expressing the human dopamine D2 receptor.
-
Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Incubation: In a 96-well plate, incubate receptor membranes with a fixed concentration of a D2-selective radioligand (e.g., [3H]Spiperone) and a range of concentrations of the test compound.[9]
-
Equilibrium: Allow the reaction to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, separating bound from free radioligand.[10]
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[11]
Protocol 2: cAMP Functional Assay for Antagonist Activity
This assay measures the ability of a test compound to block agonist-induced changes in intracellular cAMP levels.
Step-by-Step Methodology:
-
Cell Culture: Use a cell line expressing the D2 receptor (e.g., CHO-K1 or HEK293).
-
Cell Plating: Seed the cells into a 96- or 384-well plate and allow them to adhere.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound (potential antagonist).
-
Agonist Stimulation: Add a D2 receptor agonist (e.g., quinpirole) at a concentration that elicits a submaximal response (EC80), in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Lysis and Detection: After a defined incubation period, lyse the cells and measure the accumulated cAMP levels using a commercially available kit, such as a HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based assay.[12][13][14]
-
Data Analysis: Plot the cAMP response against the log concentration of the test compound. The concentration of the antagonist that causes a 50% inhibition of the agonist response is the IC50. This can be used to calculate the functional antagonist constant (Kb) using the Schild equation.
Structure-Activity Relationship (SAR) Insights and Predictions
While awaiting experimental data, SAR studies of known dopamine antagonists can provide valuable predictions.[15]
-
The Amine Group: The secondary amine in this compound is a common feature in many dopamine receptor ligands. The bulky cyclopentyl group is less common than the N-propyl groups seen in some D3-selective antagonists but could confer unique selectivity.[16]
-
The Benzyl Moiety: The trimethoxy substitutions on the phenyl ring are critical. Their position (2,3,4-) differs from the more common 3,4-dimethoxy pattern found in some dopamine antagonists.[2] This substitution pattern will significantly influence the electronic and steric properties of the molecule, affecting its interaction with the receptor binding pocket. It is plausible that these substitutions could modulate affinity and selectivity across the D2-like receptor family.
Concluding Remarks for the Research Professional
The novel compound this compound presents an intriguing scaffold for the development of new dopamine antagonists. Based on the activity of a closely related analog, there is a strong scientific basis for its investigation.[2] A direct comparison with established drugs like Haloperidol, Risperidone, and Clozapine will be essential to position its therapeutic potential.
The immediate and necessary next step is the empirical validation of its pharmacological profile using the standardized protocols outlined in this guide. Determining its binding affinity across all dopamine receptor subtypes, as well as its functional antagonist potency, will be paramount. Furthermore, assessing its activity at other CNS targets, particularly the 5-HT2A receptor, will clarify whether it aligns with a "typical" or "atypical" antipsychotic profile. This foundational data will be critical for any further preclinical and clinical development.
References
-
National Center for Biotechnology Information (2005). 3-(4-[18F]Fluorobenzyl)-8-methoxy-1,2,3,4 tetrahydrochromeno[3,4-c]pyridin-5-one - Molecular Imaging. Available from: [Link]
-
Jarboe, C. H., Lipson, S. F., Bannon, M. J., & Dunnigan, D. A. (1978). 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine, a peripheral dopamine blocking agent. Journal of Medicinal Chemistry, 21(12), 1318–1320. Available from: [Link]
-
StatPearls Publishing (2023). Antipsychotic Medications. Available from: [Link]
-
Verywell Health (2023). Typical vs. Atypical Antipsychotics: How They Differ. Available from: [Link]
-
Wikipedia (2024). Dopamine antagonist. Available from: [Link]
-
An Overview of Antipsychotics: Mechanisms of Action. (2023). Journal of Experimental and Basic Medical Sciences, 4(1), 126-133. Available from: [Link]
-
Gifford Bioscience. Radioligand Binding Assay Protocol. Available from: [Link]
-
Creative BioMart. cAMP Accumulation Assay. Available from: [Link]
-
van der Weide, J., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Analytical Biochemistry, 403(1-2), 77-86. Available from: [Link]
- Seeman, P. (2002). Atypical antipsychotics: mechanism of action.
-
Horn, A. S. (1983). Structure activity relationships of presynaptic dopamine receptor agonists. PubMed, Available from: [Link]
-
Robert, S., et al. (2005). 5,6-Dimethoxy-2-(N-dipropyl)-aminoindan (3, PNU-99194A) was found to be a selective dopamine D(3) receptor antagonist with potential antipsychotic properties in animal models. Journal of Medicinal Chemistry, 48(11), 3585-3595. Available from: [Link]
-
Creative Bioarray. cAMP Assay. Available from: [Link]
-
ResearchGate. Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. Available from: [Link]
-
University of Bristol. Dopamine Receptors. Available from: [Link]
-
Wikipedia (2024). Mescaline. Available from: [Link]
Sources
- 1. 3-(4-[18F]Fluorobenzyl)-8-methoxy-1,2,3,4 tetrahydrochromeno[3,4-c]pyridin-5-one - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine, a peripheral dopamine blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mescaline - Wikipedia [en.wikipedia.org]
- 4. Antipsychotic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. jebms.org [jebms.org]
- 6. Typical vs. Atypical Antipsychotics: How They Differ [verywellhealth.com]
- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 8. Dopamine antagonist - Wikipedia [en.wikipedia.org]
- 9. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cAMP-Glo™ Assay [promega.com]
- 13. revvity.com [revvity.com]
- 14. creativebiomart.net [creativebiomart.net]
- 15. Structure activity relationships of presynaptic dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dopamine D(3) receptor antagonists. 1. Synthesis and structure-activity relationships of 5,6-dimethoxy-N-alkyl- and N-alkylaryl-substituted 2-aminoindans - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Cyclopentyl-(2,3,4-trimethoxy-benzyl)-amine vs. traditional CNS agents
An In-Depth Comparative Analysis of Cyclopentyl-(2,3,4-trimethoxy-benzyl)-amine (Cpd-TMB) and Psilocybin for Potential Therapeutic Applications in Treatment-Resistant Depression
Introduction
The landscape of neuropsychopharmacology is undergoing a significant paradigm shift, particularly in the management of Treatment-Resistant Depression (TRD). For decades, the therapeutic armamentarium has been dominated by monoaminergic modulators, yet a substantial patient population remains refractory to these traditional interventions. This has catalyzed research into novel mechanisms of action, with a particular focus on the serotonergic system, specifically the serotonin 2A (5-HT2A) receptor.
This guide presents a comparative analysis of a novel investigational compound, this compound (designated Cpd-TMB), and the well-characterized classic psychedelic, Psilocybin. Psilocybin, the active metabolite of which is psilocin, is a potent 5-HT2A agonist that has shown remarkable promise in clinical trials for TRD. Cpd-TMB is a synthetic benzylamine derivative, hypothesized to engage the 5-HT2A receptor with a distinct pharmacokinetic and pharmacodynamic profile.
This document is intended for researchers, scientists, and drug development professionals. It provides a detailed comparison of the two compounds based on hypothetical, yet plausible, preclinical data, outlining the experimental rationale, methodologies, and potential therapeutic implications.
Molecular Profiles and Hypothesized Mechanisms of Action
Psilocybin: A naturally occurring tryptamine, psilocybin is rapidly dephosphorylated in vivo to its active metabolite, psilocin. Psilocin is a non-selective serotonin receptor agonist, with high affinity for the 5-HT2A receptor, which is believed to mediate its primary psychoactive and therapeutic effects. Its engagement of 5-HT2A receptors, particularly in cortical regions, is thought to induce a state of enhanced neuroplasticity, facilitating the "reset" of dysfunctional neural circuits implicated in depression.
Cpd-TMB (Hypothetical Profile): Cpd-TMB is a novel synthetic molecule designed to optimize engagement with the 5-HT2A receptor while potentially mitigating some of the perceptual and cardiovascular side effects associated with classic psychedelics. The 2,3,4-trimethoxy-benzyl moiety suggests structural similarities to mescaline, while the cyclopentyl group is introduced to enhance lipophilicity and modulate receptor pocket binding. Our working hypothesis is that Cpd-TMB acts as a biased agonist at the 5-HT2A receptor, preferentially activating downstream signaling pathways associated with therapeutic neuroplasticity (e.g., mTOR signaling) over those linked to intense perceptual alterations (e.g., β-arrestin recruitment).
Signaling Pathway: 5-HT2A Receptor Activation
The diagram below illustrates the canonical signaling cascade following 5-HT2A receptor activation by an agonist, leading to downstream effects relevant to neuroplasticity.
Caption: Canonical 5-HT2A receptor signaling cascade initiated by agonist binding.
Comparative Efficacy Data (Hypothetical Preclinical Data)
To provide a framework for comparison, we present a set of hypothetical data generated from standard preclinical assays. These data are intended to model a realistic scenario in which Cpd-TMB exhibits a potentially favorable profile.
Table 1: In Vitro Receptor Binding and Functional Activity
| Parameter | Cpd-TMB | Psilocin (Active form of Psilocybin) | Rationale & Significance |
| 5-HT2A Binding Affinity (Ki, nM) | 2.5 ± 0.3 | 3.1 ± 0.4 | Lower Ki indicates higher binding affinity. Cpd-TMB shows slightly superior affinity for the target receptor. |
| Dopamine D2 Binding Affinity (Ki, nM) | > 10,000 | 1,500 ± 200 | High Ki indicates low off-target binding. Cpd-TMB demonstrates significantly greater selectivity, potentially reducing risks of extrapyramidal symptoms. |
| 5-HT2A Functional Potency (EC50, nM) | 1.8 ± 0.2 | 4.5 ± 0.6 | Lower EC50 indicates greater potency in activating the receptor. Cpd-TMB is more potent in vitro. |
| β-Arrestin 2 Recruitment (EC50, nM) | 25.7 ± 3.1 | 5.2 ± 0.7 | Higher EC50 for β-arrestin suggests biased agonism away from this pathway, which is hypothesized to contribute to acute psychoactive intensity and receptor desensitization. |
Table 2: In Vivo Behavioral Effects in Rodent Models
| Assay | Cpd-TMB (1 mg/kg) | Psilocybin (1 mg/kg) | Rationale & Significance |
| Forced Swim Test (FST) - Immobility (s) | 85 ± 12 | 110 ± 15 | A standard model for antidepressant activity. Reduced immobility time suggests antidepressant-like effects. Cpd-TMB shows a stronger effect at the tested dose. |
| Head-Twitch Response (HTR) - Count/30 min | 15 ± 4 | 45 ± 8 | HTR in rodents is a behavioral proxy for 5-HT2A-mediated hallucinogenic potential. The lower count for Cpd-TMB suggests a reduced potential for intense perceptual disturbances. |
| Locomotor Activity - Distance (m) | 1,200 ± 150 | 1,150 ± 180 | Assesses general activity levels. No significant difference suggests neither compound causes major sedation or hyperactivity at these doses. |
Experimental Protocols
The following are detailed methodologies for the key assays presented in the data tables. These protocols are based on established standards in the field.
Protocol 1: Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the 5-HT2A and D2 receptors.
Materials:
-
HEK293 cells expressing human recombinant 5-HT2A or D2 receptors.
-
Radioligand: [³H]ketanserin for 5-HT2A; [³H]spiperone for D2.
-
Test compounds: Cpd-TMB, Psilocin.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Harvest cultured cells and homogenize in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer.
-
Assay Setup: In a 96-well plate, add 50 µL of various concentrations of the test compound, 50 µL of radioligand at a concentration near its Kd, and 100 µL of the cell membrane preparation.
-
Incubation: Incubate the plates at room temperature for 60 minutes to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold assay buffer.
-
Counting: Place the filtermats in scintillation vials with scintillation fluid and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding). Convert IC50 to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of radioligand and Kd is its dissociation constant.
Workflow: Radioligand Binding Assay
Caption: Workflow for determining receptor binding affinity (Ki).
Protocol 2: Forced Swim Test (FST)
Objective: To assess the antidepressant-like activity of test compounds in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old).
-
Glass beakers (25 cm tall, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Test compounds: Cpd-TMB, Psilocybin, Vehicle (e.g., saline).
-
Video recording and analysis software.
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Dosing: Administer the test compound or vehicle via intraperitoneal (IP) injection 30 minutes prior to the test.
-
Pre-swim (Day 1 - Optional but recommended): Place each mouse in the beaker for a 15-minute conditioning swim to induce a stable baseline of immobility.
-
Test Swim (Day 2): Place each mouse in the beaker for a 6-minute swim session. Record the session.
-
Scoring: Analyze the last 4 minutes of the 6-minute session. Score the cumulative time the mouse spends immobile (i.e., making only minimal movements necessary to keep its head above water).
-
Data Analysis: Compare the mean immobility time between the different treatment groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).
Discussion and Future Directions
The hypothetical data presented suggest that Cpd-TMB may represent a promising evolution in the development of 5-HT2A-targeting therapeutics for TRD. Its key potential advantages over a first-generation compound like psilocybin include:
-
Greater Selectivity: The lack of significant affinity for the D2 receptor could translate to a more favorable safety profile, particularly concerning off-target effects.
-
Biased Agonism: The reduced recruitment of β-arrestin 2, coupled with a lower head-twitch response in rodents, points towards a potentially attenuated hallucinogenic profile. This could make the therapy more tolerable for a broader patient population and potentially reduce the need for intensive psychological support during administration.
-
Potent Antidepressant-like Effect: The superior reduction in immobility time in the FST suggests a robust therapeutic signal that warrants further investigation.
It is crucial to emphasize that this is a preclinical, hypothetical dataset. The path to clinical validation is long and requires rigorous investigation. Future studies should focus on:
-
Comprehensive Safety Pharmacology: A full panel of off-target screening and in vivo cardiovascular and CNS safety assessments.
-
Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of Cpd-TMB to establish a viable dosing regimen.
-
Advanced Behavioral Models: Utilizing more sophisticated models of depression and anhedonia (e.g., chronic unpredictable stress, sucrose preference test) to confirm and extend the FST findings.
-
Neuroimaging Studies: Employing techniques like fMRI in non-human primates or early human trials to compare the effects of Cpd-TMB and psilocybin on brain network connectivity and receptor occupancy.
Conclusion
While psilocybin has paved the way for a new class of CNS therapeutics, the field is ripe for the development of next-generation molecules with optimized properties. Cpd-TMB, as conceptualized in this guide, embodies this ambition. By potentially decoupling the potent neuroplastic effects of 5-HT2A agonism from the intense subjective experiences and off-target liabilities of classic psychedelics, compounds like Cpd-TMB could offer a more scalable and accessible treatment modality for patients suffering from TRD. The presented data and protocols provide a robust framework for the continued preclinical evaluation of this and other novel CNS agents.
References
-
Title: Single-Dose Psilocybin for a Major Depressive Episode Source: The New England Journal of Medicine URL: [Link]
-
Title: Psilocybin for treatment-resistant depression: fMRI-measured brain mechanisms Source: Scientific Reports URL: [Link]
-
Title: The pharmacology of psilocybin Source: Neuropharmacology URL: [Link]
-
Title: The head-twitch response in rodents: a model of 5-HT2A receptor-mediated hallucinogenic drug action Source: ACS Chemical Neuroscience URL: [Link]
-
Title: The properties of drug-receptor interactions and their measurement and analysis Source: British Journal of Pharmacology URL: [Link]
Introduction: The Criticality of Specificity in Benzylamine-Targeted Immunoassays
This guide provides a comprehensive comparison of methodologies for assessing the cross-reactivity of antibodies against benzylamine with a panel of structurally related compounds. We will delve into the causality behind experimental choices, provide detailed protocols for key immunoassays, and present a framework for interpreting the resulting data in line with regulatory expectations. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to design and execute robust cross-reactivity studies, ensuring the integrity and validity of their immunoassay data.
The Rationale for Compound Selection in Cross-Reactivity Studies
The selection of compounds for a cross-reactivity panel is a critical first step that directly impacts the validity of the study. The goal is to challenge the antibody with molecules that are structurally similar to the target analyte, benzylamine, in ways that are likely to probe the limits of its binding specificity. A well-designed panel should include compounds with systematic variations to the core benzylamine structure.
For this guide, we will consider a hypothetical monoclonal antibody raised against N-succinyl-benzylamine, where the succinylation provides a linker for conjugation to a carrier protein during immunization. The primary analyte is benzylamine. Our panel of potentially cross-reacting compounds includes:
-
Analytes with substitutions on the phenyl ring: These compounds test the antibody's tolerance for modifications at different positions (ortho, meta, para) of the benzene ring. Examples include 2-methylbenzylamine, 3-methylbenzylamine, and 4-methylbenzylamine.
-
Analytes with modifications to the amine group: These compounds assess the importance of the primary amine for antibody recognition. Examples include N-methylbenzylamine and N,N-dimethylbenzylamine.
-
Analytes with alterations to the methylene bridge: This tests the spatial constraints of the antibody's binding pocket. An example is phenethylamine, which has an additional methylene group.
-
Structurally distinct but related compounds: These serve as negative controls to establish the baseline for non-specific binding. An example is aniline.
The selection of these compounds is not arbitrary; it is based on a systematic exploration of the chemical space around the core benzylamine structure to identify the key epitopes recognized by the antibody.
Comparative Methodologies for Assessing Cross-Reactivity
Two primary techniques are widely employed for quantitative cross-reactivity assessment: the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
Competitive ELISA: A High-Throughput Screening Method
Competitive ELISA is a robust and high-throughput method for determining the specificity of an antibody.[3] In this format, the cross-reacting compound competes with a labeled or coated form of the primary analyte for a limited number of antibody binding sites. The degree of cross-reactivity is inversely proportional to the signal generated.[3]
The logical flow of a competitive ELISA for cross-reactivity is designed to ensure that the competition between the analyte in solution and the immobilized antigen is the primary determinant of the final signal.
Caption: Competitive ELISA workflow for cross-reactivity assessment.
Materials:
-
High-binding 96-well microtiter plates
-
Benzylamine-BSA conjugate (for coating)
-
Anti-Benzylamine monoclonal antibody
-
Benzylamine standard
-
Potential cross-reacting compounds
-
Bovine Serum Albumin (BSA) for blocking
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Assay Buffer (PBS with 0.1% BSA)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Substrate (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Dilute the Benzylamine-BSA conjugate to 1-5 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well and incubate overnight at 4°C.[4]
-
Washing: Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.[5]
-
Blocking: Add 200 µL of Blocking Buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.[5]
-
Washing: Repeat the washing step as in step 2.
-
Standard and Compound Preparation: Prepare serial dilutions of the benzylamine standard and each test compound in Assay Buffer. A typical concentration range would be from 100 µM down to 1 pM.
-
Competitive Incubation: Add 50 µL of the standard or test compound dilutions to the appropriate wells. Then, add 50 µL of the anti-benzylamine antibody (at a pre-determined optimal concentration) to all wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.[4]
-
Washing: Repeat the washing step, but increase to five washes to minimize background.[5]
-
Signal Development: Add 100 µL of the substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stopping and Reading: Add 50 µL of Stop Solution to each well and read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
Surface Plasmon Resonance (SPR): A Real-Time Kinetic Analysis
Surface Plasmon Resonance (SPR) is a powerful, label-free technique that measures molecular interactions in real-time.[6] For cross-reactivity studies, SPR provides detailed kinetic data (association and dissociation rates) in addition to affinity (binding strength), offering deeper insights into the binding event.[7][8]
The SPR workflow is designed to measure the binding of the analyte in solution to a ligand immobilized on the sensor chip surface.
Caption: SPR workflow for kinetic and affinity-based cross-reactivity analysis.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Immobilization reagents (e.g., EDC/NHS, ethanolamine)
-
Anti-Benzylamine monoclonal antibody
-
Benzylamine standard and potential cross-reacting compounds
-
Running Buffer (e.g., HBS-EP+)
-
Regeneration Solution (e.g., glycine-HCl, pH 2.0)
Procedure:
-
Antibody Immobilization: Activate the sensor chip surface using a standard amine coupling protocol with EDC/NHS. Inject the anti-benzylamine antibody to achieve the desired immobilization level. Deactivate remaining active esters with ethanolamine.
-
System Priming: Prime the system with running buffer until a stable baseline is achieved.
-
Kinetic Analysis of Benzylamine: Inject a series of increasing concentrations of the benzylamine standard over the antibody-immobilized surface. Each injection cycle should consist of an association phase (analyte injection) and a dissociation phase (buffer flow).
-
Surface Regeneration: After each analyte injection, inject the regeneration solution to remove all bound analyte and prepare the surface for the next cycle.
-
Kinetic Analysis of Test Compounds: Repeat steps 3 and 4 for each of the potential cross-reacting compounds.
-
Data Analysis: Fit the resulting sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD) for each compound.
Data Interpretation and Comparison
The primary output of the competitive ELISA is the IC50 value, which is the concentration of the analyte or test compound required to inhibit 50% of the maximal signal. Cross-reactivity is typically calculated as a percentage relative to the primary analyte using the following formula:
% Cross-Reactivity = (IC50 of Benzylamine / IC50 of Test Compound) x 100
For SPR, cross-reactivity is determined by comparing the equilibrium dissociation constant (KD) of the test compound to that of benzylamine. A lower KD value indicates a stronger binding affinity.
Illustrative Data:
The following tables summarize hypothetical but plausible data from our cross-reactivity studies.
Table 1: Competitive ELISA Cross-Reactivity Data
| Compound | IC50 (nM) | % Cross-Reactivity |
| Benzylamine | 10 | 100% |
| 2-Methylbenzylamine | 50 | 20% |
| 3-Methylbenzylamine | 25 | 40% |
| 4-Methylbenzylamine | 1000 | 1% |
| N-Methylbenzylamine | 500 | 2% |
| N,N-Dimethylbenzylamine | >10,000 | <0.1% |
| Phenethylamine | >10,000 | <0.1% |
| Aniline | >10,000 | <0.1% |
Table 2: Surface Plasmon Resonance (SPR) Cross-Reactivity Data
| Compound | ka (1/Ms) | kd (1/s) | KD (nM) |
| Benzylamine | 1.5 x 10⁵ | 1.5 x 10⁻³ | 10 |
| 2-Methylbenzylamine | 1.2 x 10⁵ | 6.0 x 10⁻³ | 50 |
| 3-Methylbenzylamine | 1.4 x 10⁵ | 3.5 x 10⁻³ | 25 |
| 4-Methylbenzylamine | 5.0 x 10⁴ | 5.0 x 10⁻² | 1000 |
| N-Methylbenzylamine | 8.0 x 10⁴ | 4.0 x 10⁻² | 500 |
| N,N-Dimethylbenzylamine | No Binding Detected | No Binding Detected | N/A |
| Phenethylamine | No Binding Detected | No Binding Detected | N/A |
| Aniline | No Binding Detected | No Binding Detected | N/A |
Discussion of Results and Methodological Comparison
The illustrative data reveals several key insights into the specificity of our hypothetical anti-benzylamine antibody:
-
High Specificity for the Primary Amine: The significant drop in cross-reactivity for N-methylbenzylamine and the lack of binding for N,N-dimethylbenzylamine strongly suggest that the primary amine is a critical epitope for antibody recognition.
-
Sensitivity to Phenyl Ring Substitutions: The position of the methyl group on the phenyl ring has a profound impact on binding. A methyl group in the meta position is better tolerated than one in the ortho position, while a para-substitution virtually abolishes binding. This indicates that the para position of the phenyl ring is likely a key contact point within the antibody's binding site.
-
Importance of the Methylene Bridge: The lack of cross-reactivity with phenethylamine highlights the precise spatial requirements of the antibody's paratope.
Comparison of ELISA and SPR:
Both methods successfully identified the same trends in cross-reactivity. However, they offer distinct advantages:
-
ELISA: Is highly suitable for screening a large number of compounds due to its higher throughput and lower cost. It provides a clear, quantitative measure of cross-reactivity that is widely accepted.
-
SPR: Offers a more detailed, mechanistic understanding of the binding event by providing kinetic data. The real-time, label-free nature of SPR can be particularly valuable for lead optimization in drug discovery, where understanding the on- and off-rates of a compound can be as important as its overall affinity.[9][10]
Regulatory Context and Conclusion
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require thorough validation of bioanalytical methods, including an assessment of specificity and cross-reactivity.[11][12][13] While there are no universal, rigid thresholds for acceptable cross-reactivity, the data must demonstrate that the assay is "fit for purpose." This means that any potential cross-reactivity from metabolites or other structurally related compounds present in the study samples will not compromise the accuracy of the analyte's quantification.[14]
References
- Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays - PMC - NIH. (n.d.).
- Antibody Cross Reactivity And How To Avoid It? - ELISA kit. (n.d.).
-
Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents - ACS Publications. (2026, January 13). Retrieved from [Link]
-
Thermosensitive Hydrogel for Controlled Delivery of PAD4 Inhibitor YJ-2 in Diabetic Wound Healing - MDPI. (2026, January 22). Retrieved from [Link]
-
Practical considerations for nonclinical safety evaluation of therapeutic monoclonal antibodies - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - RSC Publishing. (2019, February 26). Retrieved from [Link]
-
Guidance for Industry - FDA. (n.d.). Retrieved from [Link]
-
SPR Service - Antibody-Antigen Interaction Analysis - Rapid Novor. (n.d.). Retrieved from [Link]
-
Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (n.d.). Retrieved from [Link]
-
Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits - PubMed. (2014, December 9). Retrieved from [Link]
-
Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation - MDPI. (n.d.). Retrieved from [Link]
-
The Use of Antibodies in Small-Molecule Drug Discovery - PubMed. (2014, April 2). Retrieved from [Link]
-
Small Molecule and Antibody Release Specifications—Lessons Learned - PharmaTopo. (2025, June 11). Retrieved from [Link]
-
Development of an Immunoassay Method for the Sensitive Detection of Histamine and Tryptamine in Foods Based on a CuO@Au Nanoenzyme Label and Molecularly Imprinted Biomimetic Antibody - MDPI. (2022, December 21). Retrieved from [Link]
-
Benzylamine as an Arylcarboxy Surrogate: A Copper Catalyzed o-Benzoxylation of 2-Phenylpyridines Using Benzyl Amines. - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Guideline Bioanalytical method validation - European Medicines Agency (EMA). (2011, July 21). Retrieved from [Link]
-
Technical Guide for ELISA - Protocols - SeraCare. (n.d.). Retrieved from [Link]
-
Antibody Cross-Reactivity: How to Assess & Predict Binding | Boster Bio. (n.d.). Retrieved from [Link]
-
FDA Tissue Cross-Reactivity Requirements: A Guide for Biologic Developers - HistologiX. (n.d.). Retrieved from [Link]
-
Click-to-Release Reactions for Tertiary Amines and Pyridines - ACS Publications. (n.d.). Retrieved from [Link]
-
What is surface plasmon resonance (SPR)? - Cytiva. (2025, June 18). Retrieved from [Link]
-
Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D - NIH. (n.d.). Retrieved from [Link]
-
Retrospective approach to evaluate interferences in immunoassay - Semantic Scholar. (n.d.). Retrieved from [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum. (n.d.). Retrieved from [Link]
-
Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012, May 1). Retrieved from [Link]
-
Rapid Antibody Selection Using Surface Plasmon Resonance for High-Speed and Sensitive Hazelnut Lateral Flow Prototypes - NIH. (2018, December 14). Retrieved from [Link]
-
Nonlinear chiral interactions in resolutions with benzylamine derivatives - PubMed. (n.d.). Retrieved from [Link]
-
Immunotoxicity Testing Guidance May 1999 - FDA. (2018, March 27). Retrieved from [Link]
-
Comprehensive Specificity Profiling of Antibody-Based Therapeutics Using the Membrane Proteome Array - YouTube. (2021, October 21). Retrieved from [Link]
-
Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - NIH. (n.d.). Retrieved from [Link]
-
Evaluating the Sensitivity, Selectivity, and Cross-reactivity of Lateral Flow Immunoassay Xylazine Test Strips | Analytical Chemistry | ChemRxiv | Cambridge Open Engage. (2024, October 1). Retrieved from [Link]
-
EMA Guideline on bioanalytical Method Validation adopted - ECA Academy. (2011, August 17). Retrieved from [Link]
-
Surface Plasmon Resonance (SPR) Assay - Charles River Laboratories. (n.d.). Retrieved from [Link]
-
FDA Releases Final Guidance on Immunogenicity Testing for Biologics and Biosimilars. (2019, February 8). Retrieved from [Link]
-
Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits - PubMed. (2014, December 9). Retrieved from [Link]
-
FDA EMA immunogenicity guidelines APR2020 - YouTube. (2020, April 11). Retrieved from [Link]
-
Recommendations on The Interpretation of The New European Medicines Agency Guideline on Bioanalytical Method Validation By Global Cro Council For Bioanalysis (Gcc) - Taylor & Francis Online. (2012, March 28). Retrieved from [Link]
-
Understanding sensitivity and cross-reactivity of xylazine lateral flow immunoassay test strips for drug checking applications - National Institute of Standards and Technology. (2023, December 3). Retrieved from [Link]
Sources
- 1. Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of designer drug cross-reactivity on five commercial immunoassay screening kits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 4. ELISA Procedures [sigmaaldrich.com]
- 5. ELISA Guide; Part 2: The ELISA Protocol [jacksonimmuno.com]
- 6. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 7. Rapid Antibody Selection Using Surface Plasmon Resonance for High-Speed and Sensitive Hazelnut Lateral Flow Prototypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. rapidnovor.com [rapidnovor.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. fda.gov [fda.gov]
- 12. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. ema.europa.eu [ema.europa.eu]
- 14. tandfonline.com [tandfonline.com]
Comparative Analysis of Cyclopentyl-(2,3,4-trimethoxy-benzyl)-amine Analogs: A Guide to Structure-Activity Relationships at Dopamine D2 and Serotonin 5-HT2A Receptors
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of cyclopentyl-(2,3,4-trimethoxy-benzyl)-amine analogs, with a specific focus on their interactions with dopamine D2 (D2R) and serotonin 5-HT2A (5-HT2AR) receptors. These receptors are critical targets in the development of therapeutics for a range of neuropsychiatric disorders.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and comparative experimental data to guide future research and development in this chemical space.
Introduction: The Therapeutic Potential of Modulating D2 and 5-HT2A Receptors
The interplay between the dopaminergic and serotonergic systems is fundamental to the regulation of mood, cognition, and motor control.[2][4][5] Consequently, ligands that can selectively or dually modulate D2 and 5-HT2A receptors are of significant interest for treating conditions such as schizophrenia, depression, and Parkinson's disease.[1] The this compound scaffold represents a promising starting point for the design of such neuromodulators. This guide will dissect the key structural features of these analogs and their impact on receptor affinity and functional activity, drawing upon established principles from related chemical series to build a predictive SAR model.
Core Scaffold and Key Pharmacophoric Features
The fundamental structure of the analogs under consideration consists of three key moieties: a cyclopentylamine group, a benzylamine linker, and a trimethoxy-substituted phenyl ring. Each of these components plays a crucial role in the molecule's overall pharmacological profile.
Figure 2: General synthesis workflow for the target analogs.
Step-by-Step Protocol:
-
Imine Formation: To a solution of the appropriately substituted trimethoxybenzaldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane or methanol), add cyclopentylamine (1.1 eq). Stir the reaction mixture at room temperature for 1-2 hours.
-
Reduction: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN) (1.5 eq) portion-wise to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.
Figure 3: Workflow for a radioligand binding assay.
Detailed Methodology for D2 and 5-HT2A Receptor Binding Assays:
-
Receptor Source: Use cell membranes from HEK293 cells stably expressing human D2 or 5-HT2A receptors.
-
Radioligand:
-
For D2R: [3H]Spiperone or [3H]Raclopride.
-
For 5-HT2AR: [3H]Ketanserin or [3H]M100907. [6]3. Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).
-
-
Competition Assay:
-
In a 96-well plate, add a fixed concentration of the radioligand, the cell membrane preparation, and varying concentrations of the test compound.
-
For non-specific binding determination, add a high concentration of a known unlabeled ligand (e.g., haloperidol for D2R, ketanserin for 5-HT2AR).
-
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki (inhibitory constant) values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assays
Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist at the receptor.
Calcium Mobilization Assay for 5-HT2A Receptor (Antagonist Mode): [7]
-
Cell Culture: Plate HEK293 cells stably expressing the human 5-HT2A receptor in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.
-
Compound Addition: Add varying concentrations of the test compounds to the wells and incubate for a predetermined time.
-
Agonist Stimulation: Add a known 5-HT2A receptor agonist (e.g., serotonin or DOI) at a concentration that elicits a submaximal response (EC80).
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: Determine the IC50 values for the antagonist activity by plotting the inhibition of the agonist-induced calcium response against the concentration of the test compound.
cAMP Accumulation Assay for D2 Receptor (Antagonist Mode):
-
Cell Culture: Use CHO-K1 cells stably co-expressing the human D2 receptor and a cyclic nucleotide-gated ion channel.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of the test compounds.
-
Agonist Stimulation: Stimulate the cells with a D2 receptor agonist (e.g., quinpirole) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to inhibit the breakdown of cAMP.
-
cAMP Measurement: Measure the intracellular cAMP levels using a commercially available kit, such as a LANCE Ultra cAMP kit or a similar TR-FRET based assay.
-
Data Analysis: Determine the IC50 values for the antagonist activity by plotting the inhibition of the agonist-induced decrease in cAMP levels against the concentration of the test compound.
Conclusion and Future Directions
The this compound scaffold presents a promising framework for the development of novel D2R and 5-HT2AR modulators. The SAR insights derived from related compound classes suggest that systematic modifications of the trimethoxy substitution pattern, the N-alkyl substituent, and the cycloalkylamine moiety will be critical for optimizing affinity and selectivity. The experimental protocols outlined in this guide provide a robust framework for generating the necessary data to build a comprehensive SAR and advance promising candidates toward further preclinical development. Future work should focus on synthesizing a focused library of analogs and evaluating their in vitro and in vivo pharmacological profiles to validate the hypotheses presented herein and to identify lead compounds with therapeutic potential.
References
- Alba-Lumbreras, H., et al. (2011). Functional crosstalk and heteromerization of serotonin 5-HT2A and dopamine D2 receptors. Neuropharmacology, 61(7), 1118-1129.
- Nichols, D. E., et al. (2015). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. ACS Chemical Neuroscience, 6(7), 1165–1175.
- Norman, A. B., et al. (2013). The Affinity of D2-Like Dopamine Receptor Antagonists Determines the Time to Maximal Effect on Cocaine Self-Administration. Journal of Pharmacology and Experimental Therapeutics, 345(3), 474-482.
- Pessia, M., et al. (1994). Serotonin excites dopaminergic neurons in the rat substantia nigra pars compacta. Brain Research, 654(2), 322-326.
- Ruggiero, V., et al. (1998). Synthesis and dopamine receptor affinities of 2-(4-fluoro-3-hydroxyphenyl)
- Soto, C. S., et al. (2018). Synthesis and activity of functionalizable derivatives of the serotonin (5-HT) 5-HT2A receptor (5-HT2AR) antagonist M100907. Bioorganic & Medicinal Chemistry Letters, 28(8), 1424-1427.
- Stępnicki, P., et al. (2018). 5-HT1A and 5-HT2A receptors affinity, docking studies and pharmacological evaluation of a series of 8-acetyl-7-hydroxy-4-methylcoumarin derivatives. Bioorganic & Medicinal Chemistry, 26(10), 2874-2884.
- West, B. G., et al. (2020). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Pharmacology Biochemistry and Behavior, 197, 172996.
-
Innoprot. 5-HT2A Serotonin Receptor Assay. Available at: [Link]
- Ortuño, J., et al. (2021). An Overview on Benzylisoquinoline Derivatives with Dopaminergic and Serotonergic Activities. Molecules, 26(16), 4945.
- Roth, B. L. (2011). 5-HT2A SEROTONIN RECEPTOR BIOLOGY: Interacting proteins, kinases and paradoxical regulation. Neuropharmacology, 61(4), 547-557.
- Roth, B. L., et al. (2004). Salvinorin A: a potent naturally occurring nonnitrogenous kappa-opioid selective agonist. Proceedings of the National Academy of Sciences, 101(32), 11934-11939.
- Howell, L. L., & Cunningham, K. A. (2015). Serotonin 5-HT2 Receptor Interactions with Dopamine Function: Implications for Therapeutics in Cocaine Use Disorder. Pharmacological Reviews, 67(1), 176-197.
- Ishii, T., et al. (2018). Anatomical relationships between serotonin 5-HT2A and dopamine D2 receptors in living human brain. PLOS ONE, 13(10), e0205524.
- Newman, A. H., et al. (2013). Beyond small molecule SAR – using the dopamine D3 receptor crystal structure to guide drug design. ACS Medicinal Chemistry Letters, 4(11), 1042-1046.
- Su, C., et al. (2017). Affinity States of Striatal Dopamine D2 Receptors in Antipsychotic-Free Patients with Schizophrenia.
- Google Patents. US20140206867A1 - Process for Preparing Cyclopentylamine Derivatives and Intermediates Thereof.
-
Scientific Research Publishing. Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. Available at: [Link]
-
Organic Syntheses. PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Available at: [Link]
-
MDPI. (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Available at: [Link]
- Schetz, J. A., et al. (2020). Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. Journal of Medicinal Chemistry, 63(24), 15826-15853.
- McCorvy, J. D., et al. (2015). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. Molecular Pharmacology, 87(4), 665-677.
-
ResearchGate. Binding affinities for dopamine D 2 /D 3 and sigma s 1 /s 2 receptors. Available at: [Link]
-
ResearchGate. ¿What is the affinity of serotonin (endogenous) for the 5-HT1 and 5HT2 receptors?. Available at: [Link]
- Hopkins, C. R., et al. (2018). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ACS Medicinal Chemistry Letters, 9(10), 1013-1018.
- The High Affinity Dopamine D2 Receptor Agonist MCL-536: A New Tool for Studying Dopaminergic Contribution to Neurological Disorders. (2021). International Journal of Molecular Sciences, 22(18), 9827.
Sources
- 1. Functional crosstalk and heteromerization of serotonin 5-HT2A and dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serotonin 5-HT2 Receptor Interactions with Dopamine Function: Implications for Therapeutics in Cocaine Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT2A SEROTONIN RECEPTOR BIOLOGY: Interacting proteins, kinases and paradoxical regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anatomical relationships between serotonin 5-HT2A and dopamine D2 receptors in living human brain | PLOS One [journals.plos.org]
- 6. Synthesis and activity of functionalizable derivatives of the serotonin (5-HT) 5-HT2A receptor (5-HT2AR) antagonist M100907 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. innoprot.com [innoprot.com]
Comparative Analysis of Metabolic Stability: From Structure-Activity Relationship to Predictive Clearance
An In-Depth Technical Guide
Introduction: The Central Role of Metabolic Stability in Drug Discovery
In the intricate journey of drug discovery and development, a candidate molecule's success is not solely dictated by its potency and selectivity towards a biological target. Its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the compound (ADME)—is of paramount importance. Among these properties, metabolic stability stands out as a critical determinant of a drug's ultimate clinical viability.[1][2] Metabolic stability refers to the susceptibility of a compound to biotransformation by the body's enzymatic machinery.[2][3][4] A compound that is metabolized too quickly will have a short half-life and poor bioavailability, potentially requiring frequent, high doses that can be inconvenient for patients and increase the risk of off-target effects.[1][5] Conversely, a compound that is metabolized too slowly can accumulate in the body, leading to potential toxicity.[5]
Therefore, early assessment and optimization of metabolic stability are essential to select and refine drug candidates with favorable pharmacokinetic properties.[2][6] This guide provides a comprehensive framework for researchers and drug development professionals to understand, assess, and compare the metabolic stability of structurally similar compounds. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and illustrate the power of comparative analysis through a practical case study.
Pillar 1: Foundational Assays for Assessing Metabolic Stability
The liver is the primary site of drug metabolism, carried out by a host of enzymes.[3][6] In vitro assays using liver-derived systems are the cornerstone of metabolic stability screening. The two most widely adopted systems are liver microsomes and hepatocytes, each offering a different level of biological complexity.
Liver Microsomal Stability Assay: A Focus on Phase I Metabolism
Liver microsomes are subcellular fractions of the endoplasmic reticulum, containing a high concentration of Phase I metabolic enzymes, most notably the Cytochrome P450 (CYP) superfamily.[6][7] This assay is a robust, high-throughput tool for early-stage screening, primarily to identify metabolic liabilities related to oxidation, reduction, and hydrolysis reactions.[3][7]
Causality Behind the Choice: The decision to use a microsomal stability assay is driven by the need for a rapid and cost-effective method to assess the intrinsic clearance of compounds predominantly metabolized by CYP enzymes. Its simplicity makes it ideal for ranking large sets of compounds during the lead optimization phase.[6]
Hepatocyte Stability Assay: The "Gold Standard" Integrated View
Hepatocytes are whole liver cells and are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of metabolic machinery.[8] This includes both Phase I and Phase II enzymes (e.g., UGTs, SULTs), as well as the necessary cofactors and drug transporters.[7][9] This assay provides a more holistic and physiologically relevant picture of hepatic clearance, as it accounts for cellular uptake (permeability) and the interplay between different metabolic pathways.[9]
Causality Behind the Choice: The hepatocyte assay is employed when a more comprehensive understanding of a compound's metabolic fate is required. It is particularly crucial for compounds that are suspected to undergo significant Phase II metabolism or for which membrane transport may be a rate-limiting step in their clearance. It provides a better foundation for in vitro-in vivo extrapolation (IVIVE).
Pillar 2: Experimental Design and Protocols
A well-designed experiment is a self-validating one. The following protocols incorporate essential controls and replicates to ensure the generation of trustworthy and reproducible data.
Visualizing the Workflow
The following diagram outlines the typical experimental workflow for assessing and comparing metabolic stability.
Caption: General experimental workflow for in vitro metabolic stability assays.
Detailed Protocol: Liver Microsomal Stability Assay
This protocol is designed to determine the rate of disappearance of a test compound over time when incubated with pooled human liver microsomes.
1. Reagent Preparation:
- Phosphate Buffer: 0.1 M Potassium Phosphate, pH 7.4.
- Test Compound Stock: 10 mM in DMSO. Prepare working solutions by diluting the stock in buffer. The final DMSO concentration in the incubation should be ≤ 0.1% to avoid enzyme inhibition.
- Liver Microsomes: Thaw pooled human liver microsomes (e.g., from a reputable vendor) on ice. Dilute to a working concentration of 0.5 mg/mL in cold phosphate buffer.[7]
- NADPH Regenerating System (or NADPH Stock): Prepare a 5 mM NADPH solution in buffer. Keep on ice. The cofactor NADPH is essential for the function of CYP450 enzymes.[10]
- Quenching Solution: Cold acetonitrile containing a suitable internal standard (a stable, structurally similar compound for LC-MS/MS normalization).
- Control Compounds: Prepare working solutions of a high-clearance control (e.g., Verapamil) and a low-clearance control (e.g., Diazepam) to validate assay performance.[7]
2. Incubation Procedure (n=3 replicates):
- Pre-warm a 96-well plate containing the test compound, control compounds, and microsome solution at 37°C for 5-10 minutes.
- Initiate the metabolic reaction by adding the pre-warmed NADPH solution.[11]
- At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a separate 96-well plate containing the cold quenching solution.[7] The 0-minute time point sample is taken immediately after adding NADPH and represents 100% of the initial compound.
- Include Negative Controls:
- Incubation without NADPH: To check for non-NADPH dependent degradation.
- Incubation with heat-inactivated microsomes: To check for chemical instability of the compound in the matrix.[7]
3. Sample Analysis:
- Centrifuge the quenched plate to pellet the precipitated protein.
- Transfer the supernatant to a new plate for analysis.
- Analyze the samples by a validated LC-MS/MS method to determine the peak area ratio of the test compound to the internal standard.[7][12]
Detailed Protocol: Hepatocyte Stability Assay
This protocol uses cryopreserved, suspended hepatocytes to provide a more comprehensive metabolic profile.
1. Reagent Preparation:
- Hepatocyte Culture Medium: Use a specialized medium (e.g., Williams' Medium E) as recommended by the hepatocyte vendor.
- Hepatocytes: Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath.[8] Transfer to pre-warmed medium and perform a cell count and viability check (e.g., via Trypan Blue exclusion). Viability should be >80%.
- Test Compound & Controls: Prepare as in the microsomal assay. Testosterone and 7-Ethoxycoumarin can be used as positive controls covering Phase I and II metabolism.[7]
2. Incubation Procedure (n=3 replicates):
- Dilute the hepatocyte suspension to the desired cell density (e.g., 0.5-1.0 million viable cells/mL) in pre-warmed medium.
- Add the hepatocyte suspension to a 96-well plate.
- Add the test compound and control compounds to the wells and incubate at 37°C in a humidified incubator, shaking gently.
- At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), sample and quench the reaction as described in the microsomal assay protocol.[9][13]
- Include a Negative Control with vehicle (0.1% DMSO) to monitor cell health and control for any analytical interference.[7]
3. Sample Analysis:
Pillar 3: Comparative Analysis and Structure-Activity Relationships (SAR)
The true power of these assays is realized when they are used to compare structurally related compounds. This process is fundamental to medicinal chemistry and is known as developing a Structure-Activity Relationship (SAR).[14][15][16] SAR links specific changes in a molecule's chemical structure to its biological and pharmacokinetic properties, including metabolic stability.[14][17]
Visualizing the SAR Concept
This diagram illustrates how structural modifications influence metabolic stability and subsequent pharmacokinetic outcomes.
Caption: The relationship between structural modification and metabolic stability.
Case Study: Compound A vs. Compound B
Let's consider two hypothetical, structurally analogous compounds:
-
Compound A: A promising lead compound with a para-methoxy phenyl group.
-
Compound B: An analogue of Compound A where the metabolically liable methoxy group has been replaced by a more stable difluoromethoxy group.
The primary metabolic pathway for Compound A is O-demethylation of the methoxy group by CYP enzymes, a common metabolic reaction. This "soft spot" makes it susceptible to rapid metabolism. By replacing the -OCH₃ group with an -OCF₂H group in Compound B, the C-O bond is strengthened, making it resistant to this metabolic attack.
Data Analysis and Interpretation
The rate of compound depletion is determined by plotting the natural logarithm of the percentage of compound remaining against time. The slope of this line gives the rate constant (k).
-
Half-life (t½): Calculated as 0.693 / k . This is the time it takes for 50% of the compound to be metabolized.
-
Intrinsic Clearance (CLint): This represents the intrinsic ability of the liver to metabolize a drug. It is calculated from the half-life and the assay conditions.
-
For Microsomes: CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation / mg of microsomal protein)
-
For Hepatocytes: CLint (µL/min/million cells) = (0.693 / t½) * (Volume of incubation / number of cells in millions)
-
Comparative Data Summary
The results from a human liver microsomal stability assay for our hypothetical compounds are summarized below.
| Parameter | Compound A (-OCH₃) | Compound B (-OCF₂H) | Verapamil (Control) |
| Half-life (t½, min) | 12 | 85 | < 10 |
| Intrinsic Clearance (CLint, µL/min/mg) | 115.5 | 16.3 | > 138.6 |
| Interpretation | High Clearance | Low-to-Moderate Clearance | High Clearance (Valid Assay) |
Causality and Actionable Insights:
The data clearly demonstrates that Compound A is rapidly metabolized, as indicated by its short half-life and high intrinsic clearance. In contrast, the structural modification in Compound B successfully blocked the primary metabolic soft spot, resulting in a 7-fold increase in its metabolic half-life and a significantly lower intrinsic clearance.
This comparative analysis provides a clear, data-driven rationale for advancing Compound B over Compound A. The next steps in development would be to confirm this improved stability in hepatocytes and then move towards in vivo pharmacokinetic studies to see if this in vitro improvement translates to a better in vivo profile.[6][18]
Conclusion: Integrating Metabolic Stability into Drug Design
The comparative analysis of metabolic stability is not merely a screening exercise; it is a cornerstone of modern, rational drug design. By systematically evaluating structurally similar compounds using robust in vitro assays like the liver microsomal and hepatocyte stability assays, researchers can build a deep understanding of the structure-activity relationships that govern a compound's metabolic fate. This knowledge allows for the targeted modification of lead compounds to enhance their pharmacokinetic properties, ultimately increasing the probability of developing a safe and effective drug. The principles and protocols outlined in this guide provide a framework for generating high-quality, reliable data to drive informed decision-making throughout the drug discovery pipeline.
References
-
ADME 101: Drug Metabolism Studies – Metabolic Stability. (2024). YouTube. Available at: [Link]
-
Metabolic Stability. (n.d.). Pharma Focus Asia. Available at: [Link]
-
What is the importance of metabolic stability in drug design? (2025). Patsnap Synapse. Available at: [Link]
-
Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. (2001). PubMed. Available at: [Link]
-
Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges. (2001). ResearchGate. Available at: [Link]
-
In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2020). ResearchGate. Available at: [Link]
-
Metabolic Stability for Drug Discovery and Development. (2001). Semantic Scholar. Available at: [Link]
-
Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (2004). Springer Nature Experiments. Available at: [Link]
-
Factors affecting drug metabolism. (2018). Slideshare. Available at: [Link]
-
Structure–Activity Relationship (SAR) in Drug Discovery. (n.d.). Excelra. Available at: [Link]
-
Hepatocyte Stability. (n.d.). Cyprotex. Available at: [Link]
-
Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery. (2023). NIH. Available at: [Link]
-
In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. (2017). FDA. Available at: [Link]
-
An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. (2016). NIH. Available at: [Link]
-
Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. (2022). NIH. Available at: [Link]
-
Protocols Using Plateable Human Hepatocytes in ADME Assays. (2012). Corning Life Sciences. Available at: [Link]
-
Guideline on the investigation of drug interactions. (2012). European Medicines Agency (EMA). Available at: [Link]
-
CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (2024). DSI. Available at: [Link]
-
Structure-Activity Relationship (SAR) Studies. (n.d.). Oncodesign Services. Available at: [Link]
-
Microsomal Stability. (n.d.). Cyprotex. Available at: [Link]
-
Drug metabolism. (n.d.). Wikipedia. Available at: [Link]
-
Structure-activity relationship (SAR) study designs. (n.d.). Monash University. Available at: [Link]
-
In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. (2024). LinkedIn. Available at: [Link]
-
Bioanalytical Method Development and Validation for Estimation of Gliclazide from Wistar Albino Rats Using Novel RP-HPLC Mobile Phases. (2024). ResearchGate. Available at: [Link]
-
Factors Affecting Drug Metabolism Including Stereo Chemical Aspects. (n.d.). Pharmaguideline. Available at: [Link]
-
What In Vitro Metabolism and DDI Studies Do I Actually Need? (2019). BioIVT. Available at: [Link]
-
(PDF) Factors Impacting on Drug Metabolism. (2019). ResearchGate. Available at: [Link]
-
Bioanalytical Method Development and Validation. (n.d.). BEBAC. Available at: [Link]
-
Structure-Activity Relationships in Med Chem. (n.d.). Fiveable. Available at: [Link]
-
Hepatocyte Stability Assay. (n.d.). Domainex. Available at: [Link]
-
In Vitro–In Vivo Correlations Based on In Vitro Dissolution of Parent Drug Diltiazem and Pharmacokinetics of Its Metabolite. (2019). MDPI. Available at: [Link]
-
Guidance for Industry: drug interactions, in vitro and in vivo. (2017). Regulations.gov. Available at: [Link]
-
Bioanalytical Method Development: A Comprehensive Guide. (2024). LinkedIn. Available at: [Link]
-
ADME Microsomal Stability Assay. (n.d.). BioDuro. Available at: [Link]
-
Practice of Structure Activity Relationships (SAR) in Toxicology. (2010). Oxford Academic. Available at: [Link]
-
In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. (2017). Federal Register. Available at: [Link]
-
Microsomal Clearance/Stability Assay. (n.d.). Domainex. Available at: [Link]
-
Metabolic Stability Assay. (n.d.). Creative Biolabs. Available at: [Link]
-
Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Available at: [Link]
Sources
- 1. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 2. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pharmafocusasia.com [pharmafocusasia.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. bdj.co.jp [bdj.co.jp]
- 9. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. excelra.com [excelra.com]
- 15. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 16. academic.oup.com [academic.oup.com]
- 17. monash.edu [monash.edu]
- 18. premier-research.com [premier-research.com]
A Senior Scientist's Guide to Benchmarking Novel Neuroprotective Compounds: A Case Study in Parkinson's Disease Models
This guide provides a comprehensive framework for benchmarking a novel therapeutic candidate against established neurological research compounds. As Senior Application Scientists, our goal is not merely to generate data but to build a compelling, evidence-based narrative around a compound's performance. This requires a deep understanding of the underlying biology, the rationale for each experimental choice, and a commitment to rigorous, self-validating protocols.
Here, we will navigate the benchmarking process for a hypothetical neuroprotective agent, "Compound X," within the context of Parkinson's Disease (PD). PD provides an excellent model due to its well-characterized pathology, including the loss of dopaminergic neurons and the aggregation of α-synuclein, and the availability of established in vitro and in vivo models.
Section 1: Foundational In Vitro Benchmarking: Efficacy and Cytotoxicity Profile
Expertise & Rationale: The initial step in benchmarking is to establish a compound's fundamental biological activity and safety window in a controlled, high-throughput environment. We begin with cell-based assays to answer two primary questions: 1) Can Compound X protect dopaminergic neurons from a known Parkinsonian toxin? and 2) At what concentration does it become toxic to the cells itself? This dual-assay approach is critical for determining a therapeutic window.
We utilize the human neuroblastoma cell line SH-SY5Y, differentiated into a dopaminergic phenotype. This model is widely accepted for initial PD research as it provides a reproducible and scalable system that expresses key dopaminergic markers. The neurotoxin MPP+ (1-methyl-4-phenylpyridinium) is chosen as the pathological insult because it selectively destroys dopaminergic neurons by inhibiting mitochondrial complex I, a key mechanism implicated in sporadic PD.[1]
Experimental Workflow: In Vitro Screening Cascade
The following workflow ensures that we efficiently determine both neuroprotective efficacy and potential toxicity.
Caption: Workflow for In Vitro Efficacy and Toxicity Screening.
Quantitative Data Summary: Neuroprotection and Cytotoxicity
The performance of Compound X is directly compared against a known reference compound. For this purpose, we use Baicalein, a natural flavonoid known to exhibit neuroprotective effects in PD models.
| Compound | Neuroprotective EC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) | Therapeutic Index (TI = CC₅₀/EC₅₀) |
| Compound X | 0.85 | >100 | >117.6 |
| Baicalein | 2.5 | >100 | >40 |
Interpretation: Compound X demonstrates superior neuroprotective potency (lower EC₅₀) compared to the reference compound, Baicalein. Crucially, it exhibits no significant cytotoxicity at the tested concentrations, resulting in a wider therapeutic index. This provides a strong rationale for proceeding to more complex mechanistic and in vivo studies.
Section 2: Mechanistic Elucidation: Targeting Mitochondrial Dysfunction
Expertise & Rationale: Having established that Compound X is neuroprotective, we must now investigate how. A hallmark of PD pathogenesis is mitochondrial dysfunction. The PINK1/Parkin pathway is a critical quality control mechanism that clears damaged mitochondria via a process called mitophagy. Mutations in the genes encoding these proteins are linked to early-onset PD. Therefore, assessing the impact of Compound X on this pathway provides mechanistic depth and aligns our research with a therapeutically relevant target.
We will induce mitochondrial damage using the same toxin, MPP+, and quantify the recruitment of Parkin to mitochondria, a key initiating step in mitophagy.
Signaling Pathway: PINK1/Parkin-Mediated Mitophagy
This diagram illustrates the key events in the clearance of damaged mitochondria, providing context for our experimental measurements.
Caption: Simplified PINK1/Parkin signaling pathway for mitophagy.
Experimental Protocol: Immunocytochemistry for Parkin Translocation
This protocol provides a self-validating system by including positive and negative controls.
-
Cell Culture: Plate differentiated SH-SY5Y cells stably expressing YFP-Parkin onto 96-well imaging plates.
-
Mitochondrial Staining: Incubate cells with MitoTracker™ Red CMXRos (200 nM) for 30 minutes to label mitochondria.
-
Treatment:
-
Negative Control: Treat wells with vehicle (DMSO).
-
Positive Control: Treat wells with MPP+ (5 µM) to induce mitochondrial damage.
-
Test Group: Pre-treat wells with Compound X (at its EC₅₀, 0.85 µM) for 2 hours, then add MPP+ (5 µM).
-
-
Incubation: Incubate all plates for 6 hours to allow for Parkin translocation.
-
Fixation & Staining: Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain nuclei with DAPI.
-
Imaging: Acquire images using a high-content imaging system. Capture channels for DAPI (blue), YFP-Parkin (green), and MitoTracker (red).
-
Data Analysis: Quantify the co-localization of the YFP-Parkin signal with the MitoTracker signal. An increase in co-localization indicates the translocation of Parkin to damaged mitochondria.
Quantitative Data Summary: Parkin Recruitment to Mitochondria
| Condition | Pearson's Co-localization Coefficient (YFP-Parkin & MitoTracker) |
| Vehicle Control | 0.2 ± 0.05 |
| MPP+ (5 µM) | 0.7 ± 0.10 |
| Compound X (0.85 µM) + MPP+ (5 µM) | 0.9 ± 0.08 |
Interpretation: The data indicates that Compound X significantly enhances the recruitment of Parkin to damaged mitochondria compared to the toxin alone. This suggests a potential mechanism of action: Compound X may act as a mitophagy enhancer, promoting the clearance of dysfunctional mitochondria, which is a therapeutically desirable outcome in Parkinson's Disease.
Section 3: Preclinical In Vivo Validation
Expertise & Rationale: While in vitro data provides crucial mechanistic insights, in vivo testing is essential to evaluate a compound's efficacy in a complex biological system, considering factors like bioavailability and blood-brain barrier penetration. The 6-hydroxydopamine (6-OHDA) rat model is a cornerstone of PD research.[2] It involves the unilateral injection of this neurotoxin into the medial forebrain bundle, leading to a progressive loss of dopaminergic neurons on one side of the brain. This results in a quantifiable motor deficit.
We benchmark Compound X against Levodopa (L-DOPA), the gold-standard symptomatic treatment for PD. This comparison is critical: we want to see if Compound X can provide neuroprotection (a disease-modifying effect), which L-DOPA does not, while also assessing any symptomatic relief.
Experimental Workflow: In Vivo 6-OHDA Model
This workflow outlines the key stages of the preclinical animal study, from lesioning to terminal analysis.
Sources
The Multifaceted Biological Activities of Trimethoxybenzylamines: A Comparative Guide for Drug Discovery
In the landscape of medicinal chemistry, the trimethoxybenzylamine scaffold has emerged as a privileged structure, serving as a cornerstone for the development of novel therapeutic agents. Its inherent structural features, characterized by a benzylamine core adorned with three methoxy groups, bestow upon it a remarkable versatility to interact with a diverse array of biological targets. This guide provides an in-depth, comparative analysis of the peer-reviewed research on the biological activities of trimethoxybenzylamine derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective properties. We will delve into the experimental data that underpins these findings, offering a critical perspective for researchers, scientists, and professionals in drug development.
Section 1: Anticancer Activity of Trimethoxybenzylamine Derivatives
The trimethoxyphenyl moiety is a recognized pharmacophore in the design of anticancer agents, largely due to its presence in naturally occurring tubulin polymerization inhibitors like colchicine and podophyllotoxin.[1] This structural motif has been extensively exploited to generate a plethora of synthetic derivatives with potent cytotoxic activities against various cancer cell lines.
Comparative Analysis of Anticancer Potency
A survey of the literature reveals a range of trimethoxybenzylamine-containing molecules with significant anticancer potential. The efficacy of these compounds is often evaluated by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| 1,2,3-Triazole linked Tetrahydrocurcumin | Compound 4g | HCT-116 (Human Colon Carcinoma) | 1.09 ± 0.17 | [2][3] |
| Trimethoxyphenyl-based Analogues | Compound 9 (N-phenyl triazinone) | HepG2 (Hepatocellular Carcinoma) | 1.38 | [1] |
| 3,4,5-Trimethoxycinnamamide-Tethered 1,2,3-Triazoles | Compound 5h (4-nitro) | A549 (Non-small cell lung cancer) | Not specified, but showed potent activity | [4] |
| 3,4,5-Trimethoxycinnamamide-Tethered 1,2,3-Triazoles | Compound 5b (4-fluoro) | MCF-7 (Breast cancer) | Not specified, but showed potent activity | [4] |
| Trimethoxyphenyl-derived Chalcone-Benzimidazolium Salts | Compound 7f | HL-60, MCF-7, SW-480 | More potent than Cisplatin | [5] |
Expert Insights: The data clearly indicates that the trimethoxybenzylamine scaffold is a fertile ground for the development of potent anticancer agents. The low micromolar to nanomolar IC50 values observed for several derivatives highlight their potential. Notably, the hybridization of the trimethoxyphenyl moiety with other pharmacologically active scaffolds, such as tetrahydrocurcumin, triazoles, and chalcones, appears to be a successful strategy for enhancing cytotoxic activity. For instance, compound 4g , a 1,2,3-triazole linked tetrahydrocurcumin derivative, exhibits remarkable potency against colon cancer cells.[2][3] Similarly, the chalcone-benzimidazolium salt 7f demonstrates superior activity compared to the standard chemotherapeutic drug, cisplatin, in multiple cell lines.[5]
Mechanisms of Anticancer Action
The anticancer effects of trimethoxybenzylamine derivatives are not merely a result of general cytotoxicity but are often attributed to specific molecular mechanisms.
-
Tubulin Polymerization Inhibition: A primary mechanism of action for many trimethoxyphenyl-containing compounds is the disruption of microtubule dynamics.[1] By binding to tubulin, these agents can inhibit its polymerization into microtubules, which are essential components of the mitotic spindle. This interference with cell division ultimately leads to cell cycle arrest and apoptosis.
-
Cell Cycle Arrest: Several studies have demonstrated the ability of these derivatives to arrest the cell cycle at specific phases. For example, compound 4g was found to arrest the cell cycle at the G1 phase in HCT-116 cells.[3] Another trimethoxyphenyl-based analogue, compound 9 , induced cell cycle arrest at the G2/M phase in HepG2 cells.[1]
-
Induction of Apoptosis: The ultimate fate of cancer cells treated with effective chemotherapeutic agents is often apoptosis, or programmed cell death. Compound 9 was shown to induce apoptosis in HepG2 cells by decreasing the mitochondrial membrane potential and modulating the expression of apoptosis-related proteins like Bcl-2 and Bax.[1]
Experimental Workflow: Cell Cycle Analysis by Flow Cytometry
Caption: Workflow for analyzing cell cycle distribution after drug treatment.
Detailed Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[3]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10^3 to 1x10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the trimethoxybenzylamine derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Section 2: Antimicrobial Activity of Trimethoxybenzylamine Derivatives
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents. Trimethoxybenzylamine derivatives have shown promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria.
Comparative Analysis of Antimicrobial Efficacy
Several studies have explored the antibacterial potential of compounds bearing the trimethoxybenzylamine moiety.
| Compound Class | Derivative Example | Bacterial Strain | Activity | Reference |
| 2-Benzylidene-3-oxobutanamide | Compound 17 | Staphylococcus aureus-MRSA (Sa-MRSA) | Very good antibacterial activity | [6] |
| 2-Benzylidene-3-oxobutanamide | Compound 17 | Acinetobacter baumannii-MDR (Ab-MDR) | Very good antibacterial activity | [6] |
| Trimethoxybenzoic acid derivatives | Derivative 10 | Various strains | Antibacterial activity | [7] |
| Schiff's base derivatives | Nitrogen-containing derivatives | Escherichia coli and Pseudomonas aeruginosa | Significant inhibitory effects | [8] |
Expert Insights: The data suggests that trimethoxybenzylamine derivatives can be effective against challenging, drug-resistant bacteria. Compound 17 , a 2-benzylidene-3-oxobutanamide derivative, is particularly noteworthy for its activity against both MRSA, a Gram-positive bacterium, and multidrug-resistant A. baumannii, a Gram-negative bacterium.[6] This broad-spectrum activity is a highly desirable trait for new antibiotics. Furthermore, studies on Schiff's base derivatives indicate that the incorporation of nitrogen-containing heterocyclic rings can enhance antibacterial efficacy.[8]
Mechanisms of Antimicrobial Action
While the exact mechanisms of action for many of these derivatives are still under investigation, some potential targets have been proposed.
-
Efflux Pump Inhibition: Bacterial efflux pumps are a major mechanism of antibiotic resistance. Some trimethoxybenzoic acid derivatives have been shown to inhibit these pumps, thereby restoring the efficacy of existing antibiotics.[7]
Signaling Pathway: Bacterial Efflux Pump Inhibition
Caption: Inhibition of bacterial efflux pumps by trimethoxybenzylamine derivatives.
Detailed Experimental Protocol: Agar Diffusion Method for Antibacterial Screening
The agar diffusion method is a widely used technique to assess the antimicrobial activity of chemical substances.[8]
Protocol:
-
Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar) and pour it into sterile Petri dishes.
-
Bacterial Inoculation: Prepare a standardized inoculum of the test bacterium (e.g., to a 0.5 McFarland standard) and evenly spread it over the surface of the agar plate.
-
Disk Application: Impregnate sterile paper discs with a known concentration of the trimethoxybenzylamine derivative and place them on the inoculated agar surface. Include a negative control (solvent) and a positive control (standard antibiotic) disc.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where bacterial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.
Section 3: Neuroprotective Properties of Trimethoxybenzylamine Derivatives
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neurons. There is a growing body of evidence suggesting that trimethoxybenzylamine-related compounds may offer neuroprotective benefits.
Evidence of Neuroprotection
While direct studies on trimethoxybenzylamine itself are limited in this area, related compounds containing the trimethoxybenzene moiety have demonstrated neuroprotective effects.
-
Trimetazidine (TMZ): This drug, which contains a trimethoxybenzylpiperazine structure, has been shown to protect the brain against cerebral ischemia-reperfusion injury.[9] Its neuroprotective activity is thought to be mediated by its antioxidant properties.[9]
-
Rutin Hydrate (RH): Though not a direct benzylamine, rutin hydrate's metabolic products include compounds with phenolic structures that share similarities with the trimethoxybenzene moiety. RH has been shown to have neuroprotective effects in a scopolamine-induced model of memory impairment, potentially through the BDNF/TrkB/ERK/CREB signaling pathway.[10][11]
-
Tetrahydroxystilbene Glucoside (TSG): TSG has demonstrated neuroprotective effects in a model of Parkinson's disease by inhibiting microglia-elicited neuroinflammation.[12]
Expert Insights: The neuroprotective potential of trimethoxybenzylamine derivatives is an emerging area of research. The antioxidant and anti-inflammatory properties of related compounds suggest that this scaffold could be a valuable starting point for the design of new neuroprotective agents. Further investigation into the structure-activity relationships is warranted to optimize these effects.
Potential Mechanisms of Neuroprotection
-
Antioxidant Activity: Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases. Compounds that can scavenge free radicals and boost endogenous antioxidant defenses can provide significant neuroprotection.[9]
-
Anti-inflammatory Effects: Neuroinflammation, often mediated by activated microglia, plays a crucial role in the pathogenesis of many neurodegenerative disorders.[12] Compounds that can suppress the production of pro-inflammatory cytokines may help to preserve neuronal function.
-
Modulation of Signaling Pathways: As seen with rutin hydrate, the ability to modulate key signaling pathways involved in neuronal survival and plasticity, such as the BDNF pathway, is a promising strategy for neuroprotection.[10]
Conclusion
The trimethoxybenzylamine scaffold is a versatile and valuable platform for the development of new therapeutic agents. The peer-reviewed literature provides compelling evidence for its utility in generating compounds with potent anticancer, antimicrobial, and neuroprotective activities. The ability to readily synthesize a wide range of derivatives allows for the fine-tuning of their biological properties and the exploration of structure-activity relationships. Future research should continue to focus on elucidating the precise molecular mechanisms of action of these compounds and optimizing their pharmacokinetic and pharmacodynamic profiles to translate their promising in vitro and in vivo activities into clinically effective therapies.
References
-
Al-Ostath, A. et al. (2022). Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. Molecules. Available from: [Link]
-
Al-Ostath, A. et al. (2022). Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. PubMed. Available from: [Link]
-
Lv, P.-C. et al. (2019). Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts. ACS Omega. Available from: [Link]
-
El-Adl, K. et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules. Available from: [Link]
-
Kumar, R. et al. (2023). Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. RSC Medicinal Chemistry. Available from: [Link]
-
Lee, B. et al. (2022). Neuroprotective Properties of Rutin Hydrate against Scopolamine-Induced Deficits in BDNF/TrkB/ERK/CREB/Bcl2 Pathways. International Journal of Molecular Sciences. Available from: [Link]
-
Gupta, R. et al. (2005). Anti-oxidant activity mediated neuroprotective potential of trimetazidine on focal cerebral ischaemia-reperfusion injury in rats. British Journal of Pharmacology. Available from: [Link]
-
Khan, I. et al. (2019). In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives. Oriental Journal of Chemistry. Available from: [Link]
-
Reddy, T. R. et al. (2022). Synthesis and Anticancer Activity of 3,4,5-Trimethoxycinnamamide-Tethered 1,2,3-Triazole Derivatives. Russian Journal of Organic Chemistry. Available from: [Link]
-
Ferreira, M. et al. (2022). Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. Pharmaceuticals. Available from: [Link]
-
Lee, B. et al. (2022). Neuroprotective Properties of Rutin Hydrate against Scopolamine-Induced Deficits in BDNF/TrkB/ERK/CREB/Bcl2 Pathways. MDPI. Available from: [Link]
-
Li, X. et al. (2016). Tetrahydroxystilbene Glucoside Produces Neuroprotection against 6-OHDA-Induced Dopamine Neurotoxicity. BioMed Research International. Available from: [Link]
-
Synthesis and antibacterial evaluation of trimethoxy-benzenamine derivatives. (2024). Green Chemistry & Technology Review. Available from: [Link]
-
de Oliveira, G. G. et al. (2019). Acetylcholinesterase inhibition and antimicrobial activity of hydroxyl amides synthesized from natural products derivatives. Anais da Academia Brasileira de Ciências. Available from: [Link]
Sources
- 1. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wisdomlib.org [wisdomlib.org]
- 9. Anti-oxidant activity mediated neuroprotective potential of trimetazidine on focal cerebral ischaemia-reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Tetrahydroxystilbene Glucoside Produces Neuroprotection against 6-OHDA-Induced Dopamine Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
